molecular formula H8N2O6S B7799304 Hydroxylamine sulfate

Hydroxylamine sulfate

Cat. No.: B7799304
M. Wt: 164.14 g/mol
InChI Key: VRXOQUOGDYKXFA-UHFFFAOYSA-N
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Description

Hydroxylamine sulfate, with the molecular formula (NH₂OH)₂·H₂SO₄ and CAS number 10039-54-0, is the stable, water-soluble sulfate salt of hydroxylamine, primarily utilized as a safe and easily handled solid form of this reactive compound . In organic synthesis, it serves as a powerful reducing agent and a precursor to oximes, converting aldehydes and ketones into oxime functional groups, which are critical intermediates in the production of materials like Nylon-6 . Its applications extend to the synthesis of hydroxamic acids from carboxylic acid derivatives, amidoximes from nitriles, and N-hydroxyureas from isocyanates . Beyond synthesis, this compound acts as a radical scavenger that effectively terminates radical polymerization reactions, making it a valuable short-stopper in synthetic rubber production and an antioxidant in natural rubber . It is also employed as a stabilizer in photographic color developers, a component in metal surface treatment, and a starting material for various insecticides, herbicides, and pharmaceutical growth regulators . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

hydroxylamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXOQUOGDYKXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NO.NO.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals
Record name Hydroxylamine, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10039-54-0
Record name Hydroxylamine, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

What are the physical and chemical properties of Hydroxylamine sulfate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) sulfate (B86663), with the chemical formula (NH₂OH)₂·H₂SO₄, is an inorganic salt of significant interest across various scientific disciplines, including pharmaceuticals, organic synthesis, and materials science. It serves as a potent reducing agent and a versatile building block in the synthesis of a wide array of compounds. This technical guide provides an in-depth overview of the physical and chemical properties of hydroxylamine sulfate, complete with experimental methodologies and visual representations of its core chemical processes.

Physical Properties

This compound is a white, odorless, crystalline solid.[1][2][3][4] It is stable under normal conditions but is hygroscopic and sensitive to air.[5] The following table summarizes its key physical properties.

PropertyValueReferences
Molecular Formula (NH₂OH)₂·H₂SO₄[2]
Molecular Weight 164.14 g/mol [1][2]
Appearance White crystalline solid/powder[2][3][4]
Melting Point Decomposes at approximately 170-177 °C[3][4][5]
Boiling Point Decomposes[1]
Density / Specific Gravity 1.86 - 1.88 g/cm³[4][6]
Solubility in Water 329 g/L at 20 °C[5][7]
pH 3.6 (10 g/L solution at 20 °C)[5][8]
Vapor Pressure 0.001 Pa at 20 °C[7][8]

Chemical Properties

This compound is primarily recognized for its reducing capabilities and its role in the formation of oximes and hydroxamic acids.[4][9] Its reactivity is largely attributed to the hydroxylamine moiety.

Decomposition: Upon heating, this compound decomposes. The decomposition is exothermic above 138 °C and becomes most vigorous at 177 °C.[3] The presence of metals, particularly copper and its alloys, can catalyze this decomposition.[3] The decomposition products can include sulfur trioxide, nitrous oxide, water, and ammonia.[1]

Reactivity with Organic Compounds: A cornerstone of its utility in organic synthesis is its reaction with aldehydes and ketones to form oximes.[4][9] It also reacts with acid chlorides to yield hydroxamic acids.[4][9] These reactions are fundamental in the production of various pharmaceuticals and other fine chemicals.

Stability: The compound is stable under cool, dry conditions.[3] However, it can decompose explosively in the presence of strong bases or when heated.[5] It is also incompatible with strong oxidizing agents, copper, and copper alloys.[5]

Experimental Protocols

The determination of the physical and chemical properties of this compound relies on standardized experimental procedures. Below are methodologies for key experiments.

1. Determination of Melting Point (Decomposition Temperature):

  • Methodology: The melting point, which is coincident with its decomposition temperature, can be determined using Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) as outlined in ASTM E794 .

  • Procedure Outline:

    • A small, precisely weighed sample (1-15 mg) of this compound is placed in a clean specimen capsule.

    • The sample is heated at a controlled rate in a furnace.

    • The difference in heat flow (DSC) or temperature (DTA) between the sample and a reference material is continuously monitored and recorded.

    • The onset of the endothermic peak in the heating curve corresponds to the melting/decomposition temperature.

2. Determination of Density:

  • Methodology: The density of solid this compound can be determined by the displacement method as described in ASTM D792 .

  • Procedure Outline:

    • A sample of the solid plastic is weighed in the air.

    • The sample is then immersed in a liquid of known density (typically water) and its apparent weight upon immersion is determined.

    • The specific gravity and density are then calculated from the difference in weights.

3. Determination of Water Solubility:

  • Methodology: The flask method, as described in OECD Guideline 105 , is suitable for determining the water solubility of this compound.

  • Procedure Outline:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature (e.g., 20 °C) until saturation is reached.

    • The solution is then filtered to remove any undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., titration or spectroscopy).

Visualizations

To further elucidate the chemical processes involving this compound, the following diagrams illustrate its synthesis and decomposition pathways.

Synthesis_of_Hydroxylamine_Sulfate cluster_raschig Raschig Process Ammonium_Nitrite Ammonium Nitrite Hydroxylamine_Disulfonate Hydroxylamine Disulfonate Ammonium_Nitrite->Hydroxylamine_Disulfonate Sulfur_Dioxide Sulfur Dioxide Sulfur_Dioxide->Hydroxylamine_Disulfonate Ammonia Ammonia Ammonia->Hydroxylamine_Disulfonate Hydroxylamine_Sulfate This compound Hydroxylamine_Disulfonate->Hydroxylamine_Sulfate Hydrolysis Water Water Water->Hydroxylamine_Sulfate

Caption: Synthesis of this compound via the Raschig Process.

Decomposition_of_Hydroxylamine_Sulfate Hydroxylamine_Sulfate This compound Heat Heat (>138 °C) Decomposition_Products Decomposition Products Heat->Decomposition_Products Exothermic Decomposition Sulfur_Trioxide Sulfur Trioxide Decomposition_Products->Sulfur_Trioxide Nitrous_Oxide Nitrous Oxide Decomposition_Products->Nitrous_Oxide Water Water Decomposition_Products->Water Ammonia Ammonia Decomposition_Products->Ammonia

Caption: Thermal Decomposition Pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. The summarized data, outlined experimental protocols based on international standards, and clear visualizations of its synthesis and decomposition offer a comprehensive resource for understanding and utilizing this important chemical compound. Proper handling and storage, with attention to its reactivity and stability, are crucial for its safe and effective application in the laboratory and in industrial processes.

References

Hydroxylamine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of hydroxylamine (B1172632) sulfate (B86663), a crucial reagent in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis applications, and its role in specific biochemical pathways.

Core Properties of Hydroxylamine Sulfate

This compound is an inorganic compound that is a salt of hydroxylamine and sulfuric acid. It is a white, crystalline solid that is soluble in water.

PropertyValueReferences
CAS Number 10039-54-0
Molecular Weight 164.14 g/mol
Molecular Formula (NH₂OH)₂·H₂SO₄

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a potent reducing agent and a nucleophile. Its most common applications include the synthesis of oximes from aldehydes and ketones, and the preparation of hydroxamic acids from carboxylic acid derivatives. These functional groups are important intermediates in the production of various materials and pharmaceuticals. For instance, the formation of cyclohexanone (B45756) oxime is a key step in the industrial synthesis of caprolactam, the precursor to Nylon 6.

Experimental Protocols

Synthesis of Acetophenone (B1666503) Oxime

This protocol details the synthesis of acetophenone oxime from acetophenone using this compound.

Materials:

Procedure:

  • A slurry of this compound in methanol is prepared in a three-neck flask equipped with a magnetic stirrer.[1]

  • A solution of sodium hydroxide in methanol is slowly added to the slurry while cooling in an ice bath to below 5°C.[1]

  • Acetophenone is then added to the reaction mixture, and stirring is continued for 5 hours in the cold.[1]

  • The pH of the solution is adjusted to 6.5 with concentrated sulfuric acid.[1]

  • The resulting slurry is heated to 40°C for 2 hours and then filtered while hot.[1]

  • The filtrate is concentrated under reduced pressure, and the crystalline acetophenone oxime is collected after cooling and filtration.[1]

Synthesis of Benzohydroxamic Acid

This protocol outlines the preparation of benzohydroxamic acid from ethyl benzoate (B1203000) and hydroxylamine hydrochloride (a related hydroxylamine salt).

Materials:

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Ethyl benzoate

  • Acetic acid

  • Ethyl acetate

  • Benzene

Procedure: Part A: Potassium Benzohydroxamate Synthesis

  • Separate solutions of hydroxylamine hydrochloride in boiling methanol and potassium hydroxide in boiling methanol are prepared.[2][3][4]

  • After cooling both solutions to 30-40°C, the alkaline solution is added to the hydroxylamine solution with shaking, while cooling in an ice bath.[3][4]

  • The mixture is allowed to stand in an ice bath for five minutes to ensure complete precipitation of potassium chloride.[3][4]

  • Ethyl benzoate is added with thorough shaking, and the mixture is immediately filtered with suction.[3][4]

  • The filtrate is allowed to stand at room temperature for crystals of potassium benzohydroxamate to form over approximately 48 hours.[2][4]

  • The crystals are filtered, washed with absolute ethyl alcohol, and air-dried.[4]

Part B: Benzohydroxamic Acid Synthesis

  • The potassium benzohydroxamate is dissolved in 1.25 N acetic acid and heated until a clear solution is obtained.[3][4]

  • The solution is cooled to room temperature and then chilled in an ice bath to crystallize the benzohydroxamic acid.[3][4]

  • The white crystals are filtered and dried.[3][4]

Part C: Purification by Recrystallization

  • The crude benzohydroxamic acid is dissolved in approximately 4.5 times its weight of hot ethyl acetate.[2][4]

  • The hot solution is filtered to remove any solid impurities.[2][4]

  • The solution is allowed to cool to room temperature, causing the pure benzohydroxamic acid to crystallize.[2][4]

  • The crystals are filtered, washed with a small amount of benzene, and air-dried.[3]

Involvement in Signaling Pathways

Hydroxylamine and its derivatives have been shown to interact with and inhibit specific biological pathways, making them of interest in drug development.

Inhibition of Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes

Hydroxylamine can act as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase. PLP is a crucial coenzyme for a variety of enzymatic reactions involving amino acids. The mechanism of inhibition involves the reaction of hydroxylamine with the aldehyde group of PLP, forming a stable oxime. This modification of the coenzyme prevents it from participating in its normal catalytic cycle, thereby inactivating the enzyme.

PLP_Inhibition cluster_Enzyme Enzyme Active Site PLP Pyridoxal Phosphate (PLP) -CHO group Schiff_Base Internal Aldimine (Schiff Base) PLP->Schiff_Base forms Enzyme_Lys Enzyme Lysine Residue -NH2 Enzyme_Lys->Schiff_Base with Oxime Stable Oxime (Inactive) Schiff_Base->Oxime displacing Lysine Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime reacts with PLP aldehyde

Caption: Inhibition of a PLP-dependent enzyme by hydroxylamine.

Radical Scavenging in Ribonucleotide Reductase (RNR)

Hydroxylamine derivatives can also function as radical scavengers, notably in the context of ribonucleotide reductase (RNR). RNRs are enzymes essential for DNA synthesis, and their catalytic cycle involves a stable tyrosyl free radical. Hydroxylamine-based inhibitors can quench this radical, thereby inactivating the enzyme and halting DNA production. This mechanism is of significant interest for the development of anticancer and antimicrobial agents.

RNR_Inhibition cluster_RNR Ribonucleotide Reductase (RNR) Subunit Tyr_Radical Tyrosyl Free Radical (Active) Tyr_Quenched Tyrosine (Inactive) Tyr_Radical->Tyr_Quenched quenched by Hydroxylamine_Derivative Hydroxylamine Derivative Hydroxylamine_Derivative->Tyr_Radical donates H atom

Caption: Radical scavenging by a hydroxylamine derivative in RNR.

Industrial Workflow: Caprolactam Production

The production of caprolactam, the monomer for Nylon 6, is a major industrial application of this compound. The process involves the oximation of cyclohexanone, followed by a Beckmann rearrangement.

Caprolactam_Workflow Start Cyclohexanone Oximation Oximation Reaction Start->Oximation Hydroxylamine_Sulfate This compound Hydroxylamine_Sulfate->Oximation Cyclohexanone_Oxime Cyclohexanone Oxime Oximation->Cyclohexanone_Oxime Byproduct Ammonium Sulfate (Byproduct) Oximation->Byproduct Beckmann Beckmann Rearrangement (with Oleum) Cyclohexanone_Oxime->Beckmann Caprolactam Caprolactam Beckmann->Caprolactam

References

An In-depth Technical Guide to the Synthesis and Preparation of Hydroxylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of hydroxylamine (B1172632) sulfate (B86663) ((NH₃OH)₂SO₄), a crucial reagent in the chemical and pharmaceutical industries. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate practical application and process optimization.

Introduction

Hydroxylamine sulfate is a salt of hydroxylamine and sulfuric acid. It is a white, crystalline solid that is stable under ambient conditions, making it a safer and more convenient alternative to free hydroxylamine, which is unstable and potentially explosive. Its utility as a powerful reducing agent and a nucleophile has established it as an indispensable tool in organic synthesis, particularly in the production of oximes (e.g., for caprolactam synthesis), hydroxamic acids, and various nitrogen-containing heterocycles. This guide will focus on the most prevalent and industrially significant methods of its preparation: the Raschig process, the catalytic hydrogenation of nitric oxide, and the hydrolysis of cyclohexanone (B45756) oxime.

Primary Synthetic Methodologies

The Raschig Process

The Raschig process, developed by German chemist Friedrich Raschig, remains one of the most common industrial methods for producing this compound.[1] The process involves the reduction of a nitrite (B80452) with bisulfite to form a hydroxylamine disulfonate intermediate, which is subsequently hydrolyzed to yield this compound.

Raschig_Process NH3 Ammonia (NH₃) AmmoniumCarbonate Ammonium (B1175870) Carbonate ((NH₄)₂CO₃) NH3->AmmoniumCarbonate Reaction CO2 Carbon Dioxide (CO₂) CO2->AmmoniumCarbonate Reaction H2O_1 Water (H₂O) H2O_1->AmmoniumCarbonate Reaction AmmoniumNitrite Ammonium Nitrite (NH₄NO₂) AmmoniumCarbonate->AmmoniumNitrite + NOx NOx Nitrogen Oxides (NOx) HydroxylamineDisulfonate Hydroxylamine Disulfonate AmmoniumNitrite->HydroxylamineDisulfonate + SO₂ (Bisulfite) Reduction SO2 Sulfur Dioxide (SO₂) HydroxylamineSulfate This compound ((NH₃OH)₂SO₄) HydroxylamineDisulfonate->HydroxylamineSulfate + H₂O Hydrolysis H2O_2 Water (H₂O)

The Raschig Process for this compound Synthesis.

This protocol is adapted from a procedure for preparing hydroxylamine hydrochloride, with modifications for the synthesis of the sulfate salt.

Materials:

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Sulfur dioxide (SO₂) gas

  • Ice

  • Sulfuric acid (H₂SO₄), concentrated

Procedure:

  • Preparation of Sodium Bisulfite Solution: In a large, wide-mouthed bottle surrounded by an ice-salt bath, prepare a cold (0–5 °C) solution of sodium bisulfite by saturating a solution of sodium carbonate in water with sulfur dioxide gas.

  • Reaction Mixture: To the ice-cold sodium bisulfite solution, slowly add a solution of sodium nitrite with vigorous stirring, maintaining the temperature between 0 and 2 °C. Continue to pass a stream of sulfur dioxide into the mixture.

  • Formation of Hydroxylamine Disulfonate: Continue the addition of sulfur dioxide with constant stirring, keeping the temperature low, until the reaction mixture shows an acidic reaction to Congo red paper.

  • Hydrolysis: The resulting solution containing the hydroxylamine disulfonate is then carefully acidified with concentrated sulfuric acid and heated to induce hydrolysis. The progress of the hydrolysis can be monitored by periodically testing for the presence of the intermediate.

  • Isolation: After complete hydrolysis, the solution is cooled to induce crystallization of sodium sulfate, which can be removed by filtration. The filtrate containing this compound can be concentrated under reduced pressure to yield the crystalline product.

Catalytic Hydrogenation of Nitric Oxide

The catalytic hydrogenation of nitric oxide (NO) is another significant industrial method for producing hydroxylamine. This process offers the advantage of producing less ammonium sulfate byproduct compared to the Raschig process.

Catalytic_Hydrogenation_Workflow Start Start ReactorPrep Prepare Slurry of Pt/C Catalyst in Dilute H₂SO₄ Start->ReactorPrep GasIntroduction Introduce Gaseous Mixture of NO and H₂ into the Stirred Reactor ReactorPrep->GasIntroduction Reaction Maintain Reaction Temperature and Pressure GasIntroduction->Reaction Monitoring Monitor Gas Uptake and Reaction Progress Reaction->Monitoring CatalystSeparation Separate Catalyst by Filtration Monitoring->CatalystSeparation Reaction Complete ProductSolution Aqueous Solution of This compound CatalystSeparation->ProductSolution Crystallization Crystallize Product by Cooling and/or Solvent Addition ProductSolution->Crystallization Isolation Isolate and Dry This compound Crystals Crystallization->Isolation End End Isolation->End

Workflow for this compound Synthesis via Catalytic Hydrogenation.

Materials:

  • Nitric oxide (NO) gas

  • Hydrogen (H₂) gas

  • Platinum on carbon catalyst (e.g., 5% Pt/C)

  • Dilute sulfuric acid (e.g., 1-2 M)

  • Inert gas (e.g., nitrogen or argon)

Apparatus:

  • A high-pressure stirred autoclave reactor equipped with a gas inlet, outlet, pressure gauge, and temperature control.

  • Gas flow controllers for NO and H₂.

Procedure:

  • Catalyst Slurry: The autoclave is charged with a slurry of the Pt/C catalyst in dilute sulfuric acid. The reactor is then sealed and purged with an inert gas to remove air.

  • Hydrogenation: The reactor is pressurized with hydrogen to a specific pressure. The mixture is then heated to the desired reaction temperature with vigorous stirring. A mixture of nitric oxide and hydrogen is then continuously fed into the reactor.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature and pressure to maximize the selectivity for hydroxylamine formation and suppress the over-reduction to ammonia.

  • Work-up: Upon completion, the reactor is cooled, and the excess gas is carefully vented. The catalyst is removed by filtration. The resulting solution of this compound can be used directly or further processed to isolate the solid salt by crystallization.

Hydrolysis of Cyclohexanone Oxime

A more recent approach involves the acid-catalyzed hydrolysis of cyclohexanone oxime. This method is particularly relevant in integrated processes where cyclohexanone oxime is an intermediate.

Oxime_Hydrolysis CyclohexanoneOxime Cyclohexanone Oxime Hydrolysis Acid-Catalyzed Hydrolysis CyclohexanoneOxime->Hydrolysis SulfuricAcid Sulfuric Acid (Catalyst) SulfuricAcid->Hydrolysis Water Water (Reactant) Water->Hydrolysis HydroxylamineSulfate This compound Hydrolysis->HydroxylamineSulfate Cyclohexanone Cyclohexanone Hydrolysis->Cyclohexanone

Hydrolysis of Cyclohexanone Oxime for this compound Production.

Materials:

  • Cyclohexanone oxime

  • Sulfuric acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, a mixture of cyclohexanone oxime, deionized water, and sulfuric acid is prepared.

  • Reaction: The mixture is heated to a specific temperature (e.g., 60 °C) and stirred for a defined period (e.g., 1 hour).

  • Product Isolation: After the reaction, the mixture is cooled. The resulting this compound can be isolated by crystallization, potentially after partial neutralization and removal of the cyclohexanone byproduct by extraction with an organic solvent.

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic methods.

Table 1: Reaction Conditions for this compound Synthesis

ParameterRaschig ProcessCatalytic Hydrogenation of NOHydrolysis of Cyclohexanone Oxime
Temperature 0 - 5 °C (disulfonate formation)Typically < 50 °C60 °C
~100 °C (hydrolysis)
Pressure AtmosphericElevated (High H₂ pressure)Atmospheric
pH / Medium pH 2 - 4.5 (disulfonate formation)Dilute H₂SO₄Sulfuric Acid / Water
Catalyst NonePt/C or Pd/CSulfuric Acid

Table 2: Yields and Reactant Ratios for this compound Synthesis

ParameterRaschig ProcessCatalytic Hydrogenation of NOHydrolysis of Cyclohexanone Oxime
Reported Yield ~90% (based on nitrite)~90% (based on NO)41.7% (solid product)
Key Reactant Ratios Stoichiometric control of NaNO₂, NaHSO₃, and SO₂ is crucial.NO:H₂ ratio is controlled to minimize NH₃ formation.Molar ratio of deionized water:sulfuric acid:cyclohexanone oxime of 12.55:1.87:1.

Conclusion

The synthesis of this compound can be achieved through several distinct methodologies, each with its own set of advantages and challenges. The Raschig process is a well-established industrial method, while the catalytic hydrogenation of nitric oxide offers a route with a more favorable byproduct profile. The hydrolysis of cyclohexanone oxime presents a viable alternative, particularly in integrated chemical processes. The selection of a specific synthetic route will depend on factors such as the desired scale of production, available starting materials, and economic considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to both replicate and innovate upon these essential synthetic transformations.

References

Hydroxylamine Sulfate as a Reducing Agent: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) sulfate (B86663), with the chemical formula (NH₂OH)₂·H₂SO₄, is the sulfuric acid salt of hydroxylamine. It is a white, crystalline, water-soluble solid that serves as a stable and convenient source of hydroxylamine, which in its pure form is unstable and explosive.[1] Widely recognized as a powerful and versatile reducing agent, hydroxylamine sulfate is employed across numerous fields, including organic and inorganic synthesis, polymer chemistry, photography, and metallurgy.[2] Its utility stems from the nitrogen atom's intermediate oxidation state (-1), allowing it to act as an effective electron donor in a variety of chemical transformations.

This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a reducing agent. It details the underlying chemical principles, presents quantitative data on its redox properties and reaction kinetics, outlines key experimental protocols, and visualizes complex reaction pathways to offer a comprehensive resource for scientific and drug development professionals.

Core Mechanism of Action

The reducing power of hydroxylamine (NH₂OH) is centered on the nitrogen atom. In its reactions, the nitrogen atom is oxidized from the -1 state to higher oxidation states, most commonly 0 (in N₂), +1 (in N₂O), or +2 (in NO). The specific oxidation product often depends on the nature of the oxidizing agent, the stoichiometry of the reactants, and the reaction conditions such as pH.[2]

The fundamental process involves the transfer of electrons from the hydroxylamine molecule to an oxidizing agent (the substance being reduced). In acidic solutions, hydroxylamine exists as the hydroxylammonium ion, NH₃OH⁺. The reduction process can be represented by several half-reactions, demonstrating its versatility. Evidence suggests that some reduction reactions proceed via the formation of the aminyl radical (•NH₂), a highly reactive intermediate that can initiate further reaction steps.

Data Presentation

Quantitative data is essential for understanding and applying the reducing properties of this compound in a research and development context. The following tables summarize key physicochemical properties, standard reduction potentials, and kinetic data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula (NH₂OH)₂·H₂SO₄[1]
Molar Mass 164.14 g/mol [1]
Appearance White crystalline solid
Melting Point ~170 °C (decomposes)[1]
Solubility in Water 58.7 g/100 mL (at 20 °C)[3]
pKa (of NH₃OH⁺) 5.94[2]
Table 2: Standard Reduction Potentials (E°) of Key Hydroxylamine Half-Reactions

Standard reduction potentials provide a quantitative measure of a substance's tendency to be reduced. The potentials for hydroxylamine vary depending on the specific redox couple and the pH of the medium.

Half-ReactionStandard Potential (E° vs. SHE, V)Conditions
N₂O + H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺+1.35Acidic
2NO + 4H⁺ + 4e⁻ → 2NH₃OH⁺+0.40Acidic
N₂ + 2H₂O + 2H⁺ + 2e⁻ → 2NH₃OH⁺-1.87Acidic
2NH₃OH⁺ + 2H⁺ + 2e⁻ → 2NH₄⁺ + 2H₂O+1.35Acidic
N₂O + 5H₂O + 8e⁻ → 2NH₂OH + 2OH⁻+0.40Basic
N₂ + 4H₂O + 2e⁻ → 2NH₂OH + 2OH⁻-3.04Basic

Note: Data compiled from various sources on hydroxylamine redox chemistry.

Table 3: Kinetic Data for Selected Reduction Reactions

The rate at which this compound reduces a substrate is critical for practical applications. This table presents kinetic parameters for key reactions.

ReactionRate Law / Rate ConstantConditionsReference(s)
Reduction of Fe(III) Complex; depends on [Fe³⁺]/[NH₂OH] ratio. With excess Fe³⁺, stoichiometry is 2:1 (Fe³⁺:NH₂OH)Spectrophotometric study[2]
Activation of Peroxymonosulfate (B1194676) (PMS) k₂ = 0.34 ± 0.02 M⁻¹s⁻¹Metal-free system, pH 4.0-5.0[4]
Reaction with Sulfate Radical (SO₄•⁻) k(SO₄•⁻ + Alcohols) = 1.0 x 10⁷ to 3.4 x 10⁸ M⁻¹s⁻¹Laser-flash photolysis[5]

Reaction Mechanisms and Visualizations

Understanding the stepwise pathways of these reduction reactions is crucial for controlling reaction outcomes and optimizing conditions. The following sections describe key mechanisms, each accompanied by a Graphviz diagram.

Mechanism 1: Reduction of Metal Ions - The Case of Iron(III)

This compound is highly effective at reducing various metal ions, including Fe³⁺, Cu²⁺, Ag⁺, and Au³⁺. The reduction of Fe(III) to Fe(II) is particularly important in analytical chemistry and in environmental remediation technologies like Fenton and Fenton-like processes.[2] The reaction mechanism is complex and highly dependent on the ratio of reactants.

  • With Excess Fe(III): When Fe(III) is in excess, the stoichiometry of the reaction is 2 moles of Fe(III) per 1 mole of hydroxylamine (2:1). The primary nitrogen-containing product is nitrous oxide (N₂O).

  • With Excess Hydroxylamine: When hydroxylamine is in excess or at equimolar concentrations, the stoichiometry shifts to 1:1, and the main product is dinitrogen gas (N₂).[2]

The reaction proceeds through the formation of an Fe(III)-hydroxylamine complex, followed by inner-sphere electron transfer to generate Fe(II) and radical intermediates like the nitroxyl (B88944) radical (HNO•).[2]

Caption: Stoichiometry-dependent reduction of Fe(III) by hydroxylamine.

Mechanism 2: Activation of Peroxymonosulfate (PMS) for Advanced Oxidation

In advanced oxidation processes (AOPs), hydroxylamine can act as a metal-free activator for oxidants like peroxymonosulfate (PMS). This generates highly reactive sulfate radicals (SO₄•⁻), which are potent oxidizing agents capable of degrading a wide range of organic pollutants. The mechanism involves a single-electron transfer from the unprotonated form of hydroxylamine (NH₂OH) to PMS, leading to the cleavage of the peroxide bond and the formation of a sulfate radical and a hydroxylamine radical.[4]

AOP_Activation NH2OH Hydroxylamine (NH₂OH) SET Single Electron Transfer NH2OH->SET PMS Peroxymonosulfate (HSO₅⁻) PMS->SET SO4_rad Sulfate Radical (SO₄•⁻) SET->SO4_rad NH2O_rad Hydroxylamine Radical (NH₂O•) SET->NH2O_rad SO4_ion Sulfate Ion (SO₄²⁻) SET->SO4_ion Degradation Pollutant Degradation SO4_rad->Degradation Oxidizes Pollutant

Caption: Activation of PMS by hydroxylamine to generate sulfate radicals.

Workflow 3: Synthesis of Oximes from Carbonyl Compounds

A primary application of this compound in organic synthesis is the conversion of aldehydes and ketones to their corresponding oximes. This reaction is not a reduction by hydroxylamine but a condensation reaction where hydroxylamine acts as a nucleophile. It is a cornerstone of synthetic chemistry, often used for the protection of carbonyl groups or as a precursor to amides via the Beckmann rearrangement. The reaction is typically catalyzed by an acid or base and proceeds through a tetrahedral intermediate.

Oxime_Synthesis_Workflow start Start reactants Combine Aldehyde/Ketone, This compound, and Solvent start->reactants catalyst Add Catalyst (e.g., Base or Acid) reactants->catalyst reaction Stir at Controlled Temperature (Monitor by TLC) catalyst->reaction workup Reaction Workup (e.g., Extraction, Quenching) reaction->workup isolation Isolate Product (Filtration/Crystallization) workup->isolation product Pure Oxime Product isolation->product

Caption: General experimental workflow for the synthesis of oximes.

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound as a reducing agent and a reactant.

Protocol 1: Reduction of Fe(III) for Quantitative Analysis

This protocol describes the use of hydroxylamine to reduce Fe(III) to Fe(II), which can then be quantified spectrophotometrically (e.g., using a ferrozine (B1204870) or 1,10-phenanthroline (B135089) indicator) or by titration. This is a common procedure in environmental and materials science.

Materials:

  • This compound solution (e.g., 1.5 M in deionized water)

  • Sample containing Fe(III)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH ~4-5)

  • Indicator solution (e.g., Ferrozine, 1,10-phenanthroline)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare an aqueous sample containing the unknown concentration of Fe(III).

  • Reduction Step: To a 2.5 mL aliquot of the sample solution, add 0.1 mL of the 1.5 M this compound solution.

  • Incubation: Seal the vial and allow the reaction to proceed overnight (approximately 18 hours) at room temperature to ensure the complete reduction of all soluble Fe(III) species to Fe(II).

  • pH Adjustment: After the incubation period, adjust the sample pH to between 4 and 5 using an ammonium acetate buffer. This pH range is optimal for the complexation of Fe(II) with many common colorimetric indicators.

  • Color Development: Add the indicator solution (e.g., ferrozine) to the pH-adjusted sample. A colored complex will form with the Fe(II) ions.

  • Spectrophotometric Analysis: Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific Fe(II)-indicator complex using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration of Fe(II) (and thus the original Fe(III)) by comparing the absorbance to a calibration curve prepared using known concentrations of Fe(II) standards.

Protocol 2: Synthesis of an Aldoxime via Grinding (Solvent-Free)

This protocol describes an environmentally friendly, solvent-free method for synthesizing an oxime from an aldehyde using hydroxylamine hydrochloride (the sulfate salt can be used analogously in solution-based methods).[6][7]

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth(III) oxide (Bi₂O₃, 0.6 mmol) or another suitable catalyst/base like Na₂CO₃.[6][7]

  • Mortar and pestle

  • Ethyl acetate

  • Water

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Mixing: In a clean, dry mortar, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).[6]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress should be monitored periodically by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.

  • Extraction: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on the TLC plate), add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mixture.

  • Filtration: Filter the mixture to remove the solid catalyst (Bi₂O₃).

  • Precipitation: Concentrate the filtrate under reduced pressure until the volume is approximately 6 mL. Add water to the concentrated solution to precipitate the oxime product.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration and dry it under high vacuum to yield the pure oxime. The yield can be between 60-98%, depending on the substrate.[6]

Conclusion

This compound is a cornerstone reducing agent in modern chemistry, valued for its efficacy, stability, and versatility. Its mechanism of action, rooted in the oxidation of its nitrogen center, enables a broad spectrum of applications from the precise reduction of metal ions for analytical and industrial purposes to its role as a key reactant in the synthesis of essential organic intermediates like oximes. By understanding the quantitative aspects of its redox chemistry and the nuanced mechanisms that govern its reactions, researchers can effectively harness its power to drive innovation in drug development, materials science, and environmental remediation.

References

An In-depth Technical Guide to the Solubility of Hydroxylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroxylamine (B1172632) sulfate (B86663) in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Introduction to Hydroxylamine Sulfate

This compound, with the chemical formula (NH₂OH)₂·H₂SO₄, is a white crystalline solid. It is the salt of hydroxylamine and sulfuric acid. The presence of the polar hydroxyl and amino groups, as well as the sulfate counter-ion, significantly influences its solubility in different media. Understanding its solubility is crucial for its application in various fields, including as a reducing agent, in the synthesis of oximes, and in the preparation of pharmaceuticals.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Temperature (K)Solubility ( g/100 mL)Solubility (g/L)
10283.1548.9489
20293.1558.7[1]329[2]
25298.1564.0640
30303.1570.5705
40313.1584.8848
50323.15101.01010
Table 2: Solubility of this compound in Ethanol-Water Mixtures at 25°C (298.15 K)
Mass Fraction of WaterSolubility ( g/100 g solvent)
1.045.8
0.935.2
0.826.5
0.719.8
0.614.7
0.510.8
0.47.8
0.35.5
0.23.7
0.12.3
0.01.2

Note: Data in Table 1 and 2 are compiled and interpolated from various sources for illustrative purposes and may not represent exact experimental values.

Table 3: Qualitative and Semi-Quantitative Solubility of this compound in Other Solvents
SolventTypeSolubilityNotes
MethanolPolar ProticSlightly soluble to soluble[3][4]One source suggests hydroxylamine has a solubility of approximately 35% in methanol, but this may not directly apply to the sulfate salt.[5] Another source states it is "very soluble".[4]
EthanolPolar ProticSlightly soluble[2][4]Solubility is significantly influenced by the presence of water.[3] A patent suggests a 15% solubility for hydroxylamine in ethanol.[5]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)-Generally considered to have low to slight solubility.Specific quantitative data is not readily available.
Non-polar Solvents (e.g., Hexane, Toluene)-Insoluble to very slightly soluble.Due to the high polarity of the salt.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily the nature of the solvent and the temperature.

SolubilityFactors cluster_factors Key Factors cluster_properties Solvent Characteristics cluster_solubility Solubility Outcome Solvent Solvent Properties Polarity Polarity Solvent->Polarity HydrogenBonding Hydrogen Bonding Capability Solvent->HydrogenBonding Temperature Temperature HighSolubility High Solubility Temperature->HighSolubility Increase Polarity->HighSolubility High (e.g., Water) LowSolubility Low Solubility Polarity->LowSolubility Low (e.g., Hexane) HydrogenBonding->HighSolubility Strong

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

The determination of the solubility of this compound can be performed using various established methods. The gravimetric method is a common and reliable technique.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound at a specific temperature, and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials:

  • This compound

  • Solvent of interest

  • Thermostatically controlled water bath or incubator

  • Stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Filtration apparatus (e.g., syringe filters or vacuum filtration)

  • Analytical balance

  • Drying oven

  • Glassware (beakers, volumetric flasks, pipettes)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatically controlled bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (this can range from several hours to days, depending on the solvent and temperature). It is recommended to monitor the concentration of the solution at intervals until it becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

    • Immediately filter the withdrawn sample to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the filtered saturated solution to the pre-weighed evaporating dish and record the total weight.

    • Carefully evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the this compound (below its decomposition temperature of approximately 170°C).

    • Once the solvent is fully evaporated, cool the evaporating dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The weight of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.

    • The weight of the solvent is the total weight of the solution minus the weight of the dissolved this compound.

    • Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per liter of solvent.

Logical Workflow for Solubility Determination

The process of determining and analyzing the solubility of this compound follows a logical sequence of steps, from initial preparation to data analysis.

SolubilityWorkflow start Start: Define Solvent and Temperature prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature with Stirring prep->equilibrate sample Withdraw and Filter Aliquot equilibrate->sample analyze Analyze Solute Concentration (e.g., Gravimetric Method) sample->analyze data Record and Tabulate Data analyze->data repeat Repeat for Different Temperatures/Solvents data->repeat end End: Comprehensive Solubility Profile data->end Finalize repeat->prep New Conditions

Caption: A generalized workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the key aspects of this compound solubility. It is a highly water-soluble compound, with its solubility increasing with temperature. In alcoholic solvents, its solubility is limited but can be enhanced by the presence of water. For non-polar organic solvents, it is generally considered insoluble. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine its solubility in specific solvent systems relevant to their work. The presented data and workflows are intended to serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

Hydroxylamine sulfate safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine (B1172632) sulfate (B86663) is a powerful reducing agent used in various laboratory and industrial applications, including organic synthesis, photography, and the production of polymers. However, its utility is matched by significant health and safety hazards. This guide provides an in-depth overview of the safety data and handling precautions necessary for the safe use of this compound in a professional research environment.

Section 1: Hazard Identification and Classification

Hydroxylamine sulfate [(NH₃OH)₂SO₄] is classified as a hazardous substance under the Globally Harmonized System (GHS). It is crucial to understand its multifaceted hazard profile before handling.

  • Primary Hazards: The compound is corrosive to metals, harmful if swallowed or in contact with skin, causes severe skin and eye irritation, and may cause an allergic skin reaction.[1][2][3]

  • Chronic Health Effects: It is suspected of causing cancer (Carcinogenicity Category 2) and may cause damage to organs, particularly the blood, through prolonged or repeated exposure (STOT RE Category 2).[1][2][4]

  • Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[1][5]

GHS Hazard Statements: H290, H302+H312, H315, H317, H319, H351, H373, H410.[1][2]

Section 2: Quantitative Toxicity and Physicochemical Data

Quantitative data provides a clearer perspective on the substance's properties and acute toxicity. This information is essential for risk assessments.

PropertyValueSource(s)
Molecular Formula (NH₃OH)₂SO₄ / H₈N₂O₆S[2][6]
Molar Mass 164.1 g/mol [6]
Appearance Colorless to white crystalline solid[7]
Melting Point Decomposes at ~170°C (338°F)[7]
LD50 Oral (Rat) 842 mg/kg[3][4]
LD50 Dermal (Rabbit) 1500 - 2000 mg/kg[4][8]
Aquatic Toxicity (Fish, LC50) 3.2 - 7.3 mg/L / 96h[9]
Aquatic Toxicity (Algae, EC50) 0.72 mg/L / 72h[5][9]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure safety.

Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[4][10] Local exhaust ventilation is critical.[10]

  • Grounding: Use proper grounding procedures for containers and receiving equipment to avoid static electricity discharge.[2][10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][6]

  • Hand Protection: Wear chemically resistant gloves, such as Butyl or Nitrile rubber.[7] Always inspect gloves prior to use.

  • Body Protection: A lab coat or a chemical-resistant apron is required. For large-scale operations or spill response, a full chemical suit may be necessary.[11][12]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be worn.[12]

Storage Requirements:

  • Store in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[11]

  • Keep containers tightly sealed to prevent contact with moisture, as it is hygroscopic.[9][11]

  • Store in original, corrosive-resistant containers.[2][6] Do not store in metal containers.

  • Store away from strong oxidizing agents, bases, metals, and metal salts.[7][8]

Section 4: Emergency Procedures and Experimental Protocols

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[7][11] Remove contact lenses if possible. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[7][13] Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[2][11]

Experimental Protocol: Spill Cleanup

This protocol outlines the steps for managing a minor spill (<5g) of solid this compound in a laboratory setting. For major spills, evacuate the area and contact emergency services.[11]

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure and control access to the spill area.[7]

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a lab coat or suit.[11]

  • Contain Spill: Prevent the powder from becoming airborne. Do not use water directly on the spill.[7] Cover the spill with a dry, inert absorbent material like sand or vermiculite.[11]

  • Collect Material: Using non-sparking tools, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7][11] Avoid generating dust.[11]

  • Decontaminate Area: Once the solid is removed, decontaminate the spill area with a suitable neutralizing agent (consult your institution's safety office for recommendations) or soap and water, being careful to prevent runoff into drains.[11]

  • Dispose of Waste: All contaminated materials, including PPE, must be sealed in a labeled hazardous waste container for disposal according to institutional and local regulations.[7][11]

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Section 5: Visualized Safety Workflows

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

G cluster_handling Standard Laboratory Handling Workflow prep 1. Risk Assessment & Protocol Review ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep->ppe setup 3. Prepare Work Area (Fume Hood, Spill Kit Ready) ppe->setup handle 4. Weigh & Handle Chemical setup->handle cleanup 5. Clean Equipment & Work Area handle->cleanup storage 6. Return to Secure Storage cleanup->storage waste 7. Dispose of Contaminated Waste storage->waste

Caption: A logical workflow for the routine handling of this compound in a research setting.

G cluster_emergency Emergency Response Logic for Skin/Eye Exposure start Exposure Occurs alarm Alert Others & Call for Help start->alarm shower Use Emergency Shower/Eyewash (15+ minutes) alarm->shower sds Provide SDS to First Responders alarm->sds remove Remove Contaminated Clothing shower->remove medical Seek Immediate Medical Attention shower->medical remove->medical sds->medical

Caption: Decision and action flow for responding to personal exposure to this compound.

References

Thermo-stability and Decomposition of Hydroxylamine Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of hydroxylamine (B1172632) sulfate (B86663). The information presented is curated for professionals in research and development who handle or utilize this compound, offering critical data for safety, handling, and process design. This document summarizes key thermal event data, details experimental methodologies for thermal analysis, and visualizes decomposition pathways and experimental workflows.

Introduction

Hydroxylamine sulfate, with the chemical formula (NH₃OH)₂SO₄, is a salt of hydroxylamine widely used in various industrial and pharmaceutical applications. Its utility stems from its properties as a strong reducing agent. However, the inherent instability of the hydroxylamine moiety raises significant safety concerns regarding its thermal decomposition, which can be energetic and potentially explosive under certain conditions. A thorough understanding of its thermal behavior is paramount for its safe handling and use.

Thermal Stability and Decomposition Data

The thermal decomposition of this compound is characterized by an exothermic reaction that can be initiated by heat. The onset temperature of decomposition and the nature of the decomposition products are influenced by factors such as the heating rate, the presence of impurities (especially metal ions), and the surrounding atmosphere.

Decomposition Temperatures

The reported decomposition temperature of this compound varies in the literature, which can be attributed to different experimental conditions and measurement techniques. Solid this compound is noted to be stable up to approximately 60°C.[1] Some sources indicate a decomposition temperature of 120°C, while others report a higher, more explosive decomposition at around 170°C.[2][3] One source indicates that the reaction becomes exothermic above 138°C and is most exothermic at 177°C.[4]

Decomposition Products

Upon heating, this compound decomposes to produce a mixture of gases and solid residues. The primary decomposition products include sulfur dioxide (SO₂) or sulfur trioxide (SO₃), dinitrogen monoxide (nitrous oxide, N₂O), water (H₂O), and ammonia (B1221849) (NH₃) or ammonium (B1175870) sulfate ((NH₄)₂SO₄).[5][6] In the event of a fire, toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx) are emitted.[3]

Quantitative Thermal Analysis Data

The following tables summarize quantitative data from thermal analysis studies on this compound. These values are critical for performing thermal hazard assessments.

Table 1: Differential Scanning Calorimetry (DSC) Data for Hydroxylamine Salts

CompoundOnset Temperature (Tleft) (°C)Notes
This compound157In gold-plated crucible.[1]
Hydroxylamine Hydrochloride165In gold-plated crucible.[1]
Hydroxylamine-O-sulfonic acid135In gold-plated crucible.[1]

Table 2: Adiabatic Calorimetry Data for Solid this compound

ParameterValue
Maximum Heat Rate>500 °C/min
Maximum Pressure Rate>5200 psia/min

Note: The sample cell was completely destroyed by the generated pressure during this experiment.[1]

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of this compound is typically performed using several analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in a DSC pan (e.g., gold-plated crucible to minimize catalytic effects).[1]

  • The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • The heat flow to or from the sample relative to the reference is measured as a function of temperature.

  • An exothermic peak in the resulting thermogram indicates the decomposition of the sample. The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak. The area under the peak is proportional to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, indicating the formation of volatile decomposition products.

Methodology:

  • A small sample of this compound is placed in a tared TGA pan.

  • The pan is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a controlled rate under a specific atmosphere.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the percentage of mass loss versus temperature, with steps in the curve corresponding to the release of gaseous decomposition products.

Accelerating Rate Calorimetry (ARC)

Objective: To study the time, temperature, and pressure relationships of the thermal decomposition under adiabatic conditions, simulating a worst-case thermal runaway scenario.

Methodology:

  • A sample of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium to minimize catalytic effects).

  • The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (i.e., no heat loss to the surroundings).

  • The experiment follows a "heat-wait-seek" protocol. The sample is heated to a starting temperature and then held isothermally to detect any self-heating.

  • If no self-heating is detected, the temperature is increased by a small increment, and the "wait-seek" process is repeated.

  • Once self-heating is detected (exceeding a certain threshold, e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode. The heaters in the calorimeter track the temperature of the sample, ensuring that all the heat generated by the decomposition reaction increases the sample's temperature.

  • Temperature and pressure are continuously monitored until the reaction is complete. The data provides information on the onset temperature of thermal runaway, the rates of temperature and pressure rise, and the time to maximum rate.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflows and the proposed decomposition pathway of this compound.

Experimental_Workflow_DSC DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of This compound pan Place sample in DSC pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference pans into DSC seal->load heat Heat at a constant rate (e.g., 10 K/min) load->heat measure Measure differential heat flow heat->measure thermogram Generate thermogram (Heat Flow vs. Temp) measure->thermogram onset Determine onset temperature of exotherm thermogram->onset enthalpy Calculate enthalpy of decomposition thermogram->enthalpy

Caption: Workflow for DSC analysis of this compound.

Experimental_Workflow_TGA TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh sample into a tared TGA pan load Place pan on microbalance in furnace weigh->load heat Heat at a controlled rate load->heat measure Continuously monitor sample mass heat->measure curve Generate TGA curve (% Mass Loss vs. Temp) measure->curve steps Identify mass loss steps curve->steps

Caption: Workflow for TGA analysis of this compound.

Experimental_Workflow_ARC ARC Experimental Workflow cluster_prep Sample Preparation cluster_analysis ARC Analysis (Heat-Wait-Seek) cluster_data Data Acquisition & Interpretation load Load sample into high-pressure bomb heat Heat to start temp load->heat wait Wait for thermal equilibrium heat->wait seek Seek self-heating (> 0.02 °C/min)? wait->seek heat_step Increase temp by step seek->heat_step No adiabatic Switch to adiabatic mode seek->adiabatic Yes heat_step->wait monitor Continuously monitor Temp & Pressure adiabatic->monitor analyze Analyze T vs. time and P vs. time data monitor->analyze determine Determine onset, rates, and time to max rate analyze->determine

Caption: Workflow for ARC analysis of this compound.

Decomposition_Pathway Simplified Decomposition Pathway HAS (NH3OH)2SO4 (s) This compound Heat Heat (>120-170°C) Decomp Exothermic Decomposition Heat->Decomp Products Decomposition Products Decomp->Products SOx SO2 / SO3 N2O N2O H2O H2O NH3 NH3 / (NH4)2SO4

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical consideration for its safe use in any application. The data and protocols presented in this guide highlight the exothermic and potentially explosive nature of its decomposition. It is imperative that researchers, scientists, and drug development professionals conduct thorough thermal hazard assessments, utilizing techniques such as DSC, TGA, and ARC, to establish safe operating limits and handling procedures. The provided workflows and decomposition pathway diagram serve as a foundational reference for understanding and mitigating the risks associated with this versatile yet hazardous compound.

References

Hydroxylamine sulfate vs. Hydroxylamine hydrochloride for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers: Hydroxylamine (B1172632) Sulfate (B86663) vs. Hydroxylamine Hydrochloride

This guide provides a comprehensive comparison of hydroxylamine sulfate and hydroxylamine hydrochloride, two common salt forms of the versatile but unstable reagent, hydroxylamine. For researchers, scientists, and drug development professionals, the choice between these two salts can be critical, impacting reaction efficiency, product purity, and experimental compatibility. This document outlines their physicochemical properties, details their applications with a focus on research and pharmaceutical development, provides specific experimental protocols, and summarizes key safety and handling considerations to facilitate an informed decision.

Physicochemical Properties: A Comparative Analysis

Hydroxylamine free base is inherently unstable and can be explosive.[1][2] For practical laboratory and industrial use, it is converted into more stable salts, most commonly the hydrochloride and sulfate forms.[1][3] While both serve as a source of the hydroxylamine moiety, their distinct properties, stemming from the different counter-ions, are crucial.

The quantitative physicochemical properties of this compound and hydroxylamine hydrochloride are summarized in the table below for easy comparison.

PropertyThis compoundHydroxylamine Hydrochloride
Chemical Formula (NH₂OH)₂·H₂SO₄NH₂OH·HCl
Molecular Weight 164.14 g/mol [3]69.49 g/mol [4]
Appearance White crystalline solid/powder[5][6][7]White crystalline solid[4][8]
Melting Point ~170°C (decomposes)[3][9]~155-157°C (decomposes)[4][10]
Solubility in Water Highly soluble; 58.7 g/100 mL at 20°C[5][7]Highly soluble; 84 g/100g at 20°C[10]
pH (0.1 M solution) Acidic3.4[10][11]
Hygroscopicity Hygroscopic[3][9]Hygroscopic[10][12]
Stability Stable under dry, cool conditions; decomposes with heat or strong bases.[3] May explode if heated.[9]More stable than free base; heating above 115°C may cause explosion.[13] Moisture and air sensitive.[14]

Core Reactivity and Research Applications

Both salts are primarily used as potent reducing agents and for the synthesis of oximes and hydroxamic acids.[5][9][10][15] This core reactivity is the foundation of their widespread use in organic synthesis, pharmaceutical development, and analytical chemistry.

The conversion of aldehydes and ketones to oximes is a cornerstone reaction in organic chemistry, often serving as a method for purification or characterization, or as an intermediate step in further synthesis, such as the Beckmann rearrangement for producing amides like caprolactam.[1]

G cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde or Ketone (R-C(=O)-R') Reaction Reaction in Aqueous/Alcoholic Solution Aldehyde->Reaction Hydroxylamine Hydroxylamine Salt (Sulfate or Hydrochloride) Hydroxylamine->Reaction Oxime Oxime (R-C(=NOH)-R') Reaction->Oxime Byproducts Water & Acid (H₂O, HCl/H₂SO₄) Reaction->Byproducts

Caption: General workflow for the synthesis of oximes from aldehydes or ketones.

Applications in Drug Development and Synthesis

Both salts are invaluable in the pharmaceutical industry as precursors and intermediates for a wide range of active pharmaceutical ingredients (APIs).[16][17][18] They are instrumental in creating hydroxamic acids, a class of compounds known for their activity as enzyme inhibitors, particularly in cancer therapy.[5]

Drug Class / CompoundApplication AreaRelevant Salt
Hydroxyurea Anticancer AgentHydrochloride[19]
Sulfamethoxazole Sulfa Drug (Antibiotic)Hydrochloride[19]
Isoniazid Anti-tuberculosis AgentHydrochloride[8][15]
Various Antihypertensives CardiovascularHydrochloride[15]
Various Anti-inflammatory Agents InflammationHydrochloride[15]
CNS Sedatives, Antihistamines Neurology, AllergySulfate[20]
Agrochemicals (Pesticides, Herbicides) AgricultureBoth[3][15]
Protein Chemistry and Modification

Hydroxylamine hydrochloride is frequently cited in protocols for protein modification. Its ability to cleave specific bonds makes it a useful tool in protein chemistry. Applications include:

  • Deacetylation of SATA-modified proteins: SATA (N-succinimidyl S-acetylthioacetate) is used to add protected sulfhydryl groups to primary amines on proteins. Hydroxylamine is used to remove the protecting acetyl group, exposing the reactive sulfhydryl (-SH) for subsequent conjugation reactions.[21]

  • Cleavage of Cross-linkers: Certain chemical cross-linkers, such as EGS (ethylene glycol bis(succinimidyl succinate)), contain carbonyl groups within their structure and can be cleaved by hydroxylamine, allowing for the dissociation of cross-linked proteins for analysis.[15][21]

Detailed Experimental Protocols

The following protocols are provided as examples of how these reagents are used in a research setting. Note: Always consult the full Safety Data Sheet (SDS) and perform a risk assessment before conducting any experiment.

Protocol: Deacetylation of SATA-Modified Proteins with Hydroxylamine Hydrochloride

This protocol is adapted from methodologies used for creating sulfhydryl-modified proteins for conjugation.[21]

Materials:

  • SATA-modified protein (1-10 mg/mL)

  • Hydroxylamine·HCl

  • Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.2-7.5. (Prepare fresh before use).

  • Desalting columns

Procedure:

  • Prepare Deacetylation Buffer: Immediately before use, prepare the 0.5 M hydroxylamine solution. For 10 mL, dissolve 348 mg of hydroxylamine·HCl and 93 mg of EDTA (disodium salt) in ~8 mL of PBS. Adjust the pH to 7.2-7.5 with NaOH and bring the final volume to 10 mL.

  • Deacetylation Reaction: Add 100 µL of the freshly prepared Deacetylation Buffer to 1 mL of the SATA-modified protein solution.

  • Incubation: Mix gently and incubate the reaction mixture for 2 hours at room temperature.

  • Purification: Remove excess hydroxylamine and by-products by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the downstream application (e.g., PBS with 10 mM EDTA to prevent disulfide bond formation).

Caption: Experimental workflow for deacetylation of a SATA-modified protein.

Protocol: General Procedure for Aldehyde/Ketone Testing with Hydroxylamine Hydrochloride

This qualitative protocol is used to test for the presence of aldehydes or ketones.[22] A positive test is indicated by a color change resulting from the release of HCl, which lowers the pH.

Materials:

  • Test compound (aldehyde or ketone)

  • Hydroxylamine hydrochloride reagent: 500 mg of hydroxylamine·HCl in 100 mL of 95% ethanol, with a universal indicator adjusted to a pH of ~3.8 (bright orange).[22]

Procedure:

  • To 1 mL of the hydroxylamine hydrochloride reagent in a test tube, add one drop of the liquid test compound or a few crystals of the solid test compound.

  • Observe for an immediate color change. A red or yellow-orange color indicates the presence of an aldehyde or ketone.[22]

  • If no immediate change occurs, gently heat the mixture to boiling. A color change upon heating also constitutes a positive result.[22]

Stability, Safety, and Handling

Proper handling and storage are critical due to the reactivity and potential hazards of both compounds. Both are skin and respiratory tract irritants and are harmful if swallowed.[7][12][23]

FeatureThis compoundHydroxylamine Hydrochloride
Primary Hazards Corrosive, skin/eye irritant, harmful if swallowed, potential mutagen.[7][24]Skin/eye irritant, harmful if swallowed, may cause allergic skin reaction, suspected carcinogen.[13]
Decomposition Begins to decompose at 120°C, releasing SO₃, N₂O, NH₃, and H₂O.[7][20] Reaction is exothermic above 138°C.[20]Can decompose violently if heated above 115-150°C.[12][13]
Incompatibilities Strong bases, strong oxidizing agents, copper and its alloys, nitrites, metals.[9][24]Strong oxidizing agents, heavy metals, bases.[14]
Storage Store in a cool, dry, well-ventilated place in a corrosion-resistant container.[25] Protect from moisture.[26]Store in a cool, dry, well-ventilated place in a tightly closed, corrosion-resistant container.[8][14] Protect from air and moisture.[14]

Conclusion: Making an Informed Choice

The selection between this compound and hydroxylamine hydrochloride depends primarily on the specific requirements of the experimental system.

G A Start: Need Hydroxylamine B Are Chloride ions detrimental to the reaction/system? A->B C Is maximizing hydroxylamine content per gram a priority? B->C No E Use Hydroxylamine Sulfate B->E Yes D Following an established protein chemistry protocol? C->D No F Use Hydroxylamine Hydrochloride C->F Yes D->F Yes (Most protocols specify HCl salt) G Either salt is likely suitable. Consider cost and availability. D->G No

Caption: Decision-making flowchart for selecting the appropriate hydroxylamine salt.

Choose this compound when:

  • The presence of chloride ions could interfere with the reaction, such as in systems with specific metal catalysts or in certain electrochemical applications.

  • A less acidic environment upon dissolution is preferred, although both are acidic.

  • Working with applications where sulfate is a more benign or acceptable counter-ion.

Choose Hydroxylamine Hydrochloride when:

  • A higher concentration of hydroxylamine per unit mass is desired, as it has a significantly lower molecular weight.

  • Following established protocols, particularly in protein chemistry and bioconjugation, which predominantly specify the hydrochloride salt.[21]

  • The presence of chloride ions is acceptable or irrelevant to the experimental outcome.

Ultimately, both salts are effective sources of hydroxylamine for a vast array of research applications. By understanding their subtle but important differences in chemical properties, stability, and established uses, researchers can optimize their experimental design and ensure reliable, reproducible results.

References

An In-depth Technical Guide to Hydroxylamine Sulfate: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxylamine (B1172632) sulfate (B86663), from its initial discovery to its modern-day applications, with a particular focus on its relevance to chemical research and pharmaceutical development.

Discovery and History

Hydroxylamine, the parent compound of hydroxylamine sulfate, was first prepared in the form of its chloride salt, hydroxylammonium chloride, in 1865 by the German chemist Wilhelm Clemens Lossen.[1][2] Lossen's pioneering work involved the reaction of tin and hydrochloric acid in the presence of ethyl nitrate.[1] However, it was not until 1891 that the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer independently succeeded in preparing hydroxylamine in its pure form.[1]

A significant milestone in the production of hydroxylamine was the development of the Raschig process, patented by German chemist Friedrich Raschig in 1887.[3] This process, which involves the reduction of a nitrite (B80452) with bisulfite, became a cornerstone of industrial hydroxylamine synthesis and remains a key method for its large-scale production, primarily for the manufacture of caprolactam, the precursor to Nylon 6.[1][3][4] Over the years, other synthesis methods have been developed, including the electrolytic reduction of nitric acid.[1][5][6]

Physicochemical Properties

This compound, with the chemical formula (NH₂OH)₂·H₂SO₄, is the sulfate salt of hydroxylamine.[7][8] It is a white, crystalline, odorless solid that is highly soluble in water.[8][9][10] It is an important and more stable alternative to pure hydroxylamine, which is a volatile and unstable liquid.[11]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula H₈N₂O₆S or (NH₂OH)₂·H₂SO₄[8]
Molecular Weight 164.14 g/mol [9][12]
Appearance White crystalline solid/powder[8][12][13]
Melting Point 170 °C (decomposes)[10]
Solubility in Water 58.7 g/100 mL (at 20 °C)[14]
Density ~1.9 g/cm³[13]
Purity (Commercial) ≥ 98%[13]

Synthesis of this compound

Several methods have been developed for the synthesis of hydroxylamine and its salts. The Raschig process is the most common industrial route.

The Raschig Process

The Raschig process is a multi-step industrial method for producing this compound. It begins with the reduction of ammonium (B1175870) nitrite with bisulfite and sulfur dioxide.[3][5]

Experimental Protocol (Conceptual Industrial Scale):

  • Preparation of Ammonium Nitrite: An alkaline solution of ammonium nitrite is formed by reacting an ammonium carbonate solution with nitrogen oxides.[3][15]

  • Formation of Hydroxylamine Disulfonate: The ammonium nitrite solution is then reacted with sulfur dioxide at approximately 0 °C to form an ammonium hydroxylamine disulfonate anion.[1][4]

    • NH₄NO₂ + 2SO₂ + NH₃ + H₂O → (NH₄)₂[HON(SO₃)₂][5]

  • Hydrolysis: The resulting hydroxylamine disulfonate is hydrolyzed by heating to around 100 °C to yield hydroxylammonium sulfate.[1][4]

    • (NH₄)₂[HON(SO₃)₂] + 2H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄[1]

The following diagram illustrates the workflow of the Raschig process.

Raschig_Process cluster_reactants Reactants cluster_process Process Steps cluster_products Products Ammonium_Nitrite Ammonium Nitrite (NH₄NO₂) Reduction Reduction at 0°C Ammonium_Nitrite->Reduction Sulfur_Dioxide Sulfur Dioxide (SO₂) Sulfur_Dioxide->Reduction Ammonia Ammonia (NH₃) Ammonia->Reduction Water Water (H₂O) Water->Reduction Hydroxylamine_Disulfonate Ammonium Hydroxylamine Disulfonate Reduction->Hydroxylamine_Disulfonate Intermediate Hydrolysis Hydrolysis at 100°C Hydroxylamine_Sulfate This compound ((NH₃OH)₂SO₄) Hydrolysis->Hydroxylamine_Sulfate Ammonium_Sulfate Ammonium Sulfate ((NH₄)₂SO₄) Hydrolysis->Ammonium_Sulfate Hydroxylamine_Disulfonate->Hydrolysis

Caption: Workflow of the Raschig process for this compound synthesis.

Electrolytic Reduction of Nitric Acid

Another method for producing hydroxylamine salts is the electrolytic reduction of nitric acid.[1][5]

Experimental Protocol (Laboratory Scale Concept):

  • Electrolyte Preparation: A solution of nitric acid in either sulfuric acid or hydrochloric acid is prepared.[1]

  • Electrolysis: The solution is subjected to electrolytic reduction. The reaction for the sulfate salt is:

    • HNO₃ + 3H₂ → NH₂OH + 2H₂O[5]

  • Isolation: The resulting hydroxylamine salt is then isolated from the solution.

Key Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis and has found widespread use in various industries, most notably in pharmaceuticals.[13][16]

Formation of Oximes

A primary application of this compound is the conversion of aldehydes and ketones to their corresponding oximes.[17] This reaction is crucial in the synthesis of caprolactam and is also a key step in the preparation of various pharmaceutical intermediates.[7][18]

The general signaling pathway for this reaction is as follows:

Oxime_Formation Aldehyde_Ketone Aldehyde or Ketone (R-C(=O)-R') Oxime Oxime (R-C(=NOH)-R') Aldehyde_Ketone->Oxime + NH₂OH Hydroxylamine Hydroxylamine (from this compound) Water Water (H₂O) Oxime->Water Byproduct

Caption: General reaction pathway for the formation of oximes from aldehydes or ketones.

Applications in Drug Development

This compound serves as a critical raw material and intermediate in the pharmaceutical industry.[7][16][18] Its derivatives are used in the synthesis of a wide array of drugs, including:

  • Antibiotics and Antiviral Agents: Used as a precursor in the synthesis of various antimicrobial compounds.[16]

  • Anti-inflammatory Drugs: A building block for certain non-steroidal anti-inflammatory drugs (NSAIDs).[16]

  • Cancer Therapies: Employed in the synthesis of hydroxamic acids, which are important in the development of enzyme inhibitors and anti-cancer agents.[16]

  • CNS Sedatives and Antihistamines: A key component in the synthesis of various central nervous system drugs and antihistamines.[7][17]

  • Other Pharmaceuticals: It is also used in the production of diuretics, stimulants, anti-malarial drugs, and medications for diabetes.[7][17]

Table 2: Applications of this compound in Various Industries

IndustryApplicationReferences
Pharmaceuticals Synthesis of antibiotics, antivirals, anti-inflammatory drugs, cancer therapies, CNS sedatives, antihistamines, diuretics, and anti-malarial drugs.[7][16][17][18]
Chemical Synthesis Reducing agent, conversion of aldehydes/ketones to oximes, synthesis of hydroxamic acids.[16][17]
Polymers Production of caprolactam for Nylon 6, polymerization inhibitor, antioxidant in natural rubber.[1][3][17]
Water Treatment Dechlorination agent.[16]
Photography Reducing agent in photographic developers.[13][17]
Agriculture Raw material for herbicides and insecticides.[7][17]
Textiles Dye fixing and stripping processes.[13]

Safety and Handling

Hydroxylamine and its salts should be handled with care. This compound is an irritant to the skin, eyes, and respiratory tract.[1][14] It may be harmful if swallowed and can be absorbed through the skin.[1][14] It is also considered a possible mutagen.[1] The solid form is known to be explosive when heated to 170 °C.[10] Therefore, appropriate personal protective equipment should be worn, and it should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[10][19]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Oximes from Ketones Using Hydroxylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oximes are a class of organic compounds containing the functional group C=N-OH. They are critical intermediates in organic synthesis, finding applications in the production of amides via the Beckmann rearrangement, as well as in the synthesis of various nitrogen-containing heterocycles, fungicides, and herbicides.[1] Furthermore, oximes serve as valuable tools for the protection, purification, and characterization of carbonyl compounds.[1]

The reaction of ketones with hydroxylamine (B1172632) or its salts, such as hydroxylamine sulfate (B86663) ((NH₃OH)₂SO₄), is a standard and efficient method for oxime synthesis.[2][3] Hydroxylamine sulfate is often preferred in industrial applications due to its stability and lower cost compared to other hydroxylamine salts.[2] This document provides detailed protocols, reaction mechanisms, and quantitative data for the synthesis of oximes from ketones using this compound.

Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction, typically catalyzed by a mild acid.[4] The overall reaction involves the replacement of the carbonyl oxygen with a =N-OH group.

The mechanism proceeds in several steps:

  • Carbonyl Protonation: In the presence of a mild acid, the carbonyl oxygen of the ketone is protonated, which increases the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon.[4][5][6] This step forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A series of proton transfers occurs. A proton is transferred from the nitrogen atom to a base (like a solvent molecule), and the hydroxyl group of the intermediate is protonated, turning it into a good leaving group (water).[4][6]

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and yielding the final oxime product.[4][6][7]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketone R-C(=O)-R' (Ketone) Carbinolamine R-C(OH)(NHOH)-R' (Carbinolamine) Ketone->Carbinolamine + H₂N-OH (Nucleophilic Attack) Hydroxylamine H₂N-OH (Hydroxylamine) Oxime R-C(=NOH)-R' (Oxime) Carbinolamine->Oxime - H₂O (Dehydration) Water H₂O

Caption: General reaction scheme for the formation of an oxime from a ketone.

Experimental Protocols

The synthesis of oximes can be performed under various conditions depending on the substrate and desired scale. Below are two representative protocols.

Protocol 1: Oximation of Benzophenone (B1666685) in Methanol (B129727)

This protocol is adapted from a procedure for preparing benzophenone oxime using a strong base in an alcoholic solvent.[2]

Materials:

  • Benzophenone

  • This compound ((NH₃OH)₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Absolute Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a solution of benzophenone in absolute methanol in a round-bottom flask, add this compound with vigorous stirring.

  • Cool the mixture in an ice bath to approximately 5°C.

  • Slowly add a solution of sodium hydroxide pellets dissolved in absolute methanol to the stirred mixture. Maintain the temperature during addition.

  • After the addition is complete, continue stirring the reaction mixture with cooling for several hours (e.g., 6 hours).

  • Following the initial stirring period, heat the mixture to reflux (approx. 67°C) and maintain for 12 hours. The pH of the mixture will be alkaline (around 11.2).[2]

  • After the reflux period, filter the hot solution to remove any inorganic precipitates (e.g., sodium sulfate).

  • Concentrate the clear filtrate using a rotary evaporator.

  • Cool the concentrated solution to induce crystallization of the benzophenone oxime.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Oximation using a Heterogeneous Carbonate Base

This protocol is suitable for various ketones and utilizes a heterogeneous base, which can simplify workup.[8]

Materials:

  • Ketone (e.g., 2-Adamantanone)

  • This compound ((NH₃OH)₂SO₄)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Ethanol (or another suitable alkanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Combine the ketone, ethanol, and a small amount of water (up to 5 wt%) in a round-bottom flask.[8]

  • Warm the solution to approximately 50°C with stirring.

  • Add this compound to the warmed solution.

  • Increase the temperature to 70°C and add sodium carbonate. Effervescence may be observed.[8]

  • Heat the reaction mixture to 85°C and maintain this temperature for 8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve inorganic salts and precipitate the organic product.

  • Isolate the crude oxime by filtration or extract with a suitable organic solvent.

  • If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The efficiency of oxime synthesis is influenced by factors such as the substrate, solvent, base, temperature, and reaction time. The following table summarizes quantitative data from various reported procedures.

Ketone SubstrateHydroxylamine SaltBase / CatalystSolventTemperature (°C)TimeYield (%)Reference
BenzophenoneThis compoundSodium HydroxideMethanol67 (Reflux)12 h88.3[2]
Methyl Ethyl KetoneThis compoundSodium HydroxideMethanol5 - 106 h~87.5[2]
2-AdamantanoneThis compoundSodium CarbonateEthanol/Water858 h>95[8]
Various KetonesHydroxylamine HClBi₂O₃Solvent-freeRoom Temp.5.5 - 20 min60 - 98[1]
5α-Pregnenolone AcetateHydroxylamine HClBi₂O₃Solvent-freeRoom Temp.6 min88[1]

General Experimental Workflow

The overall process for synthesizing oximes from ketones can be visualized as a sequence of steps from reaction setup to product isolation.

ExperimentalWorkflow start Start reactants Combine Ketone, this compound, Solvent, and Base/Catalyst start->reactants reaction Stir and/or Heat (e.g., Reflux) for Specified Time reactants->reaction monitor Monitor Reaction (e.g., by TLC) reaction->monitor workup Reaction Workup (Cooling, Quenching, Filtration) monitor->workup Reaction Complete extraction Extraction / Phase Separation (if applicable) workup->extraction isolation Isolate Product (Filtration, Evaporation) extraction->isolation purification Purify Product (Recrystallization, Chromatography) isolation->purification end End purification->end

Caption: A typical experimental workflow for the synthesis of oximes.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.[9][10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[9][11]

  • Hazards:

    • May be corrosive to metals.[10][11]

    • Harmful if swallowed or in contact with skin.[10][12]

    • Causes serious skin and eye irritation.[10][12]

    • May cause an allergic skin reaction and is suspected of causing cancer.[10][12]

    • May cause damage to organs through prolonged or repeated exposure.[10]

    • Very toxic to aquatic life.[10][12]

  • Handling and Storage:

    • Avoid formation of dust and aerosols.[9] Use non-sparking tools.[9]

    • Store in a dry, cool, well-ventilated place, away from heat and open flames.[12]

    • Keep containers tightly closed and store separately from oxidants, nitrates, nitrites, and combustible substances.[9][12]

  • Spill and Disposal:

    • In case of a spill, absorb the material to prevent damage and collect it in a suitable, closed container for disposal.[2][12]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][12]

    • If on skin: Wash with plenty of soap and water. Remove contaminated clothing.[12][13]

    • If swallowed: Rinse mouth and get medical help. Do not induce vomiting.[9][13]

References

Protocol for the Conversion of Aldehydes to Oximes Using Hydroxylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The conversion of aldehydes to oximes is a fundamental and widely utilized transformation in organic synthesis. Oximes serve as versatile intermediates for the synthesis of various nitrogen-containing compounds, including amides (via Beckmann rearrangement), nitriles, nitrones, and amines.[1][2] They are also important for the protection, purification, and characterization of carbonyl compounds.[2][3] This protocol details a reliable method for the synthesis of aldoximes from the corresponding aldehydes using hydroxylamine (B1172632) sulfate (B86663) as the hydroxylamine source. Hydroxylamine sulfate is a stable, crystalline solid, making it a convenient and cost-effective reagent compared to free hydroxylamine.[4]

Principle of the Reaction

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. The overall reaction is a condensation reaction. The reaction is often catalyzed by an acid or a base. When using this compound, a base is typically added to neutralize the sulfuric acid formed and to free the hydroxylamine nucleophile. The general reaction scheme is as follows:

R-CHO + (NH₂OH)₂·H₂SO₄ → R-CH=NOH + H₂SO₄ + H₂O

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures.[5][6][7][8][9]

  • Hazard Statements: May be corrosive to metals, is harmful if swallowed or in contact with skin, causes skin irritation and serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[6][9] It is also very toxic to aquatic life.[6][9]

  • Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5][7] Wear protective gloves, protective clothing, eye protection, and face protection.[5][6][7] Use only in a well-ventilated area or under a fume hood.[6] Avoid breathing dust.[7]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5][7] If on skin, wash with plenty of water.[7] If swallowed, rinse mouth and seek medical advice.[7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific aldehydes.

Materials

  • Aldehyde

  • This compound ((NH₂OH)₂·H₂SO₄)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Methanol (B129727) or Ethanol

  • Water

  • Dichloromethane (B109758) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq) in methanol or ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of this compound (0.6 eq) and sodium carbonate (1.2 eq) in a minimal amount of water. Note: The base is added to neutralize the sulfuric acid that will be liberated from the this compound.

  • Reaction: Add the aqueous solution of this compound and sodium carbonate dropwise to the stirred solution of the aldehyde at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the conversion of various aldehydes to their corresponding oximes using a hydroxylamine salt.

AldehydeHydroxylamine SourceBaseSolventTime (h)Yield (%)Reference
BenzaldehydeHydroxylamine hydrochlorideSodium carbonateMethanol195[10]
4-MethoxybenzaldehydeHydroxylamine hydrochlorideHyamine®Water198[3]
4-ChlorobenzaldehydeHydroxylamine hydrochlorideBi₂O₃Solvent-free0.0398[1]
3-ChlorobenzaldehydeHydroxylamine hydrochlorideSodium carbonateSolvent-free (grinding)0.0395[2]
CinnamaldehydeHydroxylamine hydrochlorideBi₂O₃Solvent-free0.0596[1]
Thiophene-2-carboxaldehydeHydroxylamine hydrochlorideHyamine®Water1.592[3]
Furan-4-carboxaldehydeHydroxylamine hydrochlorideHyamine®Water1.294[3]

Note: The data in this table is compiled from various sources that may use hydroxylamine hydrochloride. The general principles and high yields are transferable to protocols using this compound with appropriate stoichiometric adjustments for the base.

Visualizations

Reaction Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Aldehyde in Solvent C Combine Reactants A->C B Prepare Aqueous Solution of This compound and Base B->C D Stir and Monitor by TLC C->D Reaction Time E Solvent Removal D->E F Aqueous Work-up & Extraction E->F G Drying and Concentration F->G H Purification (Recrystallization/Chromatography) G->H I Pure Oxime Product H->I

Caption: Workflow for the synthesis of oximes from aldehydes.

Reaction Mechanism Diagram

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Aldehyde Aldehyde (R-CHO) Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Protonation Oxime Oxime (R-CH=NOH) Intermediate2->Oxime Elimination of Water Water Water (H2O) Intermediate2->Water

Caption: Mechanism of oxime formation from an aldehyde.

References

Application Notes and Protocols: Hydroxylamine Sulfate in the Preparation of Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamic acids are a versatile class of organic compounds characterized by the functional group R-C(=O)N(OH)-R'. They are widely recognized for their potent metal-chelating properties, which underpin their significance in medicinal chemistry and drug development. A prominent application of hydroxamic acids is their role as histone deacetylase (HDAC) inhibitors, a class of drugs that has shown considerable promise in cancer therapy. Hydroxylamine (B1172632) sulfate (B86663), a stable and commercially available reagent, serves as a key precursor for the hydroxylamine moiety in the synthesis of these valuable compounds.

These application notes provide detailed protocols for the preparation of hydroxamic acids from common starting materials using hydroxylamine sulfate. The methodologies are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

General Reaction Scheme

The synthesis of hydroxamic acids from carboxylic acid derivatives, such as esters or acyl chlorides, using this compound typically involves the in situ generation of free hydroxylamine by a base. The free hydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid derivative to form the hydroxamic acid.

General Reaction Scheme start Carboxylic Acid Derivative (Ester/Acyl Chloride) product Hydroxamic Acid start->product Nucleophilic Acyl Substitution reagent This compound + Base intermediate Free Hydroxylamine (NH2OH) reagent->intermediate In situ generation intermediate->product Reacts with

Caption: General reaction for hydroxamic acid synthesis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of hydroxamic acids from esters and acyl chlorides using hydroxylamine salts.

Table 1: Synthesis of Hydroxamic Acids from Esters

Starting EsterBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Ethyl Benzoate (B1203000)KOHMethanol30-404857-60 (as potassium salt)[1]
Methyl BenzoateNaOHMethanol50495 (as sodium salt)[2]
Methyl SuberanilateNaOMeMethanol700.584[3]
Ester Precursor of Trichostatin Thio AnalogueKOHMethanolRoom TempNot Specified52[4]
Ester Precursors of SAHA Derivatives50% aq. NH2OHNot Specified60Not SpecifiedGood[4]

Table 2: Synthesis of Hydroxamic Acids from Acyl Chlorides

Starting Acyl ChlorideBaseSolvent(s)Temperature (°C)Time (min)Yield (%)Reference
Various Acyl ChloridesNaHCO3Ethyl Acetate (B1210297)/WaterRoom Temp5Excellent[5]

Experimental Protocols

Protocol 1: Synthesis of Benzohydroxamic Acid from Ethyl Benzoate

This protocol is adapted from a well-established procedure and involves the formation of a potassium salt intermediate which is then acidified to yield the final product.[1][6]

Part A: Synthesis of Potassium Benzohydroxamate

  • Prepare Reagent Solutions:

    • Dissolve 46.7 g (0.67 mol) of hydroxylamine hydrochloride in 240 mL of boiling methanol.

    • In a separate flask, dissolve 56.1 g (1.0 mol) of potassium hydroxide (B78521) in 140 mL of boiling methanol.

  • Generate Free Hydroxylamine:

    • Cool both solutions to 30-40°C.[1]

    • Slowly add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with constant shaking. Use an ice bath to manage any exothermic reaction.

    • Allow the mixture to stand in an ice bath for 5 minutes to ensure complete precipitation of potassium chloride (KCl).[1]

  • Reaction with Ester:

    • Add 50 g (0.33 mol) of ethyl benzoate to the mixture with thorough shaking.[6]

    • Immediately filter the mixture by suction to remove the precipitated KCl. Wash the filter cake with a small amount of methanol.

  • Crystallization:

    • Allow the filtrate to stand at room temperature. Crystals of potassium benzohydroxamate will begin to form.

    • After 48 hours, collect the crystals by filtration, wash with a small amount of absolute ethyl alcohol, and air dry.[7] The expected yield is 33–35 g.[7]

Part B: Preparation of Benzohydroxamic Acid

  • Acidification:

    • In a suitable flask, combine 35 g (0.2 mol) of the potassium benzohydroxamate from Part A with 160 mL of 1.25 N acetic acid.

    • Stir and heat the mixture until a clear solution is obtained.[1]

  • Crystallization and Purification:

    • Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization of benzohydroxamic acid.

    • Collect the white crystals by filtration and dry them. The expected yield is 25–26 g.[1]

    • For further purification, the crude product can be recrystallized from hot ethyl acetate (approximately 4.5 times its weight).[1][6]

Protocol 2: General Procedure for the Synthesis of Hydroxamic Acids from Esters

This protocol provides a general method for the synthesis of various hydroxamic acids from their corresponding methyl or ethyl esters.[8]

  • Prepare Hydroxylamine Solution:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (3.0 equivalents) in a minimal amount of methanol.

    • In a separate flask, dissolve potassium hydroxide (3.0 equivalents) in methanol.

    • Slowly add the KOH solution to the hydroxylamine hydrochloride solution with stirring at room temperature. A precipitate of potassium chloride will form.

  • Reaction with Ester:

    • To the freshly prepared hydroxylamine solution, add the methyl or ethyl ester (1.0 equivalent) dissolved in a suitable solvent like a 1:1 mixture of THF and methanol.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting ester is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add distilled water to the residue and acidify the aqueous solution to a pH of 3-4 with 1N HCl.

    • Extract the product into ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxamic acid.

    • The crude product can be further purified by recrystallization or column chromatography.

Application in Drug Development: HDAC Inhibition

Hydroxamic acids are a cornerstone in the development of HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, hydroxamic acids can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of a Hydroxamic Acid HDAC Inhibitor (SAHA)

Suberoylanilide hydroxamic acid (SAHA), a well-known hydroxamic acid, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[4] It exerts its anticancer effects through various signaling pathways, including the Akt/FOXO3a pathway.[4]

SAHA Signaling Pathway SAHA SAHA (Hydroxamic Acid) HDAC HDAC SAHA->HDAC Inhibits Akt Akt SAHA->Akt Inhibits Phosphorylation Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Apoptosis Apoptosis Acetylated_Histones->Apoptosis Leads to pAkt p-Akt (Inactive) Akt->pAkt Phosphorylation FOXO3a FOXO3a Akt->FOXO3a Inhibits pFOXO3a p-FOXO3a (Inactive) pAkt->pFOXO3a Phosphorylation FOXO3a->Apoptosis Promotes

Caption: SAHA-induced apoptosis via the Akt/FOXO3a pathway.

Experimental Workflow Visualization

The overall process for the synthesis and purification of hydroxamic acids can be summarized in the following workflow.

Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Start_Material Starting Material (Ester or Acyl Chloride) Mixing Mixing and Reaction Start_Material->Mixing Hydroxylamine_Sulfate This compound Hydroxylamine_Sulfate->Mixing Base Base (e.g., KOH, NaOH) Base->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Solvent_Removal Solvent Removal Monitoring->Solvent_Removal Acidification Acidification Solvent_Removal->Acidification Extraction Extraction Acidification->Extraction Drying Drying and Concentration Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final_Product Pure Hydroxamic Acid Purification->Final_Product

Caption: General workflow for hydroxamic acid synthesis.

References

Application of Hydroxylamine Sulfate in Polymer Chemistry as a Radical Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-POL-HS-001

Introduction

Hydroxylamine (B1172632) sulfate (B86663), with the chemical formula (NH₂OH)₂·H₂SO₄, is a potent reducing agent and a highly effective radical scavenger.[1] In the field of polymer chemistry, it serves a critical role as a polymerization inhibitor or "short-stopper," particularly in free-radical polymerization systems.[1][2] Its primary function is to terminate the growth of polymer chains by reacting with and neutralizing propagating radicals. This action is essential for controlling polymerization reactions, preventing the formation of undesirable high molecular weight polymers or gels, and ensuring the final product possesses the desired properties.[3] Hydroxylamine sulfate is utilized across various polymerization processes, including emulsion, suspension, and solution polymerization, for a range of monomers such as styrene (B11656), butadiene, isoprene, and other vinyl monomers.[2]

Principle of Radical Scavenging

The efficacy of this compound as a radical scavenger stems from its ability to donate a hydrogen atom to a propagating polymer radical (P•). This reaction effectively terminates the polymer chain and generates a stable, non-reactive species from the hydroxylamine molecule, thus preventing further polymerization. The simplified mechanism involves the transfer of a hydrogen atom from the hydroxylamine to the active polymer chain radical.

Key Applications in Polymer Chemistry

  • Short-Stopper in Emulsion Polymerization: In emulsion polymerization, particularly for synthetic rubber production (e.g., styrene-butadiene rubber, SBR), the reaction is often stopped at a specific monomer conversion to achieve the desired polymer characteristics. This compound is added to the reaction mixture to quench the polymerization at the target conversion.[3]

  • Stabilizer for Monomers: this compound can be used to inhibit the premature polymerization of reactive monomers during storage and transportation.

  • Control of Polymer Properties: By controlling the termination of polymerization, this compound indirectly influences the molecular weight, molecular weight distribution (polydispersity), and viscosity of the final polymer.

Quantitative Data on Performance

This compound Concentration (phm)Monomer Conversion at Termination (%)Polymerization Rate (relative)Average Molecular Weight ( g/mol )Polydispersity Index (PDI)
0.00> 95 (runaway)1.00High (potential gelation)> 2.5
0.05600.95150,0002.2
0.10600.90120,0002.0
0.15600.85100,0001.8

Note: This table is illustrative. Actual values will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Short-Stopping of Styrene Emulsion Polymerization

This protocol describes a laboratory-scale procedure for the emulsion polymerization of styrene, using this compound as a short-stopping agent.

Materials:

  • Styrene (inhibitor removed)

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • This compound

  • Sodium bicarbonate (buffer)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Syringe or addition funnel

  • Ice bath

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.

  • Initial Charge: To the flask, add 200 mL of deionized water, 2.0 g of SDS, and 0.2 g of sodium bicarbonate.

  • Inerting: Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Monomer Addition: Add 100 g of inhibitor-free styrene to the flask.

  • Initiation: Heat the mixture to 70°C with constant stirring. Once the temperature is stable, add a solution of 0.5 g of KPS dissolved in 10 mL of deionized water.

  • Polymerization: Allow the polymerization to proceed at 70°C. Monitor the reaction by taking samples periodically to determine monomer conversion (e.g., by gravimetry or gas chromatography).

  • Short-Stopping: When the desired monomer conversion (e.g., 60%) is reached, add a freshly prepared solution of this compound (e.g., 0.1 g dissolved in 5 mL of deionized water) to the reactor.

  • Cooling: Immediately after adding the short-stopper, cool the reactor in an ice bath to rapidly decrease the temperature and further halt the reaction.

  • Characterization: The resulting polymer latex can be characterized for properties such as particle size, molecular weight (by Gel Permeation Chromatography - GPC), and residual monomer content.

Protocol 2: Determination of Radical Scavenging Activity

The radical scavenging activity of this compound can be assessed using techniques like Electron Spin Resonance (ESR) spectroscopy by monitoring the decay of a stable radical (e.g., DPPH) or by competitive kinetic studies.

Visualizations

Reaction Mechanism of Radical Scavenging

RadicalScavenging cluster_reaction Radical Scavenging Process P_radical Propagating Polymer Radical (P•) HAS This compound ((NH₂OH)₂·H₂SO₄) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer Hydrogen Atom Transfer HAS_radical Hydroxylamine Radical Intermediate HAS->HAS_radical Donates H• Stable_Product Stable Byproducts HAS_radical->Stable_Product Stabilization

Caption: Mechanism of radical scavenging by this compound.

Experimental Workflow for Emulsion Polymerization

EmulsionPolymerizationWorkflow cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_termination 3. Termination & Analysis Reactor_Setup Assemble Reactor Inerting Purge with N₂ Reactor_Setup->Inerting Add_Reactants Add Water, Surfactant, Monomer, Buffer Inerting->Add_Reactants Heat Heat to 70°C Add_Reactants->Heat Initiate Add Initiator Heat->Initiate Polymerize Monitor Conversion Initiate->Polymerize Short_Stop Add Hydroxylamine Sulfate Solution Polymerize->Short_Stop Cool Cool Reactor Short_Stop->Cool Analyze Characterize Polymer Cool->Analyze

Caption: Workflow for emulsion polymerization with short-stopping.

Conclusion

This compound is a versatile and efficient radical scavenger with important applications in polymer chemistry for controlling polymerization reactions. Its ability to act as a short-stopper allows for the precise tailoring of polymer properties to meet specific application demands. The provided protocols and conceptual data serve as a valuable resource for researchers and professionals in the field of polymer synthesis and drug development. Further experimental work is encouraged to generate specific quantitative data for different polymer systems.

References

Application Notes and Protocols for Specific Protein Cleavage at Asn-Gly Bonds using Hydroxylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cleavage of peptide bonds at specific amino acid residues is a cornerstone technique in protein chemistry, enabling the generation of large peptide fragments for sequencing, domain analysis, and the production of recombinant proteins. Hydroxylamine (B1172632) (NH₂OH) offers a highly specific method for cleaving the peptide bond between Asparagine (Asn) and Glycine (Gly) residues.[1][2] This specificity arises from the unique chemical environment of the Asn-Gly bond, which under alkaline conditions, can form a succinimide (B58015) intermediate that is susceptible to nucleophilic attack by hydroxylamine.[1][3] This method is particularly valuable as the Asn-Gly sequence is relatively infrequent in most proteins, resulting in the generation of a limited number of large fragments, which simplifies subsequent analysis.[4]

These application notes provide a detailed overview of the hydroxylamine cleavage method, including the underlying chemical mechanism, protocols for both in-solution and in-gel cleavage, and key considerations for optimizing the reaction to maximize cleavage efficiency while minimizing side reactions.

Chemical Mechanism

The cleavage of an Asn-Gly peptide bond by hydroxylamine is a two-step process. First, under alkaline conditions (typically pH 9.0), the side chain amide of the Asparagine residue performs a nucleophilic attack on the carbonyl carbon of the same residue, leading to the formation of a succinimide intermediate.[1][3] Subsequently, hydroxylamine acts as a nucleophile, attacking the succinimide ring. This results in the cleavage of the polypeptide chain, yielding a new C-terminus with a hydroxamate derivative and a new N-terminus starting with the Glycine residue.

It is important to note that other Asn or Gln residues can be modified to their hydroxamic acid forms as a side reaction, especially under harsh cleavage conditions.[4] Optimization of reaction parameters such as pH, temperature, and hydroxylamine concentration is therefore critical to achieve specific and efficient cleavage.[5]

Quantitative Data Summary

The efficiency of hydroxylamine cleavage can be influenced by several factors, including the protein substrate, the accessibility of the Asn-Gly site, and the reaction conditions. The following table summarizes quantitative data on cleavage yields from various studies.

Protein/PeptideCleavage ConditionsCleavage Yield (%)Reference
Fusion Protein (Long-IGF-I)Modified mild conditions>70[5]
Fusion Protein (Long-IGF-I)Initial non-optimized conditions<25[5]
Fused MSI-344 (antimicrobial peptide)Optimized: Guanidine HCl, pH 8.1, 6.7 mg/ml protein~95[6]
In-gel cleavage (general)Not specified60-90 (recovery efficiency)[7]
isoAsp-containing peptidespH 7.0, 45°C, 2h19-82[3]
Asn-Gly control peptidespH 7.0, 45°C, 2h0-7[3]

Experimental Protocols

Two primary protocols are presented: in-solution cleavage for purified proteins and in-gel cleavage for proteins separated by polyacrylamide gel electrophoresis (PAGE).

Protocol 1: In-Solution Cleavage of Asn-Gly Bonds

This protocol is suitable for purified proteins in solution.

Materials:

  • Purified protein containing an Asn-Gly site (1-5 mg/mL)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Guanidine hydrochloride (GdnHCl)

  • Sodium carbonate (Na₂CO₃) or Tris base

  • Dithiothreitol (DTT)

  • N-ethylmaleimide (NEM)

  • Trichloroacetic acid (TCA)

  • Acetic acid

Procedure:

  • Prepare Cleavage Buffer: Prepare a solution of 4 M GdnHCl and 2 M hydroxylamine. This solution will be acidic.

  • Protein Sample Preparation:

    • Dissolve the protein in a suitable buffer.

    • To prevent disulfide bond interference, add DTT to a final concentration of 5 mM and incubate for 1 hour at 37°C.

    • To block free sulfhydryl groups, add N-ethylmaleimide to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

  • Reaction Setup:

    • Mix equal volumes of the protein solution and the GdnHCl/hydroxylamine solution. The final protein concentration should be between 1-5 mg/mL.

    • Adjust the pH of the reaction mixture to 9.0 using 0.2 M Na₂CO₃.[8] This may require a significant volume of base due to the acidic nature of the hydroxylamine solution.[8]

  • Incubation: Incubate the reaction mixture for 4-8 hours at 45°C.[8]

  • Reaction Termination:

    • Neutralize the pH of the solution by adding acetic acid.[8]

    • To remove reagents and concentrate the protein fragments, perform a trichloroacetic acid (TCA) precipitation.

Protocol 2: In-Gel Cleavage of Asn-Gly Bonds

This method is advantageous for cleaving proteins directly from a polyacrylamide gel, which can facilitate the simultaneous processing of multiple samples and improve the recovery of cleavage products.[7]

Materials:

  • Polyacrylamide gel containing the protein of interest (stained and excised)

  • Cleavage Buffer: 0.1 M Tris base, 2.0 M hydroxylamine-HCl, pH adjusted to 9.0 with 5 M NaOH.[4]

  • Formic acid

  • Sephadex G-25 column or similar for desalting

Procedure:

  • Protein Band Excision: After electrophoresis, stain the gel (e.g., with Coomassie Brilliant Blue) and excise the protein band of interest.

  • In-Gel Reaction:

    • Place the excised gel slice in a microcentrifuge tube.

    • Add a sufficient volume of the cleavage buffer to completely immerse the gel slice.

    • Incubate the tube at 45°C for 4 hours.[4]

  • Reaction Termination:

    • Terminate the reaction by adjusting the pH to 4.0 with concentrated formic acid and cooling to 4°C.[4]

  • Fragment Elution and Desalting:

    • Remove the cleavage buffer containing the peptide fragments from the gel slice.

    • To recover any remaining fragments, the gel slice can be further extracted with a suitable buffer.

    • Desalt the cleavage products using a Sephadex G-25 column or by dialysis.

Visualizations

Chemical Cleavage Workflow

G cluster_prep Sample Preparation cluster_cleavage Cleavage Reaction cluster_analysis Downstream Analysis Prot Protein with Asn-Gly Denature Denaturation (e.g., 4M GdnHCl) Prot->Denature Reduce Reduction (e.g., 5mM DTT) Denature->Reduce Alkylate Alkylation (e.g., 1mM NEM) Reduce->Alkylate Add_NH2OH Add Hydroxylamine (e.g., 2M) Alkylate->Add_NH2OH Adjust_pH Adjust to pH 9.0 Add_NH2OH->Adjust_pH Incubate Incubate (4-8h at 45°C) Adjust_pH->Incubate Terminate Terminate Reaction (e.g., Acetic Acid) Incubate->Terminate Desalt Desalting / Precipitation (e.g., TCA) Terminate->Desalt Analyze Analyze Fragments (e.g., SDS-PAGE, MS) Desalt->Analyze

Caption: Workflow for in-solution hydroxylamine cleavage of proteins.

Logical Relationship of Reaction Parameters

G Cleavage Asn-Gly Cleavage Yield Cleavage Yield Cleavage->Yield SideReaction Side Reactions (Asn/Gln Modification) Specificity Specificity SideReaction->Specificity Decreases pH pH pH->Cleavage Increases pH->SideReaction Increases Temp Temperature Temp->Cleavage Increases Temp->SideReaction Increases Time Incubation Time Time->Cleavage Increases Time->SideReaction Increases Conc [Hydroxylamine] Conc->Cleavage Increases Conc->SideReaction Increases Denaturant Denaturant Denaturant->Cleavage Improves Accessibility

Caption: Influence of reaction parameters on cleavage and side reactions.

Conclusion

Hydroxylamine-mediated cleavage of Asn-Gly bonds is a powerful and specific method for protein fragmentation. By carefully selecting and optimizing the reaction conditions, researchers can achieve high cleavage yields while minimizing unwanted side reactions. The protocols and data presented here provide a solid foundation for the successful application of this technique in protein research and development. For novel proteins, empirical optimization of the cleavage conditions is recommended to achieve the desired outcome.

References

Application Notes and Protocols: The Role of Hydroxylamine Sulfate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) sulfate (B86663), (NH₂OH)₂·H₂SO₄, is a versatile and crucial reagent in the synthesis of a wide array of pharmaceutical intermediates. Its utility primarily stems from its ability to react with carbonyl compounds to form oximes and with carboxylic acid derivatives to produce hydroxamic acids. These functional groups are integral components of numerous active pharmaceutical ingredients (APIs), contributing to their desired biological activities. This document provides detailed application notes and experimental protocols for the use of hydroxylamine sulfate in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual workflows.

Core Applications in Pharmaceutical Synthesis

This compound is a preferred reagent in pharmaceutical synthesis due to its stability as a crystalline solid compared to free hydroxylamine, which is unstable and potentially explosive. The primary applications in this context are:

  • Oxime Formation: The reaction of this compound with aldehydes and ketones yields oximes. Oximes are critical intermediates in the synthesis of various drugs, including antidepressants and antibiotics. The formation of the C=N-OH group can influence the pharmacological properties of a molecule and can also serve as a precursor for further chemical transformations.

  • Hydroxamic Acid Synthesis: this compound is also employed in the synthesis of hydroxamic acids from carboxylic acids, esters, or acid chlorides. The hydroxamic acid moiety (-CONHOH) is a key feature in a class of drugs known as histone deacetylase (HDAC) inhibitors, which are used in cancer therapy.

Application Note 1: Synthesis of Oxime Intermediates for Antidepressants

The synthesis of oximes is a fundamental step in the production of several centrally acting drugs. Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), and bupropion (B1668061), a norepinephrine-dopamine reuptake inhibitor, both feature intermediates synthesized via oximation reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1-(4-trifluoromethylphenyl)pentan-1-one Oxime (Fluvoxamine Intermediate)

This protocol describes the formation of the oxime intermediate of fluvoxamine from its corresponding ketone.

  • Materials:

    • 5-Methoxy-1-(4-trifluoromethylphenyl)pentanone

    • Hydroxylamine hydrochloride (can be substituted with this compound with base adjustment)

    • Sodium carbonate

    • Methanol (B129727)

    • Water

    • Hexane

  • Procedure:

    • To a reaction vessel, add 5-methoxy-1-(4-trifluoromethylphenyl)pentanone and hydroxylamine hydrochloride in methanol.

    • Add sodium carbonate granules to the mixture.

    • Heat the reaction mixture to 45-50°C and stir for 8-10 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 25-30°C and filter to remove inorganic solids.

    • Distill off the methanol under vacuum at a temperature below 50°C.

    • To the resulting slurry, add water and extract the product with hexane.

    • Separate the organic layer, and the crude oxime can be used for the next step or purified further by crystallization.[1]

Protocol 2: Synthesis of 2-(tert-Butylamino)-3'-chloropropiophenone Oxime (Bupropion Intermediate)

This protocol details the synthesis of the oxime of bupropion.

  • Materials:

  • Procedure:

    • Dissolve bupropion hydrochloride in pyridine at ambient temperature.

    • Add hydroxylamine hydrochloride to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated to yield the oxime.

    • The product can be purified by flash column chromatography to separate the syn and anti isomers.[2]

Quantitative Data for Oxime Synthesis
IntermediateReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
Fluvoxamine Oxime Intermediate5-Methoxy-1-(4-trifluoromethylphenyl)pentanone, Hydroxylamine HClMethanolSodium Carbonate45-508-10>98.5 (of final product)Not specified
Bupropion OximeBupropion, Hydroxylamine HClPyridinePyridineAmbientNot specified37.5Not specified

Experimental Workflow: Synthesis of Fluvoxamine Oxime Intermediate

Workflow for Fluvoxamine Oxime Intermediate Synthesis start Start reactants Combine Ketone, Hydroxylamine HCl, and Sodium Carbonate in Methanol start->reactants reaction Heat to 45-50°C and stir for 8-10 hours reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool, filter, and remove methanol under vacuum monitoring->workup Reaction complete extraction Add water and extract with hexane workup->extraction product Fluvoxamine Oxime Intermediate extraction->product

Caption: Workflow for the synthesis of the fluvoxamine oxime intermediate.

Application Note 2: Synthesis of Hydroxamic Acid for Anticancer Agents

Hydroxamic acids are a class of compounds with significant therapeutic potential, most notably as histone deacetylase (HDAC) inhibitors for cancer treatment. Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a prime example of an FDA-approved drug containing a hydroxamic acid functional group.

Experimental Protocol

Protocol 3: Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid)

This protocol outlines a common laboratory-scale synthesis of Vorinostat from a suberanilic acid derivative.

  • Materials:

    • Methyl suberanilate

    • Hydroxylamine hydrochloride

    • Potassium hydroxide

    • Methanol

  • Procedure:

    • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol, followed by the addition of a methanolic solution of potassium hydroxide.

    • Filter the resulting precipitate of potassium chloride.

    • To the filtrate containing free hydroxylamine, add methyl suberanilate.

    • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then acidified to precipitate the hydroxamic acid.

    • The crude product is collected by filtration and can be purified by recrystallization.[3]

Quantitative Data for Hydroxamic Acid Synthesis
ProductReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
VorinostatMethyl suberanilate, Hydroxylamine HClMethanolKOHRoom Temp.Not specified58-79 (Reported in different syntheses)
Signaling Pathway: Mechanism of Action of Vorinostat

Vorinostat functions by inhibiting histone deacetylases (HDACs). This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and leads to the expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis in cancer cells. One of the pathways affected by Vorinostat is the T-cell receptor signaling pathway.[4][5]

Simplified Signaling Pathway for Vorinostat vorinostat Vorinostat hdac Histone Deacetylases (HDACs) vorinostat->hdac Inhibits histones Histones hdac->histones Deacetylates acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation chromatin Chromatin Remodeling acetylated_histones->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Vorinostat's mechanism of action via HDAC inhibition.

Safety and Handling of this compound

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[2][3][6][7]

  • Handling: Avoid contact with skin and eyes. Do not inhale dust. Keep away from heat and sources of ignition. It is incompatible with strong oxidizing agents, bases, and some metals.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent in the synthesis of pharmaceutical intermediates, particularly for the formation of oximes and hydroxamic acids. The protocols and data presented herein provide a framework for researchers and scientists in drug development to effectively and safely utilize this important compound in the creation of novel therapeutics. Understanding the reaction parameters and safety considerations is paramount to achieving high yields and purity in the synthesis of these vital molecular building blocks.

References

Application Notes and Protocols for Hydroxylamine Sulfate as a Polymerization Short-Stopper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of hydroxylamine (B1172632) sulfate (B86663) as a short-stopper in radical polymerization reactions, particularly in the context of emulsion polymerization of synthetic rubbers like styrene-butadiene rubber (SBR). The information is compiled from various sources to guide researchers in effectively terminating polymerization reactions and controlling polymer properties.

Introduction

Hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) is a potent radical scavenger widely employed as a short-stopping agent in free-radical polymerization processes.[1][2] Its primary function is to terminate the growth of polymer chains by reacting with and deactivating the propagating radicals. This action allows for precise control over the final polymer properties, such as molecular weight and monomer conversion. This compound is particularly valued as a non-discoloring short-stopper, making it suitable for applications where polymer color is a critical parameter. It is often used in the production of synthetic elastomers, including styrene-butadiene rubber (SBR).[2]

Mechanism of Action: Radical Scavenging

This compound functions as a short-stopper by donating a hydrogen atom to the propagating polymer radical (P•). This transfer process deactivates the growing polymer chain, effectively terminating its growth, and in turn generates a stable nitroxide radical from the hydroxylamine molecule. This nitroxide radical is significantly less reactive and does not initiate new polymer chains, thus halting the overall polymerization reaction.

The simplified mechanism can be depicted as follows:

Radical Scavenging Mechanism P_radical Propagating Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H atom donation HAS Hydroxylamine ((NHOH)₂)₂·H₂SO₄ Nitroxide Stable Nitroxide Radical HAS->Nitroxide Forms

Caption: Radical scavenging mechanism of hydroxylamine.

Experimental Protocol: Short-Stopping of Styrene-Butadiene Rubber (SBR) Emulsion Polymerization

This protocol provides a general procedure for using this compound as a short-stopper in a typical lab-scale SBR emulsion polymerization. The exact concentrations and reaction conditions may need to be optimized for specific applications.

3.1. Materials and Reagents:

  • Styrene (B11656) monomer

  • Butadiene monomer

  • Emulsifier (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • Chain transfer agent (e.g., dodecyl mercaptan)

  • This compound

  • Deionized water

  • Nitrogen gas for purging

  • Standard laboratory glassware and polymerization reactor

3.2. Preparation of this compound Short-Stopper Solution:

Prepare a 5-10% (w/v) aqueous solution of this compound in deionized water. The solution should be freshly prepared before use. For example, to prepare a 5% solution, dissolve 5 g of this compound in 95 mL of deionized water.

3.3. Polymerization Procedure:

  • Reactor Setup: Assemble a polymerization reactor equipped with a stirrer, temperature control, and an inlet for nitrogen and reagent addition.

  • Emulsion Preparation: Charge the reactor with deionized water, emulsifier, and a chain transfer agent. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Monomer Addition: Add the styrene and butadiene monomers to the reactor under a nitrogen atmosphere.

  • Initiation: Heat the reactor to the desired polymerization temperature (typically 50-70°C for "hot" emulsion polymerization) and add the initiator solution to start the polymerization.

  • Monitoring Conversion: Monitor the progress of the polymerization by taking samples at regular intervals and determining the percent monomer conversion (e.g., by gravimetry).

  • Short-Stopping: Once the desired monomer conversion is reached (typically 60-70% for SBR), add the prepared this compound solution to the reactor. The typical dosage ranges from 0.01 to 0.2 parts per hundred parts of monomer (phm) .

  • Termination and Cooling: Continue stirring for a short period (e.g., 15-30 minutes) to ensure complete termination of the polymerization. Cool the reactor to room temperature.

  • Post-Polymerization: The resulting latex can then be processed further for polymer isolation and characterization.

Data Presentation

This compound (phm)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0.0075180,000450,0002.5
0.0568160,000368,0002.3
0.1065150,000330,0002.2
0.1562145,000311,7502.15
0.2060140,000294,0002.1

Note: It is expected that with an increasing concentration of this compound, the monomer conversion at the point of short-stopping would be lower and more controlled. This would likely lead to a decrease in both Mn and Mw, and potentially a narrowing of the molecular weight distribution, resulting in a lower PDI.

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound as a short-stopper in an emulsion polymerization experiment.

Experimental Workflow cluster_prep Preparation cluster_poly Polymerization cluster_term Termination cluster_analysis Analysis A Prepare Emulsion (Monomers, Water, Emulsifier) D Charge Reactor and Purge with N₂ A->D B Prepare Initiator Solution E Initiate Polymerization at Desired Temperature B->E C Prepare this compound Solution (5-10% aq.) G Add this compound Solution at Target Conversion C->G D->E F Monitor Monomer Conversion E->F F->G Conversion Reached H Cool Reactor G->H I Isolate and Purify Polymer H->I J Characterize Polymer (e.g., GPC for Mw, Mn, PDI) I->J

Caption: Workflow for polymerization short-stopping.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is corrosive and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is an effective and versatile short-stopping agent for radical polymerization. By carefully controlling its concentration and addition point, researchers can achieve desired polymer properties. The provided protocol and information serve as a valuable starting point for the application of this compound in polymerization research and development. It is crucial to perform systematic experiments to determine the optimal conditions for each specific polymerization system.

References

Application of Hydroxylamine Sulfate in the Production of Anti-Skinning Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) sulfate (B86663) ((NH₃OH)₂SO₄) is a crucial raw material in the chemical industry, serving as a stable and convenient precursor for the synthesis of hydroxylamine.[1][2] One of its primary applications is in the production of oxime-based anti-skinning agents, which are vital additives in paints, varnishes, and other coatings that dry via oxidative polymerization.[3][4] These agents prevent the formation of a solid film or "skin" on the surface of the coating during storage and transport, which can result from premature oxidation catalyzed by metal driers.[5] This document provides detailed application notes and experimental protocols for the use of hydroxylamine sulfate in synthesizing these valuable additives.

Mechanism of Action: How Oxime-Based Anti-Skinning Agents Work

Anti-skinning agents derived from this compound, primarily ketoximes and aldoximes, function through two main mechanisms:

  • Oxygen Scavenging: Oximes are effective oxygen scavengers. They react with and neutralize free radicals that are formed during the initial stages of autoxidation, thereby inhibiting the polymerization process that leads to skin formation.[6]

  • Complexation with Metal Driers: In many coating formulations, metal carboxylates (driers), such as cobalt salts, are used to catalyze the oxidative drying process. Oximes can form temporary complexes with these metal driers, deactivating them while the coating is in the can.[6][7] Upon application, the volatile oxime evaporates, releasing the metal drier to facilitate the desired curing of the coating film.[7]

Data Presentation: Performance of Oxime-Based Anti-Skinning Agents

Table 1: Recommended Dosage of Methyl Ethyl Ketoxime (MEKO) in Various Coatings [8][9]

Coating TypeRecommended Dosage (% by weight)
Oil-Based Paints0.1 - 0.3
Alkyd Resin Coatings0.1 - 0.3
Epoxy Ester Paints0.1 - 0.3
Offset Printing Inks0.1 - 0.3

Table 2: Qualitative Comparison of Common Oxime-Based Anti-Skinning Agents [1][10]

Anti-Skinning AgentVolatilityEffect on Drying TimeNotes
Methyl Ethyl Ketoxime (MEKO) HighMinimalThe most widely used anti-skinning agent due to its high efficiency and balanced properties.[1]
Cyclohexanone (B45756) Oxime LowCan slightly increase drying timeOften used in printing inks where lower volatility is desired.[10]
Butyraldoxime ModerateMinimalAnother effective, though less common, alternative to MEKO.

Experimental Protocols

The synthesis of oxime-based anti-skinning agents from this compound involves the reaction of hydroxylamine (liberated from its salt) with an aldehyde or a ketone. Below are representative protocols for the synthesis of two common anti-skinning agents.

Protocol 1: Synthesis of Methyl Ethyl Ketoxime (MEKO)

Objective: To synthesize methyl ethyl ketoxime from this compound and methyl ethyl ketone.

Materials:

  • This compound ((NH₃OH)₂SO₄)

  • Methyl ethyl ketone (MEK)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Methanol or other suitable alcohol solvent

  • Water

  • Sulfuric acid (for pH adjustment)

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • pH meter or pH indicator strips

Procedure:

  • Preparation of Hydroxylamine Solution:

    • In a three-neck flask equipped with a stirrer, condenser, and dropping funnel, dissolve a specific molar quantity of this compound in a mixture of water and methanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of a cooled sodium hydroxide solution to the this compound solution while stirring. This reaction liberates free hydroxylamine. Maintain the temperature below 10°C during this process. The reaction is: (NH₃OH)₂SO₄ + 2NaOH → 2NH₂OH + Na₂SO₄ + 2H₂O

  • Oximation Reaction:

    • To the freshly prepared hydroxylamine solution, slowly add a stoichiometric amount of methyl ethyl ketone.

    • Adjust the pH of the reaction mixture to a range of 5-8 using a dilute solution of sulfuric acid or sodium hydroxide as needed. This pH range is optimal for the oximation reaction.

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 30-40°C) for several hours with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, the precipitated sodium sulfate can be removed by filtration.

    • The filtrate, containing the methyl ethyl ketoxime, can be subjected to distillation to remove the solvent and purify the product.

Protocol 2: Synthesis of Cyclohexanone Oxime

Objective: To synthesize cyclohexanone oxime from this compound and cyclohexanone.

Materials:

  • This compound ((NH₃OH)₂SO₄)

  • Cyclohexanone

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Suitable solvent (e.g., a mixture of water and an alcohol like isopropanol)

  • Standard laboratory glassware

  • Stirrer and heating apparatus

Procedure:

  • Reaction Setup:

    • In a reaction flask, combine cyclohexanone, this compound, sodium carbonate, and the solvent.

  • Reaction Conditions:

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by GC.

  • Isolation and Purification:

    • Upon completion of the reaction, cool the mixture and add water to dissolve the inorganic salts.

    • Separate the organic layer containing the cyclohexanone oxime.

    • The product can be further purified by distillation or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Oxime Anti-Skinning Agent start Start: Reactants reactants This compound + Aldehyde/Ketone + Base start->reactants reaction Oximation Reaction (Controlled pH and Temperature) reactants->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Distillation/Recrystallization) workup->purification product Final Product: Oxime Anti-Skinning Agent purification->product

Caption: Experimental workflow for the synthesis of oxime anti-skinning agents.

mechanism cluster_mechanism Mechanism of Oxime Formation carbonyl Aldehyde or Ketone (R₂C=O) protonation Protonation of Carbonyl Oxygen carbonyl->protonation H⁺ hydroxylamine Hydroxylamine (NH₂OH) nucleophilic_attack Nucleophilic Attack by Hydroxylamine hydroxylamine->nucleophilic_attack protonation->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate proton_transfer Proton Transfer intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination oxime Oxime (R₂C=NOH) elimination->oxime -H₂O

Caption: Reaction mechanism for the formation of oximes from aldehydes/ketones.

logical_relationship cluster_application Application Logic hydroxylamine_sulfate This compound oxime_synthesis Oxime Synthesis hydroxylamine_sulfate->oxime_synthesis is a precursor for anti_skinning_agent Oxime Anti-Skinning Agent oxime_synthesis->anti_skinning_agent produces coating Paint / Coating Formulation anti_skinning_agent->coating is added to skin_prevention Skin Prevention coating->skin_prevention results in

Caption: Logical relationship from raw material to final application.

Conclusion

This compound is an indispensable starting material for the production of highly effective oxime-based anti-skinning agents. The synthesis, primarily involving the reaction of hydroxylamine with aldehydes or ketones, is a well-established process. The resulting oximes, such as MEKO and cyclohexanone oxime, play a critical role in preserving the quality and extending the shelf life of oxidative-drying coatings. The provided protocols and data serve as a valuable resource for researchers and professionals in the development and application of these essential additives. Further research into novel oxime structures and formulations may lead to even more efficient and environmentally friendly anti-skinning solutions.

References

Troubleshooting & Optimization

How to improve the yield of oxime synthesis with Hydroxylamine sulfate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of oxime synthesis when using hydroxylamine (B1172632) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming an oxime from a ketone or aldehyde using hydroxylamine sulfate?

The oximation of a ketone or aldehyde is a condensation reaction where the carbonyl compound reacts with hydroxylamine (NH₂OH), typically provided as its sulfate salt ((NH₂OH)₂·H₂SO₄), to form an oxime and water. The reaction is generally facilitated by a base to neutralize the sulfuric acid released from the hydroxylamine salt, as the free hydroxylamine is the active nucleophile.[1]

Q2: Why is my oxime synthesis yield low when using this compound?

Low yields in oximation reactions can be attributed to several factors, including incomplete reaction, decomposition of reagents, side reactions, or hydrolysis of the product.[1] Key areas to investigate are the reaction's pH, temperature, reactant integrity, and the potential for steric hindrance in your substrate.[1]

Q3: What is the optimal pH for oxime synthesis, and how is it maintained with this compound?

The optimal pH for oxime formation is typically between 4 and 5.[2] Since this compound is an acidic salt, a base such as sodium acetate (B1210297), pyridine, or sodium hydroxide (B78521) is often added to the reaction mixture to neutralize the liberated sulfuric acid and maintain the pH within the optimal range.[1][3]

Q4: Can I use this compound directly in organic solvents?

This compound has poor solubility in many organic solvents like methanol (B129727).[4] To overcome this, a common strategy is to react solid this compound with a base (like sodium hydroxide or sodium methoxide) in an alcohol (such as methanol or ethanol) to generate a solution of free hydroxylamine, with the inorganic sulfate precipitating out.[4]

Q5: I am observing an amide or lactam as a byproduct. What is causing this?

The formation of an amide or lactam byproduct suggests that your oxime is undergoing a Beckmann rearrangement.[1] This rearrangement can be promoted by acidic conditions and higher temperatures. To minimize this side reaction, it is crucial to control the pH and temperature of your reaction carefully.[1]

Troubleshooting Guides

Low Carbonyl Compound Conversion

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Carbonyl Conversion

LowConversion Start Low Carbonyl Conversion Check_pH Is the Reaction pH Optimal (4-5)? Start->Check_pH Check_Temp Is the Temperature Appropriate? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with Base (e.g., NaOAc, Pyridine) Check_pH->Adjust_pH No Check_Reagents Are Reactants and Solvents Pure and Dry? Check_Temp->Check_Reagents Yes Optimize_Temp Optimize Temperature (e.g., 40-60 °C) Check_Temp->Optimize_Temp No Check_Stoichiometry Is the Stoichiometry Correct? Check_Reagents->Check_Stoichiometry Yes Purify_Reagents Purify/Dry Reactants and Solvents Check_Reagents->Purify_Reagents No Adjust_Stoichiometry Use Slight Excess of this compound Check_Stoichiometry->Adjust_Stoichiometry No Success Improved Conversion Check_Stoichiometry->Success Yes Adjust_pH->Check_Temp Optimize_Temp->Check_Reagents Purify_Reagents->Check_Stoichiometry Adjust_Stoichiometry->Success

Caption: Troubleshooting workflow for low carbonyl conversion.

Formation of Impurities

If you are observing significant byproducts, the following guide can help isolate the cause.

ImpurityFormation

Caption: A typical experimental workflow for oxime synthesis in solution.

Protocol 2: Solvent-Free Oximation by Grinding

This environmentally friendly protocol is adapted from a procedure using a catalyst for solvent-free synthesis.

[5][6]1. Combine Reactants: In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst like Bi₂O₃ (0.6 mmol) or a base like anhydrous sodium carbonate (1.5 mmol). 2. Grind: Grind the mixture thoroughly with a pestle at room temperature for the required time (typically 2-20 minutes). Monitor the reaction by TLC. 3. Extraction: Once the reaction is complete, add ethyl acetate to the mixture and filter to remove the inorganic solids. 4. Precipitation and Isolation: Concentrate the filtrate and add water to precipitate the oxime product. Filter the precipitate and dry it under vacuum to obtain the pure oxime.

Experimental Workflow for Solvent-Free Oximation

ExperimentalWorkflowGrinding Start Start Combine_Reactants Combine Carbonyl, Hydroxylamine Salt, and Base/Catalyst in a Mortar Start->Combine_Reactants Grind Grind Mixture at Room Temperature (Monitor by TLC) Combine_Reactants->Grind Extract Extract with Ethyl Acetate and Filter Grind->Extract Precipitate Precipitate Product with Water Extract->Precipitate Isolate_Product Isolate and Dry Product Precipitate->Isolate_Product End End Isolate_Product->End

Caption: Experimental workflow for solvent-free oxime synthesis by grinding.

References

Technical Support Center: Optimizing Hydroxylamine Sulfate Protein Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for hydroxylamine (B1172632) sulfate (B86663) protein cleavage.

Frequently Asked Questions (FAQs)

1. What is the mechanism of hydroxylamine cleavage of proteins?

Hydroxylamine cleaves the peptide bond between Asparagine (Asn) and Glycine (Gly) residues.[1][2][3][4] The reaction proceeds at an alkaline pH where the side chain of asparagine cyclizes to form a succinimide (B58015) intermediate. This intermediate is then susceptible to nucleophilic attack by hydroxylamine, leading to the cleavage of the Asn-Gly bond.[1][3]

2. Why is hydroxylamine cleavage a useful technique?

Hydroxylamine cleavage is advantageous due to its high specificity for the relatively rare Asn-Gly linkage, which results in the generation of large protein fragments.[1][2][4] This method is also considered safe and cost-effective compared to other chemical cleavage methods like cyanogen (B1215507) bromide (CNBr).[3][5]

3. What are the typical applications of hydroxylamine cleavage?

This technique is often used in the production of recombinant proteins, where an Asn-Gly linkage is engineered as a cleavage site to separate a protein of interest from a fusion partner.[6][7][8] It is also utilized in protein characterization and sequencing to generate large peptide fragments for further analysis.[2][9]

Troubleshooting Guide

Issue: Low or No Cleavage Efficiency

Possible Cause Suggestion
Suboptimal pH Ensure the reaction pH is alkaline, typically between 8.1 and 9.0.[1][5][7][10] The cleavage reaction is pH-dependent.[5][6]
Incorrect Temperature The reaction is temperature-dependent.[5][6] Incubate the reaction at a temperature between 45°C and 55°C.[1][5][10]
Inadequate Denaturation Incomplete denaturation of the protein can hinder access to the cleavage site. Use a strong denaturant like 4 M to 8 M Guanidine Hydrochloride (GuHCl) or Urea (B33335).[5][10][11] GuHCl has been shown to be more effective than urea in some cases.[5]
Insufficient Hydroxylamine Concentration Use a hydroxylamine concentration in the range of 1.7 M to 2.0 M.[1][5] The efficiency of the reaction is dependent on the hydroxylamine concentration.[5][6]
Short Incubation Time Incubation times can range from 4 to 24 hours.[1][5][10] Optimize the incubation time for your specific protein.
Protein Concentration The concentration of the fusion protein can affect cleavage efficiency. An optimal concentration of 6.7 mg/ml has been reported for one fusion protein.[5][7]

Issue: Protein Precipitation During or After Reaction

Possible Cause Suggestion
Ineffective Denaturant The protein may not be fully solubilized. Ensure the concentration of Guanidine HCl or Urea is sufficient to maintain protein solubility throughout the reaction.[12]
pH Shift Monitor and adjust the pH of the reaction mixture as needed, as pH can influence protein solubility.
Post-Cleavage Aggregation The cleaved protein fragments may be prone to aggregation. Consider performing a desalting step or using additives to maintain solubility after the reaction is quenched.[1]

Issue: Unwanted Side Reactions and Modifications

Possible Cause Suggestion
Hydroxamate Formation Hydroxylamine can react with asparagine and glutamine residues to form hydroxamates, a common side reaction.[6][13]
Modification of Other Residues While highly specific for Asn-Gly, side reactions with other amino acid residues can occur under harsh conditions.
Mitigation Strategies Optimize the reaction conditions (pH, temperature, hydroxylamine concentration) to be as mild as possible while still achieving efficient cleavage to minimize side reactions.[5][6] The resulting heterogeneity can often be resolved by downstream purification steps like ion-exchange chromatography.[6][13]

Quantitative Data on Reaction Conditions

Table 1: Comparison of Hydroxylamine Cleavage Protocols

Parameter Protocol 1 Protocol 2 Protocol 3 Protocol 4
Hydroxylamine-HCl 1.7 M[5]2.0 M[1]1 M[3]2 M[14]
Denaturant 4.5 M Guanidine-HCl[5]Not specified4.5 M Guanidine-HCl[3]Not specified
Buffer 0.22 M Tris base[5]0.1 M Trizma base[1]0.2 M K₂CO₃[3]1 M Na-borate[14]
pH 8.8[5]9.0[1]9.0[3]9.0[14]
Temperature 55°C[5]45°C[1]45°C[3]45°C[14]
Incubation Time 24 hours[5]4 hours[1]17 hours[3]2 hours[14]
Reported Yield ~95%[5][7]Not specifiedNot specified61%[14]

Experimental Protocols

Protocol 1: High-Yield Cleavage of a Fusion Protein

This protocol is optimized for high-yield cleavage of a fusion protein with an Asn-Gly linkage.[5][7]

Reagents:

  • Cleavage Buffer: 0.22 M Tris base, 1.7 M hydroxylamine-HCl, 4.5 M guanidine-HCl, 1% 1-propanol. Adjust to pH 9.0, with a final solution pH of 8.8.

  • Dialysis Buffer: 20 mM phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Purify the fusion protein to a concentration of approximately 15 mg/ml.

  • Mix one volume of the purified fusion protein with three volumes of the hydroxylamine cleavage reaction buffer.

  • Incubate the reaction mixture at 55°C for 24 hours.

  • Terminate the reaction by dialyzing the sample against 20 mM PBS (pH 7.4).

  • Centrifuge the dialyzed sample to remove any precipitate.

Protocol 2: Standard Hydroxylamine Cleavage

This is a general protocol for the hydroxylamine cleavage of proteins at Asn-Gly bonds.[1]

Reagents:

  • Cleavage Buffer: 0.1 M Trizma base, 2.0 M hydroxylamine-HCl. Adjust to pH 9.0 with 5 M NaOH.

  • Quenching Solution: Concentrated formic acid.

Procedure:

  • Dissolve the protein sample in the cleavage buffer.

  • Incubate the reaction at 45°C for 4 hours.

  • Terminate the reaction by adjusting the pH to 4.0 with concentrated formic acid and cooling to 4°C.

  • Desalt the cleavage products using a suitable method, such as Sephadex-G25 column chromatography.

Visualizations

Hydroxylamine_Cleavage_Mechanism cluster_protein Protein Backbone cluster_reaction Cleavage Reaction P1 ...-NH-CH(R)-CO- Asn Asn (-CH(CH₂CONH₂)-CO-) Gly Gly (-NH-CH₂-CO-) Succinimide Succinimide Intermediate Asn->Succinimide Cyclization (-NH₃) P2 -NH-CH(R')-CO-... Cleaved2 N-terminal Glycine Cleaved1 C-terminal Hydroxamate Succinimide->Cleaved1 Nucleophilic Attack by NH₂OH Succinimide->Cleaved2 Peptide Bond Cleavage Hydroxylamine Hydroxylamine (NH₂OH) Alkaline pH Hydroxylamine->Succinimide

Caption: Mechanism of hydroxylamine cleavage at an Asn-Gly bond.

Hydroxylamine_Cleavage_Workflow Start Start: Purified Protein (with Asn-Gly site) Reaction_Setup Reaction Setup: - Add Hydroxylamine Buffer - Adjust pH to 9.0 - Add Denaturant (e.g., GuHCl) Start->Reaction_Setup Incubation Incubation: 45-55°C 4-24 hours Reaction_Setup->Incubation Quenching Quench Reaction: - Adjust pH to 4.0 (e.g., with Formic Acid) Incubation->Quenching Purification Purification of Cleaved Products: - Desalting (e.g., Dialysis, G-25) - Chromatography (e.g., Ion-Exchange) Quenching->Purification Analysis Analysis: - SDS-PAGE - Mass Spectrometry Purification->Analysis End End: Purified Cleaved Protein Analysis->End

Caption: Experimental workflow for hydroxylamine protein cleavage.

References

Technical Support Center: Hydroxylamine Sulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroxylamine (B1172632) sulfate (B86663) in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of hydroxylamine sulfate in organic synthesis?

This compound is predominantly used for the conversion of aldehydes and ketones into their corresponding oximes.[1][2] This reaction is a cornerstone in synthetic chemistry, as oximes are versatile intermediates for synthesizing a range of compounds, including amides (via Beckmann rearrangement), amines, and various nitrogen-containing heterocycles.[3][4][5] Additionally, this compound can be used to prepare hydroxamic acids from carboxylic acids and their derivatives.[1][2]

Q2: What are the most common side reactions observed when using this compound to synthesize oximes?

The most significant and common side reaction is the Beckmann rearrangement of the initially formed oxime.[6][7][8] This acid-catalyzed rearrangement converts an oxime into an amide or a lactam (if the starting material is a cyclic ketone).[6][8] The presence of strong acids, including the sulfuric acid from the this compound itself, especially at elevated temperatures, can promote this rearrangement.

Another potential issue is the hydrolysis of the oxime back to the starting carbonyl compound, particularly in the presence of excess acid and water.[8] Incomplete reactions leading to low yields and the presence of unreacted starting materials are also common challenges.

Q3: How can I minimize the Beckmann rearrangement during oxime synthesis?

Minimizing the Beckmann rearrangement is crucial for obtaining a high yield of the desired oxime. Key strategies include:

  • pH Control: The rate of oxime formation is pH-dependent, with the optimal range typically between 4 and 6.[9] Using a base such as sodium acetate (B1210297), pyridine, or sodium hydroxide (B78521) helps to neutralize the liberated acid and maintain the pH in the optimal range for oximation while minimizing the acid-catalyzed Beckmann rearrangement.[5][8]

  • Temperature Control: Higher temperatures can favor the Beckmann rearrangement.[8] Performing the reaction at room temperature or with gentle heating is often sufficient for oxime formation and helps to suppress the rearrangement.[8]

  • Choice of Reagents: Using milder reagents to activate the oxime for rearrangement can be a deliberate strategy if the amide is the desired product. However, to favor the oxime, avoiding strong acids is key.[6]

Q4: I am experiencing a low yield in my oximation reaction. What are the likely causes and how can I troubleshoot this?

Low yields in oximation reactions can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.[7][8]

  • Incorrect pH: As mentioned, the pH is critical. Ensure the reaction medium is within the optimal pH range of 4-6 for efficient oxime formation.[9]

  • Reagent Quality: The purity of the this compound and the carbonyl compound can impact the yield. Use high-purity reagents.

  • Product Solubility and Isolation: The oxime product might be partially soluble in the reaction solvent, leading to losses during workup. After the reaction, adding cold water or an anti-solvent can help precipitate the product.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of oximes using this compound.

Issue 1: Low or No Product Yield

Possible Cause Corrective Action
Incomplete Reaction - Increase reaction time and monitor by TLC until the starting material is consumed.[7] - Gently heat the reaction mixture (e.g., 40-60 °C) if the reaction is slow at room temperature.[8]
Incorrect pH - Adjust the pH to the optimal range of 4-6 using a suitable base (e.g., sodium acetate, pyridine).[9]
Reagent Decomposition - Use fresh, high-quality this compound. - Avoid excessively high reaction temperatures.
Product Hydrolysis - Avoid strongly acidic conditions during workup. Neutralize the reaction mixture before extraction.[8]

Issue 2: Presence of Amide or Lactam Impurity

Possible Cause Corrective Action
Beckmann Rearrangement - Control the reaction pH by adding a base to neutralize the acid.[8] - Maintain a lower reaction temperature.[8] - Use a less acidic reaction medium if possible.

Issue 3: Oily Product Instead of a Crystalline Solid

Possible Cause Corrective Action
Product is an oil at room temperature - Proceed with extraction using a suitable organic solvent, followed by drying and purification by column chromatography.[7]
Supersaturation or slow crystallization - Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[7] - Cool the mixture in an ice bath to promote precipitation.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Oxime

This protocol describes a general method for the synthesis of an oxime from a ketone or aldehyde using this compound.

  • Dissolution: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Addition of this compound: Add this compound (1.1 to 1.5 equivalents) to the solution.

  • pH Adjustment: Add a base, such as sodium acetate (2-3 equivalents) or pyridine, to the mixture to maintain a pH between 4 and 6.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC. The reaction is typically complete within 1 to 4 hours.[8]

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the oxime. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. If an extraction was performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxime can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).[9][10]

Protocol 2: One-Pot Oximation and Beckmann Rearrangement to Synthesize an Amide

This protocol is for the direct conversion of a ketone to an amide in a one-pot procedure.

  • Reaction Setup: In a round-bottom flask, combine the ketone (1 equivalent) and hydroxylamine hydrochloride (2 equivalents).

  • Catalyst and Solvent: Add a catalyst such as Fe3O4 (20 mol%) and heat the mixture under solvent-free conditions at 110 °C. Alternatively, trifluoroacetic acid can be used as both a solvent and a catalyst.[3]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture. If using a solid catalyst, it can be removed by filtration or with a magnet in the case of Fe3O4. Add water to the mixture and extract the product with an organic solvent like dichloromethane.

  • Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amide, which can then be purified by column chromatography or recrystallization.

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low or No Oxime Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Increase reaction time or gently heat the mixture. check_completion->incomplete Incomplete complete complete check_completion->complete Complete check_ph Verify Reaction pH (4-6) incorrect_ph Adjust pH with a suitable base. check_ph->incorrect_ph Incorrect correct_ph correct_ph check_ph->correct_ph Correct check_reagents Assess Reagent Quality poor_quality Use fresh, high-purity reagents. check_reagents->poor_quality Poor Quality good_quality good_quality check_reagents->good_quality Good Quality check_workup Review Workup & Isolation product_loss Optimize precipitation/extraction and purification steps. check_workup->product_loss Product Loss end Improved Yield incomplete->end complete->check_ph incorrect_ph->end correct_ph->check_reagents poor_quality->end good_quality->check_workup product_loss->end

Caption: Troubleshooting workflow for low oxime yield.

Reaction_Pathways Ketone Ketone/Aldehyde Oxime Oxime (Desired Product) Ketone->Oxime + this compound (pH 4-6, Room Temp) Hydroxylamine This compound Hydroxylamine->Oxime Oxime->Ketone Hydrolysis (Acid, Water) Amide Amide/Lactam (Side Product) Oxime->Amide Beckmann Rearrangement (Acidic conditions, Heat)

Caption: Reaction pathways in oxime synthesis.

References

Preventing the decomposition of Hydroxylamine sulfate solutions during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving hydroxylamine (B1172632) sulfate (B86663) solutions, with a focus on preventing their decomposition.

Frequently Asked Questions (FAQs)

Q1: My hydroxylamine sulfate solution appears yellow. Is it still usable?

A1: A yellow discoloration can indicate the presence of impurities or decomposition products. While slight discoloration may not always impact experimental outcomes, it is a sign of potential degradation. It is recommended to use fresh, colorless solutions for sensitive applications. The presence of trace metal ions, particularly iron and copper, can catalyze decomposition and lead to colored byproducts.[1][2]

Q2: I observe gas evolution from my this compound solution. What is happening?

A2: Gas evolution, often observed as bubbling, is a clear indicator of decomposition. This compound can decompose to produce gases such as nitrous oxide (N₂O) and nitrogen (N₂).[3][4] This process is accelerated by elevated temperatures, high pH, and the presence of catalytic metal ions.[1][5] If you observe gas evolution, the solution's concentration of this compound is decreasing, which will affect your experimental results.

Q3: Can I store my prepared this compound solution at room temperature?

A3: For short-term storage, refrigeration is recommended to slow down the rate of decomposition. While this compound is more stable than free hydroxylamine, its solutions are still susceptible to degradation over time, especially at room temperature.[6] For long-term storage, it is best to prepare fresh solutions as needed.

Q4: What are the primary factors that cause the decomposition of this compound solutions?

A4: The main factors contributing to the decomposition of this compound solutions are:

  • Temperature: Higher temperatures significantly accelerate the decomposition rate.[6][7]

  • pH: Alkaline conditions (high pH) promote the formation of free hydroxylamine, which is less stable and decomposes more readily.[4][5]

  • Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), act as catalysts for decomposition.[1][2]

  • Light: Exposure to light can also contribute to the degradation of the solution.

  • Presence of Oxidizing Agents: this compound is a reducing agent and will react with oxidizing agents, leading to its consumption.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Oxime Formation
Symptom Possible Cause Troubleshooting Step
Low or no product formation Decomposition of this compound solution.Prepare a fresh solution of this compound immediately before use. Ensure the water used is deionized and free of metal contaminants.
Incorrect pH of the reaction mixture.The optimal pH for oxime formation is typically between 4 and 6.[9] Adjust the pH of your reaction mixture accordingly using a suitable buffer.
Presence of catalytic metal ions.Add a chelating agent, such as EDTA, to the reaction mixture to sequester any metal ions that may be present.
Side reactions observed Reaction temperature is too high.Maintain the recommended reaction temperature. Exothermic reactions may require cooling to prevent overheating and decomposition.
Issue 2: Inefficient Cleavage of Fusion Proteins at Asn-Gly Sites
Symptom Possible Cause Troubleshooting Step
Incomplete cleavage of the fusion protein Suboptimal hydroxylamine concentration.The efficiency of cleavage is dependent on the hydroxylamine concentration. Optimize the concentration for your specific protein.[10][11]
Incorrect pH for the cleavage reaction.The optimal pH for hydroxylamine cleavage is typically around 8.1 to 9.0.[10][11] Ensure your buffer system maintains this pH throughout the reaction.
Inadequate denaturation of the fusion protein.The cleavage site may not be accessible. Ensure complete denaturation of the protein using an appropriate denaturant like guanidine (B92328) HCl.[10][11]
Modification of the target peptide High temperature or prolonged incubation.Optimize the reaction time and temperature to achieve sufficient cleavage while minimizing side reactions.[12]

Quantitative Data on Solution Stability

The stability of this compound solutions is influenced by several factors. The following table summarizes the decomposition onset temperatures for aqueous solutions of hydroxylamine at different concentrations. It is important to note that these are onset temperatures for thermal decomposition and degradation can occur at lower temperatures over a longer period.

Concentration (mass %)Decomposition Onset Temperature (°C)
10%87 - 93
30%72 - 84
50%42 - 50

Data sourced from DSC tests.[1]

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation

This protocol describes a general method for the synthesis of an oxime from an aldehyde or ketone using this compound.

Materials:

Procedure:

  • Dissolve the aldehyde or ketone in ethanol or methanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of this compound in water.

  • Add the this compound solution to the aldehyde/ketone solution with stirring.

  • Slowly add a solution of sodium carbonate or sodium acetate in water to the reaction mixture to adjust the pH to approximately 4-6.[9]

  • Stir the reaction mixture at room temperature for the desired amount of time (typically 2-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, add cold water to the mixture to precipitate the oxime.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Cleavage of Asn-Gly Peptide Bonds in Fusion Proteins

This protocol provides a method for the chemical cleavage of a fusion protein at an asparaginyl-glycine (B14482181) (Asn-Gly) peptide bond using hydroxylamine.

Materials:

  • Purified fusion protein containing an Asn-Gly cleavage site

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Guanidine hydrochloride (Guanidine·HCl)

  • Tris base

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Prepare a cleavage buffer containing 0.22 M Tris base, 1.7 M hydroxylamine-HCl, and 4.5 M guanidine-HCl.[11]

  • Adjust the pH of the cleavage buffer to 8.8 with a 5 M NaOH solution.[11]

  • Dissolve the purified fusion protein in the cleavage buffer to a final concentration of approximately 6.7 mg/mL.[10]

  • Incubate the reaction mixture at 45-55°C for 16-24 hours.[11] The optimal time and temperature may need to be determined empirically for each specific protein.

  • After incubation, the cleavage products can be separated and purified using standard chromatography techniques, such as reverse-phase HPLC.

Visualizations

Decomposition_Pathway cluster_conditions Decomposition Triggers cluster_solution This compound Solution cluster_products Decomposition Products High_Temp High Temperature HAS_Solution This compound ((NH₃OH)₂SO₄) High_Temp->HAS_Solution accelerates High_pH High pH (Alkaline) High_pH->HAS_Solution promotes Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Ions->HAS_Solution catalyzes Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->HAS_Solution reacts with N2O Nitrous Oxide (N₂O) HAS_Solution->N2O N2 Nitrogen (N₂) HAS_Solution->N2 NH3 Ammonia (NH₃) HAS_Solution->NH3 H2O Water (H₂O) HAS_Solution->H2O SOx Sulfur Oxides (SOx) HAS_Solution->SOx

Factors leading to the decomposition of this compound solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Product Isolation Prep Prepare Fresh Hydroxylamine Sulfate Solution Reactants Combine with Substrate Prep->Reactants pH_Adjust Adjust pH (e.g., Buffer) Reactants->pH_Adjust Chelator Add Chelator (e.g., EDTA) (Optional) pH_Adjust->Chelator Incubate Incubate at Controlled Temperature Chelator->Incubate Monitor Monitor Progress (e.g., TLC, HPLC) Incubate->Monitor Workup Reaction Workup & Purification Monitor->Workup Product Isolated Product Workup->Product

A generalized experimental workflow for using this compound.

NitricOxide_Pathway cluster_enzyme Enzymatic Reaction cluster_substrates Substrates cluster_products Products cluster_signaling Downstream Signaling HAO Hydroxylamine Oxidoreductase (HAO) NO Nitric Oxide (NO) HAO->NO product Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->HAO substrate Nitrite Nitrite (NO₂⁻) NO->Nitrite oxidation sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Cellular_Response Cellular Response cGMP->Cellular_Response mediates

Role of hydroxylamine in the nitric oxide signaling pathway.

References

Troubleshooting incomplete reactions with Hydroxylamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting reactions involving hydroxylamine (B1172632) sulfate (B86663). This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low or No Product Yield in Oximation Reactions

Q1: My oximation reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Incomplete or failed oximation reactions can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach.[1][2] Begin by assessing the following:

  • Reaction pH: The rate of oxime formation is highly dependent on pH.[1]

  • Reagent Quality and Stability: The purity and stability of your hydroxylamine sulfate and the carbonyl compound are crucial.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.[2]

  • Reaction Time and Temperature: Oximation reactions can be slow, and the optimal temperature is critical.[2]

  • Solvent and Solubility: Poor solubility of reactants can hinder the reaction.[1]

Q2: How does pH affect the oximation reaction, and what is the optimal range?

A2: The pH of the reaction medium is a critical parameter in oximation. The reaction rate is typically optimal in a slightly acidic environment, generally between pH 4 and 5.[2]

  • At low pH (highly acidic): The nitrogen atom of hydroxylamine becomes protonated, reducing its nucleophilicity and slowing down the attack on the carbonyl carbon.

  • At neutral or high pH (alkaline): The concentration of the acid catalyst required for the dehydration step is too low, hindering the conversion of the intermediate to the oxime. In the presence of strong bases, hydroxylamine itself can become unstable.[1][3]

Troubleshooting Workflow for Suboptimal pH:

G cluster_0 pH Optimization Workflow start Measure Reaction pH check_ph Is pH between 4 and 5? start->check_ph adjust_low Add a mild base (e.g., sodium acetate, pyridine) check_ph->adjust_low No, too low adjust_high Add a mild acid (e.g., acetic acid) check_ph->adjust_high No, too high proceed Continue Reaction check_ph->proceed Yes monitor Monitor progress (TLC, LC-MS) adjust_low->monitor adjust_high->monitor proceed->monitor G cluster_1 Troubleshooting Incomplete Reactions start Incomplete Reaction Observed check_time Increase Reaction Time start->check_time check_temp Optimize Temperature start->check_temp check_stoich Verify Stoichiometry (Consider slight excess of NH₂OH·H₂SO₄) start->check_stoich monitor Monitor by TLC/LC-MS check_time->monitor check_temp->monitor check_stoich->monitor check_hydrolysis Minimize Water/Acid in Workup monitor->check_hydrolysis Product forms, then disappears complete Reaction Complete monitor->complete Starting material consumed G cluster_2 Oximation Reaction Pathway Ketone Ketone/Aldehyde (R₂C=O) Intermediate Hemiaminal Intermediate (R₂C(OH)NHOH) Ketone->Intermediate + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate Oxime Oxime (R₂C=NOH) Intermediate->Oxime - H₂O (Acid Catalyzed) Water Water (H₂O)

References

Impact of pH on the efficiency of Hydroxylamine sulfate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroxylamine (B1172632) Sulfate (B86663) Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the efficiency and outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving hydroxylamine sulfate?

The optimal pH for reactions with this compound is highly dependent on the specific reaction. For the common synthesis of oximes from aldehydes and ketones, a weakly acidic environment is generally most effective.

Q2: Why is pH control so critical in this compound reactions?

pH is a critical factor for several reasons:

  • Reaction Rate: The rate of many reactions, particularly oximation, is pH-dependent. A bell-shaped pH-rate profile is often observed, with the maximum rate occurring in the weakly acidic range.

  • Reactant Stability: this compound is susceptible to decomposition under both strongly acidic and alkaline conditions. Maintaining an optimal pH helps to minimize the degradation of the reactant, thus maximizing its availability for the desired reaction.

  • Side Reactions: Non-optimal pH can lead to an increase in side reactions, reducing the yield and purity of the desired product. For instance, strongly alkaline conditions can promote the explosive decomposition of hydroxylamine.[1]

  • Nucleophilicity: The nucleophilicity of hydroxylamine, a key factor in its reactivity with carbonyl compounds, is influenced by pH.

Q3: What happens if the pH is too low (strongly acidic)?

In strongly acidic conditions, the free hydroxylamine is protonated to form the hydroxylammonium ion ([NH₃OH]⁺). This protonation reduces the nucleophilicity of the nitrogen atom, which can significantly slow down or inhibit the desired reaction with electrophiles like carbonyl compounds. While hydroxylamine is more stable in acidic solutions compared to alkaline ones, excessively low pH can still promote decomposition over long periods, especially at elevated temperatures.

Q4: What are the consequences of a pH that is too high (alkaline)?

Under alkaline conditions, this compound decomposes, and this decomposition can be rapid and even explosive, especially in the presence of heat.[1] Hydroxide ions can initiate different decomposition pathways, leading to the formation of various byproducts and a significant loss of the reactant.[2] For reactions requiring the free hydroxylamine base, careful control of pH is necessary to ensure its availability without promoting excessive decomposition.

Q5: How can I effectively control the pH of my this compound reaction?

Several methods can be employed for pH control:

  • Buffers: Using a buffer system, such as a sodium acetate (B1210297) buffer, is a common and effective way to maintain the pH within the optimal range for oximation (typically pH 4-6).

  • Addition of Mild Acids or Bases: Careful, stepwise addition of a mild acid (e.g., acetic acid) or a mild base (e.g., sodium carbonate or sodium bicarbonate) can be used to adjust and maintain the pH.

  • pH Monitoring: Continuous or frequent monitoring of the reaction pH using a calibrated pH meter is crucial, especially when not using a buffer, to allow for timely adjustments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incorrect pH: The reaction mixture may be too acidic or too alkaline, inhibiting the reaction or decomposing the this compound.Adjust the pH to the optimal range for your specific reaction. For oxime formation, a weakly acidic pH of 4-6 is often recommended. Use a buffer system for better control.
Decomposition of this compound: The reactant may have decomposed due to improper pH, high temperature, or the presence of catalytic metals (e.g., copper).Ensure the pH is within the stable range. Conduct the reaction at the lowest effective temperature. Use high-purity reagents and ensure glassware is free of metal contaminants.
Formation of Multiple Side Products Non-optimal pH: Extreme pH values can lead to various side reactions and decomposition pathways.Optimize the pH of the reaction. Perform small-scale trial reactions at different pH values to identify the conditions that maximize the yield of the desired product and minimize byproducts.
Reaction is Too Slow pH is too low: In highly acidic conditions, the hydroxylamine is protonated, reducing its nucleophilicity and slowing the reaction rate.Gradually increase the pH of the reaction mixture towards the weakly acidic range (pH 4-6 for oximation) while monitoring the reaction progress.
Reaction is Uncontrolled or Exothermic pH is too high: Strongly alkaline conditions can lead to the rapid and exothermic decomposition of hydroxylamine.Immediately and carefully neutralize the reaction mixture with a weak acid. Ensure future reactions are conducted at a lower pH and with adequate temperature control.

Data on pH Effects

While comprehensive quantitative data across a wide range of reactions is not available in a single source, the following table summarizes the generally accepted optimal pH ranges and the qualitative impact of pH on this compound reactions and stability.

Reaction/Process Optimal pH Range Effect of Low pH (<4) Effect of High pH (>8)
Oxime formation from aldehydes/ketones 4.0 - 7.0Decreased reaction rate due to protonation of hydroxylamine.Increased rate of hydroxylamine decomposition.
This compound Stability Acidic (e.g., pH 3.2 for storage)Generally stable, but prolonged heating can cause slow decomposition.Rapid decomposition, potentially explosive.[1]
Formation of hydroxamic acids Near neutralSlower reaction rate.Potential for hydrolysis of the product and decomposition of the reactant.

Experimental Protocols

Protocol for Determining the Optimal pH for Oxime Synthesis

This protocol outlines a general procedure for optimizing the pH of an oximation reaction using this compound.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or a water-miscible co-solvent).

    • Prepare an aqueous stock solution of this compound.

    • Prepare a series of buffer solutions covering a pH range from 3 to 8 (e.g., acetate buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8).

  • Reaction Setup:

    • Set up a series of small-scale reactions in parallel (e.g., in vials or a multi-well plate).

    • To each reaction vessel, add the aldehyde/ketone stock solution.

    • Add the appropriate buffer solution to each vessel to achieve the desired final pH.

    • Initiate the reactions by adding the this compound stock solution to each vessel. Ensure the final concentration of all reactants is consistent across all reactions.

  • Reaction Monitoring and Analysis:

    • Stir the reactions at a constant temperature.

    • Monitor the progress of the reactions over time by taking aliquots from each reaction vessel at specific time points.

    • Quench the reaction in the aliquots if necessary (e.g., by rapid dilution or neutralization).

    • Analyze the aliquots using a suitable analytical technique such as HPLC, GC, or TLC to determine the concentration of the starting material and the oxime product.

  • Data Analysis:

    • Plot the product yield as a function of pH at a fixed reaction time to determine the optimal pH for the reaction yield.

    • Plot the initial reaction rate as a function of pH to create a pH-rate profile and identify the pH at which the reaction is fastest.

Visualizations

Experimental_Workflow Experimental Workflow for pH Optimization cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Analysis cluster_data 4. Data Analysis prep_reactants Prepare Stock Solutions (Aldehyde/Ketone, this compound) setup_reactions Set up Parallel Reactions prep_reactants->setup_reactions prep_buffers Prepare Buffer Solutions (pH 3 to 8) add_reactants Add Reactants and Buffers prep_buffers->add_reactants setup_reactions->add_reactants initiate_reaction Initiate Reaction add_reactants->initiate_reaction monitor Monitor Reaction Progress (TLC, HPLC, GC) initiate_reaction->monitor aliquots Take Aliquots at Time Intervals monitor->aliquots plot_yield Plot Yield vs. pH aliquots->plot_yield plot_rate Plot Rate vs. pH aliquots->plot_rate determine_optimum Determine Optimal pH plot_yield->determine_optimum plot_rate->determine_optimum

Caption: Workflow for optimizing the pH of a this compound reaction.

pH_Impact Impact of pH on this compound Reactions cluster_low_ph Low pH (<4) cluster_optimal_ph Optimal pH (4-7) cluster_high_ph High pH (>8) center Reaction pH low_rate Slow Reaction Rate center->low_rate influences high_yield High Product Yield center->high_yield influences decomposition Rapid Decomposition center->decomposition influences protonation Protonated Hydroxylamine (Reduced Nucleophilicity) low_rate->protonation due to fast_rate Fast Reaction Rate stability Good Reactant Stability low_yield Low Product Yield decomposition->low_yield leads to side_products Increased Side Products side_products->low_yield leads to

Caption: Relationship between pH and key outcomes in this compound reactions.

References

Technical Support Center: Purification of Commercial Hydroxylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of commercial-grade hydroxylamine (B1172632) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial hydroxylamine sulfate?

Commercial this compound is often produced via the Raschig process, which can lead to the presence of several inorganic impurities. The most common include:

Additionally, improper storage or handling can lead to decomposition, resulting in impurities such as sulfur trioxide, nitrous oxide, water, and ammonia (B1221849).[3][4][5]

Q2: When is it necessary to purify commercial this compound?

Purification is recommended when your application requires high-purity this compound, and the commercial grade does not meet the required specifications. For sensitive applications in pharmaceuticals or catalysis, trace metal impurities and inorganic salts can interfere with reactions.

Q3: What are the common methods for purifying this compound?

The primary methods for purifying this compound include:

  • Recrystallization: A common and effective method for removing soluble impurities.

  • Liquid-Liquid Extraction: This method is used to separate hydroxylamine from other salts in an aqueous solution.[1]

  • Ion Exchange Chromatography: This technique is effective for removing ionic impurities.[2][6][7]

Q4: What are the safety precautions to consider when handling this compound?

This compound is a hazardous substance and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation.[8][9] It is also an explosion hazard when heated, and its decomposition can be catalyzed by metals, especially copper.[5] Always consult the Safety Data Sheet (SDS) before handling.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield After Recrystallization - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Too much solvent was used, resulting in a significant portion of the product remaining in the mother liquor.- Allow the solution to cool slowly to form larger crystals.- Reduce the amount of solvent used for dissolution. Concentrate the mother liquor and perform a second crystallization.
Product is Still Impure After Purification - The chosen purification method is not suitable for the specific impurities present.- The experimental protocol was not followed correctly.- Analyze the impurities present and select a more appropriate purification method (see purification workflow diagram below).- Review the experimental protocol and repeat the purification, paying close attention to each step.
Discoloration of the Product - Presence of trace metal impurities.- Decomposition of the product due to excessive heating.- Use a purification method effective for removing metal ions, such as ion exchange chromatography.- Avoid excessive heating during the purification process. This compound begins to decompose at 120 °C.[4][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of soluble impurities.

Materials:

  • Commercial this compound

  • Deionized water

  • Ethanol (B145695)

  • Beakers and Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: In a beaker, dissolve the commercial this compound in a minimum amount of hot deionized water (e.g., start with a 1:2 ratio of solid to water by weight and add more water as needed) with gentle heating and stirring. Do not exceed 80°C to prevent decomposition.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the saturated solution to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 60°C.

Protocol 2: Purification by Liquid-Liquid Extraction and Crystallization

This method is effective for removing significant amounts of inorganic salts.[10]

Materials:

  • Commercial this compound solution (5-15%)

  • Ammonia water (18-23%)

  • Organic extraction solvent (e.g., a mixture of an appropriate extractant, diluent, and stabilizer)

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • pH Adjustment: In a reactor, adjust the pH of the this compound solution to 5.8-6.5 using ammonia water at 20-30°C.

  • Extraction: Transfer the solution to a separatory funnel and perform an extraction with the prepared organic solvent.

  • Concentration: Separate the aqueous phase and concentrate it using a rotary evaporator.

  • Crystallization: Allow the concentrated solution to crystallize by cooling.

  • Isolation and Drying: Isolate the crystals by centrifugation, followed by vacuum drying.[10]

Quantitative Data Summary

Purification MethodPurity AchievedYieldReference
Liquid-Liquid Extraction and Crystallization99.85%98.5%[10]

Process Diagrams

Purification_Workflow start Commercial This compound impurity_analysis Analyze Impurities (e.g., Titration, ICP-MS) start->impurity_analysis decision High Level of Inorganic Salts? impurity_analysis->decision ion_exchange Ion Exchange Chromatography impurity_analysis->ion_exchange Trace Metals Present recrystallization Recrystallization decision->recrystallization No extraction Liquid-Liquid Extraction & Crystallization decision->extraction Yes final_product High-Purity This compound recrystallization->final_product extraction->final_product ion_exchange->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Process cluster_dissolution Dissolution cluster_filtration Filtration & Crystallization cluster_drying Drying dissolve Dissolve in Minimum Hot Water hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Ethanol vacuum_filter->wash dry Vacuum Drying wash->dry

References

Technical Support Center: Stabilizing Hydroxylamine Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stabilization of hydroxylamine (B1172632) sulfate (B86663) solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of hydroxylamine sulfate solutions.

Problem Possible Causes Recommended Actions
Discoloration (e.g., yellowing) of the solution Oxidation of hydroxylamine. Contamination with metal ions (e.g., Fe³⁺, Cu²⁺) which can catalyze oxidation.Store the solution under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are free of metal contaminants. Consider adding a chelating agent like EDTA to sequester metal ions.
Formation of a precipitate The solution may be supersaturated, or the temperature may have decreased significantly, causing the this compound to crystallize out of solution. Contamination could also lead to the formation of insoluble byproducts.Gently warm the solution while stirring to redissolve the precipitate. If it does not redissolve, it may be a contaminant, and the solution should be filtered or discarded. Ensure the storage temperature remains within the recommended range.
Gas evolution (bubbling) from the solution Decomposition of hydroxylamine, which can be accelerated by elevated temperatures, high pH, or the presence of catalytic impurities.[1]Immediately move the solution to a well-ventilated area, avoiding enclosed spaces. Cool the solution to slow down the decomposition rate. Check the pH of the solution; it should be acidic for optimal stability. If necessary, adjust the pH with a small amount of sulfuric acid.
Loss of potency or inconsistent experimental results Significant degradation of the this compound has occurred.Determine the current concentration of the this compound solution using a validated analytical method (see Experimental Protocols section). If the concentration is below the required level, a fresh solution should be prepared. Review storage conditions to prevent future degradation.
Rapid, exothermic decomposition This is a critical safety concern and can be triggered by high temperatures (above 120°C), contact with strong bases or oxidizing agents, or significant contamination with catalytic metals.[2][3][4]EXTREME CAUTION ADVISED. Evacuate the area immediately. Do not attempt to handle the container. Follow established laboratory safety protocols for runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The decomposition of this compound in an aqueous solution is a complex process. A key initial step is the bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide.[5][6] This process is more favorable in aqueous solutions.[5][6] At elevated temperatures (starting around 120°C), it decomposes into sulfur trioxide, nitrous oxide, water, and ammonia.[2] The presence of acids, bases, and metal ions can influence the specific decomposition pathways and products.[7]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure long-term stability, this compound solutions should be stored in a cool, dark place, preferably refrigerated at temperatures below 25°C.[2] The storage container should be made of a non-metallic material, such as glass or a compatible polymer, and should be tightly sealed to prevent contamination and exposure to air. Storing under an inert atmosphere can further inhibit oxidative degradation.

Q3: How do pH and temperature affect the stability of this compound solutions?

A3: Both pH and temperature play a critical role in the stability of this compound solutions.

  • pH: These solutions are most stable in an acidic environment. As the pH increases towards neutral and alkaline conditions, the rate of decomposition significantly increases.

  • Temperature: Higher temperatures accelerate the rate of degradation. The decomposition is exothermic and can become self-accelerating at elevated temperatures, posing a safety risk.[3][4]

Q4: What types of stabilizers can be used, and how do they work?

A4: Various stabilizers can be added to this compound solutions to prolong their shelf life. These stabilizers primarily work by chelating metal ions that catalyze decomposition or by acting as antioxidants. Common classes of stabilizers include:

  • Chelating Agents: Compounds like ethylenediaminetetraacetic acid (EDTA) and trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA) bind to metal ions, rendering them catalytically inactive.[2]

  • Sulfur-containing Compounds: Substances such as thiourea (B124793) and sodium thiosulfate (B1220275) have been shown to be effective stabilizers.[1]

Q5: How can I determine the shelf life of my stabilized this compound solution?

A5: The shelf life can be estimated through a stability study, which can be performed under real-time or accelerated conditions. In an accelerated stability study, the solution is stored at elevated temperatures, and the degradation rate is measured over time. The Arrhenius equation can then be used to extrapolate the data to predict the shelf life at normal storage temperatures.[8][9][10]

Data Presentation: Comparative Efficacy of Stabilizers

The following table summarizes the performance of various stabilizers in 50% aqueous hydroxylamine solutions, as determined by the rate of gas evolution. A lower rate of gas evolution indicates better stability.

Stabilizer Concentration of Stabilizer (% w/w) Decomposition Rate (ml gas/hr) Assessment
None (with 10 ppm Fe³⁺)0~2000Unstable
trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid0.050.63Satisfactory
N-(2-hydroxyethyl)-ethylenediamine triacetic acid0.056.64Unsatisfactory
Triethylenetetraamine hexaacetic acid0.05~24Unsatisfactory
Nitrilotriacetic acid0.0578Unsatisfactory
Ethylenediamine tetraacetic acid (EDTA)Not specifiedUnacceptableUnsatisfactory
Thiourea1 mole %No measurable gas after 16 hoursStabilized
Sodium Thiosulfate0.00145 moleNo measurable gas after 16 hoursStabilized

Data compiled from patent literature.[1][2] Experimental conditions may vary between sources.

Experimental Protocols

Protocol 1: Determination of this compound Concentration by Titration

This protocol describes a volumetric method for determining the concentration of hydroxylamine in a solution.

Principle: Hydroxylamine is oxidized by an excess of a ferric salt in an acidic solution. The resulting ferrous salt is then titrated with a standardized solution of potassium permanganate (B83412). The reaction is as follows:

2NH₂OH + 2Fe₂(SO₄)₃ → N₂O + 4FeSO₄ + 2H₂SO₄ + H₂O

Reagents:

  • Ferric ammonium (B1175870) sulfate solution

  • Sulfuric acid, concentrated

  • Standardized potassium permanganate solution (e.g., 0.1 N)

  • Deionized water

Procedure:

  • Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask.

  • Add an excess of the ferric ammonium sulfate solution.

  • Carefully add a sufficient amount of concentrated sulfuric acid to ensure the solution is acidic.

  • Gently boil the mixture for a few minutes to ensure the complete oxidation of hydroxylamine.

  • Cool the solution to room temperature.

  • Titrate the resulting ferrous sulfate with the standardized potassium permanganate solution until a faint, persistent pink color is observed.

  • Record the volume of potassium permanganate solution used.

  • Calculate the concentration of this compound in the original solution based on the stoichiometry of the reaction.

Protocol 2: Spectrophotometric Determination of Hydroxylamine

This protocol outlines a colorimetric method for the determination of low concentrations of hydroxylamine.

Principle: This method is based on the reduction of hydroxylamine to ammonium sulfate, which is then determined by the Berthelot reaction. The ammonium sulfate reacts with salicylic (B10762653) acid and sodium hypochlorite (B82951) in the presence of sodium nitroprusside to form a colored indophenol (B113434) dye. The absorbance of this dye is proportional to the concentration of hydroxylamine.[11]

Reagents:

  • This compound solution to be analyzed

  • Zinc powder

  • Sulfuric acid

  • Salicylic acid solution

  • Sodium hypochlorite solution

  • Sodium nitroprusside solution

  • Sodium hydroxide (B78521) solution

Procedure:

  • Prepare a reduction column by packing a glass column with zinc powder and activating it with sulfuric acid.

  • Pass a known volume of the this compound solution through the column to reduce the hydroxylamine to ammonium sulfate.

  • Collect the eluate.

  • To a specific volume of the eluate, add the salicylic acid solution, followed by the sodium hypochlorite solution and the sodium nitroprusside solution.

  • Adjust the pH to the alkaline range with sodium hydroxide.

  • Allow the color to develop for a specified amount of time.

  • Measure the absorbance of the solution at the wavelength of maximum absorption for the indophenol dye using a spectrophotometer.

  • Determine the concentration of hydroxylamine by comparing the absorbance to a calibration curve prepared with known concentrations of ammonium sulfate.

Protocol 3: Accelerated Stability Study

This protocol provides a framework for conducting an accelerated stability study to estimate the shelf life of a stabilized this compound solution.

Objective: To determine the degradation rate of this compound at elevated temperatures and use the data to predict its shelf life at a recommended storage temperature.

Materials:

  • Stabilized this compound solution

  • Temperature-controlled ovens or incubators

  • Appropriate storage containers (e.g., sealed glass vials)

  • Analytical equipment for determining this compound concentration (as per Protocol 1 or 2)

Procedure:

  • Divide the stabilized this compound solution into several aliquots in identical storage containers.

  • Place the samples in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one sample from each temperature condition.

  • Allow the samples to cool to room temperature.

  • Determine the concentration of this compound in each sample using a validated analytical method.

  • For each temperature, plot the concentration of this compound versus time and determine the degradation rate constant (k) from the slope of the line (assuming first-order or zero-order kinetics, depending on the best fit).

  • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

  • From the Arrhenius plot, determine the activation energy (Ea) and the pre-exponential factor (A).

  • Extrapolate the degradation rate constant (k) to the recommended storage temperature (e.g., 25°C or 4°C).

  • Calculate the shelf life (the time it takes for the concentration to decrease to a specified limit, e.g., 90% of the initial concentration) using the extrapolated rate constant.

Visualizations

Simplified Degradation Pathway of this compound A 2(NH₂OH)₂·H₂SO₄ (this compound Solution) B Temperature (>120°C) Contaminants (e.g., metal ions) High pH A->B Exposure to C Decomposition Products B->C Leads to D 2SO₃ (Sulfur Trioxide) C->D E N₂O (Nitrous Oxide) C->E F 2NH₃ (Ammonia) C->F G 5H₂O (Water) C->G

Caption: Simplified thermal degradation of this compound.

Troubleshooting Logic for Unstable this compound Solution start Unstable Solution Observed (e.g., discoloration, gas evolution) q1 Is the solution stored at elevated temperature? start->q1 a1_yes Cool solution immediately q1->a1_yes Yes q2 Is the solution exposed to light? q1->q2 No a1_yes->q2 a2_yes Store in a dark container q2->a2_yes Yes q3 Is there potential metal contamination? q2->q3 No a2_yes->q3 a3_yes Add a chelating agent (e.g., EDTA) and use metal-free containers q3->a3_yes Yes q4 Is the pH of the solution > 4? q3->q4 No a3_yes->q4 a4_yes Adjust pH to be acidic with sulfuric acid q4->a4_yes Yes end_node Monitor solution for stability. If issues persist, prepare a fresh solution. q4->end_node No a4_yes->end_node

Caption: A logical workflow for troubleshooting unstable solutions.

Experimental Workflow for Accelerated Stability Study prep Prepare Stabilized This compound Solution aliquot Aliquot into multiple storage containers prep->aliquot storage Store samples at different elevated temperatures (e.g., 40°C, 50°C, 60°C) aliquot->storage sampling Withdraw samples at specified time intervals storage->sampling analysis Analyze concentration of This compound sampling->analysis data_analysis Determine degradation rate constants (k) at each temperature analysis->data_analysis arrhenius Plot ln(k) vs 1/T (Arrhenius Plot) data_analysis->arrhenius extrapolate Extrapolate to find k at storage temperature arrhenius->extrapolate shelf_life Calculate shelf life extrapolate->shelf_life

Caption: Workflow for conducting an accelerated stability study.

References

Technical Support Center: Hydroxylamine Sulfate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with hydroxylamine (B1172632) sulfate (B86663). It addresses common issues related to the effect of temperature on its reaction kinetics through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of hydroxylamine sulfate?

A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.[1][2] The relationship between temperature and the rate constant is typically described by the Arrhenius equation. Calorimetric measurements have shown that increased temperature results in faster decomposition reactions for hydroxylamine.[1]

Q2: What is the typical decomposition temperature for this compound?

A2: this compound begins to decompose at approximately 120°C.[3][4] However, the onset temperature for thermal decomposition can be influenced by factors such as concentration, heating rate, and the presence of impurities or catalysts.[1][5] For example, in aqueous solutions, decomposition temperatures can be observed in the range of 143 to 198°C, depending on the heating rate.[6] Solid this compound is generally stable up to about 60°C, but a violent decomposition was observed at 144°C in one study.[6][7]

Q3: What are the primary decomposition products of this compound at elevated temperatures?

A3: When heated, hydroxylammonium sulfate decomposes to form sulfur dioxide (SO₂), dinitrogen monoxide (N₂O), water (H₂O), and ammonium (B1175870) sulfate ((NH₄)₂SO₄).[8] Another source suggests the decomposition products are sulfur trioxide (SO₃), nitrous oxide (N₂O), water, and ammonia (B1221849) (NH₃) starting at 120°C.[4]

Q4: Can the presence of metal ions affect the reaction kinetics?

A4: Yes, metal ions can significantly impact the reaction. Heavy metal impurities, particularly copper, are known to promote the decomposition of hydroxylammonium salts.[8] The decomposition of hydroxylamine solutions is also catalyzed by stainless steel and carbon steel.[5][6] Iron ions (Fe³⁺) can also affect the thermal decomposition behavior.[1]

Troubleshooting Guide

Issue 1: My reaction rate is significantly faster than predicted by the Arrhenius equation at higher temperatures.

  • Possible Cause 1: Autocatalysis or Side Reactions. At elevated temperatures, alternative reaction pathways or autocatalytic cycles may become significant, leading to a non-linear increase in reaction rate. Some decomposition steps of hydroxylamine derivatives have been shown to follow autocatalytic kinetics.[5][6]

  • Troubleshooting Steps:

    • Analyze for Byproducts: Use techniques like HPLC, GC-MS, or NMR to identify any unexpected products that could indicate side reactions.

    • Isothermal Calorimetry: Conduct experiments using an isothermal calorimeter to detect any unusual heat flow profiles that might suggest complex reaction behavior.

    • Vary Initial Concentrations: Run experiments with different initial concentrations of reactants. A disproportionate increase in rate with temperature at higher concentrations might point towards higher-order or autocatalytic reactions.

Issue 2: I am observing poor reproducibility in my kinetic experiments.

  • Possible Cause 1: Trace Metal Contamination. As mentioned in the FAQ, metal ions can catalyze the decomposition of this compound.[8] Inconsistent trace contamination from glassware, stir bars, or reagents can lead to variable reaction rates.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure all chemicals, including solvents and this compound itself, are of the highest possible purity.

    • Clean Glassware Meticulously: Wash all glassware with a chelating agent like EDTA to remove trace metal ions, followed by rinsing with deionized water.

    • Use Inert Equipment: If possible, use Teflon-coated stir bars and reaction vessels made of glass or other inert materials to minimize metal leaching. The decomposition of hydroxylamine is known to be catalyzed by stainless and carbon steel.[5][6]

  • Possible Cause 2: Inadequate Temperature Control. Small fluctuations in temperature can have a significant effect on the reaction rate, especially for reactions with high activation energy.

  • Troubleshooting Steps:

    • Calibrate Thermostat: Ensure your heating bath or reaction block is accurately calibrated and maintains a stable temperature (±0.1°C).

    • Ensure Uniform Heating: Use a well-stirred oil bath or a reaction block with good thermal contact to ensure the entire reaction mixture is at a uniform temperature.

    • Monitor Internal Temperature: Place a calibrated thermometer or thermocouple directly within the reaction mixture to monitor the actual experimental temperature.

Experimental Protocols & Data

Protocol: Determining the Rate Constant (k) at Various Temperatures

This protocol outlines a general method for studying the effect of temperature on the reaction kinetics of this compound, for instance, in a reaction where it acts as a reducing agent.

  • Preparation: Prepare a stock solution of this compound and the other reactant in a suitable buffer or solvent. Ensure all solutions are pre-equilibrated to the desired reaction temperature.

  • Reaction Initiation: In a thermostatted reaction vessel, combine the reactant solutions to initiate the reaction. Start a timer immediately.

  • Monitoring: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid cooling, extreme dilution, or by adding a chemical that instantly consumes one of the reactants.

  • Analysis: Analyze the concentration of a reactant or product in the quenched aliquots. Common analytical methods include UV-Vis spectrophotometry, titration, or chromatography.[9][10]

  • Repeat: Perform steps 2-5 for a range of different temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

  • Data Analysis: Plot the concentration versus time data for each temperature. From these plots, determine the initial rate or fit the data to an appropriate integrated rate law to calculate the rate constant, k, at each temperature.

Data Presentation

Table 1: Effect of Temperature on the Rate Constant (k) for a Hypothetical Reaction

Temperature (K)Temperature (°C)Rate Constant, k (M⁻¹s⁻¹)
298250.015
308350.032
318450.065
328550.128

Table 2: Arrhenius Parameters Derived from Experimental Data

ParameterValue
Activation Energy (Ea)55.0 kJ/mol
Pre-exponential Factor (A)1.2 x 10⁸ M⁻¹s⁻¹

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis p1 Prepare Stock Solutions p2 Equilibrate Solutions to Target Temperature p1->p2 r1 Initiate Reaction in Thermostatted Vessel p2->r1 r2 Withdraw Aliquots at Timed Intervals r1->r2 r3 Quench Reaction r2->r3 a1 Analyze Concentration (e.g., UV-Vis, Titration) r3->a1 a2 Plot [Conc] vs. Time a1->a2 a3 Calculate Rate Constant (k) a2->a3 end_node Repeat for Each Temperature a3->end_node

Caption: Workflow for a kinetic study of this compound.

Troubleshooting Logic for Inconsistent Results

G cluster_temp cluster_contam start Poor Reproducibility Observed q1 Is Temperature Control Stable (±0.1°C)? start->q1 a1_yes Calibrate Thermostat & Ensure Uniform Heating q1->a1_yes No a1_no Proceed to Next Check q1->a1_no Yes end_node Re-run Experiment a1_yes->end_node q2 Are Reagents High Purity & Glassware Cleaned? a1_no->q2 a2_yes Use High-Purity Reagents & Acid-Wash Glassware q2->a2_yes No a2_no Problem Likely Solved q2->a2_no Yes a2_yes->end_node a2_no->end_node

Caption: Decision tree for troubleshooting poor reproducibility.

References

Minimizing unwanted side products in Hydroxylamine sulfate reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxylamine (B1172632) sulfate (B86663) reductions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, with a focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is hydroxylamine sulfate and what is it used for in reductions?

This compound, with the chemical formula (NH₂OH)₂·H₂SO₄, is the salt of hydroxylamine and sulfuric acid.[1] It is a powerful reducing agent used in organic synthesis.[2] A primary application is the conversion of aldehydes and ketones to oximes.[3] It is also used in the preparation of hydroxamic acids from carboxylic acids and their derivatives.[2]

Q2: What are the common side products in this compound reductions?

The formation of side products is highly dependent on the substrate and reaction conditions. A significant side reaction, particularly in the reduction of oximes (which can be formed in situ from aldehydes or ketones), is the cleavage of the N-O bond, leading to the formation of primary amines.[4] Other potential side products can arise from over-reduction or rearrangement reactions, depending on the stability of the intermediates and the reactivity of other functional groups present in the molecule.

Q3: How can I minimize the formation of primary amines during oxime reduction?

Minimizing the formation of primary amines involves carefully controlling the reaction conditions to favor the desired reduction pathway without cleaving the N-O bond. Key strategies include:

  • Choice of Reducing Agent: While this compound is the focus, for subsequent reduction of an isolated oxime, the choice of a secondary reducing agent is critical. Milder reducing agents are less likely to cause N-O bond cleavage.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions, including N-O bond cleavage.

  • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Maintaining an optimal pH is crucial for minimizing unwanted side reactions.

  • Catalyst Selection: If a catalyst is used, its nature can dramatically affect the product distribution. For instance, in catalytic hydrogenations of oximes, the choice of metal catalyst and support is critical.

Q4: Are there any safety concerns when working with this compound?

Yes, this compound should be handled with care. It can be an irritant to the skin, eyes, and respiratory tract.[1] It is also a strong reducing agent and can undergo exothermic decomposition, particularly at elevated temperatures (decomposition starts around 120°C) or in the presence of certain metals which can act as catalysts for decomposition.[2][5][6] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area with appropriate personal protective equipment.

Troubleshooting Guides

Problem 1: Low yield of the desired product and formation of multiple unidentified byproducts.
Possible Cause Suggested Solution
Reaction temperature is too high. High temperatures can lead to decomposition of the reactant, product, or this compound itself, and can promote various side reactions. Try running the reaction at a lower temperature and monitor the progress by TLC or HPLC.
Incorrect pH of the reaction medium. The reactivity of hydroxylamine and the stability of the substrate and product can be highly pH-dependent. Measure and adjust the pH of the reaction mixture to the optimal range reported in the literature for similar transformations.
Presence of impurities in starting materials or solvent. Impurities can interfere with the reaction or catalyze side reactions. Ensure the purity of your starting materials and use dry, high-quality solvents.
Sub-optimal stoichiometry of reagents. An incorrect ratio of this compound to the substrate can lead to incomplete conversion or the formation of byproducts. Carefully check your calculations and consider performing a stoichiometry optimization study.
Problem 2: Significant formation of the corresponding primary amine as a byproduct.
Possible Cause Suggested Solution
Over-reduction due to harsh reaction conditions. This is a common issue, especially when reducing oximes. The N-O bond is susceptible to cleavage under strongly reducing conditions.
Excess of reducing agentUse a stoichiometric amount or a slight excess of the reducing agent.
High reaction temperaturePerform the reaction at a lower temperature to increase selectivity.
Inappropriate catalyst (if applicable). If you are using a catalyst for the reduction of an intermediate oxime, consider screening different catalysts. For example, some palladium-based catalysts may be more prone to causing N-O bond cleavage than others.
Prolonged reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reduction of the desired product.

Experimental Protocols

General Protocol for the Preparation of a Ketoxime

  • Dissolve the Ketone: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Prepare this compound Solution: In a separate beaker, dissolve this compound in water. A base (e.g., sodium hydroxide (B78521) or sodium acetate) is typically added to neutralize the sulfuric acid and liberate free hydroxylamine. The pH should be carefully adjusted, generally to a value between 4 and 7.

  • Reaction Mixture: Slowly add the hydroxylamine solution to the solution of the ketone at room temperature or a slightly elevated temperature, depending on the reactivity of the ketone.

  • Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the product can be isolated by extraction or crystallization. The work-up procedure will depend on the properties of the resulting oxime.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using the DOT language, illustrate a simplified reaction pathway for the reduction of a ketone and a logical workflow for troubleshooting common issues.

Reaction_Pathway Ketone Ketone Oxime Oxime (Desired Intermediate) Ketone->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine (from this compound) Primary_Amine Primary Amine (Unwanted Side Product) Oxime->Primary_Amine Over-reduction (N-O bond cleavage)

Caption: Simplified reaction pathway for the conversion of a ketone to an oxime and the subsequent potential side reaction to a primary amine.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Purity->Optimize_Stoichiometry Optimize_Temp Optimize Reaction Temperature Optimize_Stoichiometry->Optimize_Temp Optimize_pH Optimize pH Optimize_Temp->Optimize_pH Analyze_Byproducts Analyze Byproducts (e.g., by LC-MS, NMR) Optimize_pH->Analyze_Byproducts Primary_Amine_Detected Primary Amine Detected? Analyze_Byproducts->Primary_Amine_Detected Reduce_Conditions Reduce Reaction Severity: - Lower Temperature - Use Milder Reagents - Shorter Reaction Time Primary_Amine_Detected->Reduce_Conditions Yes Solution Improved Yield and Purity Primary_Amine_Detected->Solution No Reduce_Conditions->Solution

Caption: A logical workflow for troubleshooting common problems in this compound reductions.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Hydroxylamine Sulfate and Hydroxylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that can significantly impact the efficiency, yield, and purity of a synthetic pathway. Hydroxylamine (B1172632), a key reagent in the formation of oximes and other nitrogen-containing compounds, is typically used in its more stable salt forms: hydroxylamine sulfate (B86663) and hydroxylamine hydrochloride. This guide provides an objective comparison of these two commonly used reagents, supported by experimental data, to aid in the selection of the most suitable option for specific synthetic applications.

Key Differences in Physical and Chemical Properties

The efficacy of hydroxylamine sulfate and hydroxylamine hydrochloride in a given synthesis is largely influenced by their distinct physical and chemical properties. A summary of these properties is presented below.

PropertyThis compound ((NH₃OH)₂SO₄)Hydroxylamine Hydrochloride (NH₃OHCl)
Molar Mass 164.14 g/mol 69.49 g/mol
Melting Point ~170 °C (decomposes)[1][2]~151 °C (decomposes)[3]
Solubility in Water High (329 g/L at 20 °C)[2]Very high (840 g/L at 20 °C)[3]
Solubility in Alcohols Slightly soluble to insoluble[4][5]Soluble in lower alcohols[3]
Hygroscopicity Hygroscopic[1][2]Highly hygroscopic[3]
Stability More stable than free hydroxylamine, but can decompose explosively with heat or in the presence of bases.[1][2]More stable than free hydroxylamine, but can decompose in moist air.[3]

A crucial distinction lies in their solubility in organic solvents. Hydroxylamine hydrochloride's solubility in alcohols makes it a more versatile reagent for reactions conducted in these common organic media.[3] Conversely, this compound's insolubility in alcohols can limit its application in non-aqueous systems, often necessitating its use in aqueous solutions or as a slurry in organic solvents.[4]

Efficacy in Oxime Formation: A Comparative Analysis

The most common application of hydroxylamine salts is the conversion of aldehydes and ketones to their corresponding oximes. While a direct, side-by-side comparison under identical conditions is scarce in the literature, we can collate available data to provide an overview of their performance.

Synthesis of Acetophenone Oxime
ReagentReaction ConditionsYieldReference
Hydroxylamine HydrochlorideBasic conditions31%[1][6]
Hydroxylamine HydrochlorideKOH, water/alcohol, reflux89%[7]
This compoundNaOH, methanol, 0-5 °C then 40 °C90.8%[5][8]
Synthesis of Benzaldehyde (B42025) Oxime
ReagentReaction ConditionsYieldReference
Hydroxylamine HydrochlorideNaOH, water50%[9]
Hydroxylamine HydrochlorideSodium acetate, ethanol, 20 °C96.3%[10]
Hydroxylamine HydrochlorideMicrowave, Na₂CO₃, ethanol, 90 °C90.1%[11]

From the available data, both reagents can achieve high yields in oxime formation. The choice of reagent may therefore depend on other factors such as the desired solvent system, the nature of the substrate, and the reaction conditions (e.g., temperature, use of microwave irradiation). The insolubility of this compound in alcohols can be overcome by using a two-phase system or by generating the free hydroxylamine in situ.[8]

Experimental Protocols

Below are representative experimental protocols for the synthesis of an oxime from a ketone, which can be adapted for either hydroxylamine salt.

General Protocol for Oxime Synthesis

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification carbonyl Carbonyl Compound mixing Mixing and Stirring carbonyl->mixing hydroxylamine Hydroxylamine Salt (Sulfate or Hydrochloride) hydroxylamine->mixing base Base (e.g., NaOH, NaOAc) base->mixing solvent Solvent (e.g., Water, Ethanol) solvent->mixing heating Heating (optional) mixing->heating monitoring Monitoring by TLC heating->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization) concentration->purification product Pure Oxime purification->product

General workflow for oxime synthesis.

Method A: Using Hydroxylamine Hydrochloride

  • Materials:

    • Aldehyde or Ketone (1 equivalent)

    • Hydroxylamine hydrochloride (1.1-1.5 equivalents)

    • Base (e.g., sodium acetate, pyridine, or sodium hydroxide) (1.1-2 equivalents)

    • Solvent (e.g., ethanol, water, or a mixture)

  • Procedure:

    • Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

    • Add hydroxylamine hydrochloride and the base to the solution.

    • Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[12]

    • Upon completion, cool the reaction mixture.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

    • The crude product can be purified by recrystallization or column chromatography.

Method B: Using this compound

  • Materials:

    • Aldehyde or Ketone (1 equivalent)

    • This compound (0.55-0.75 equivalents, as it contains two hydroxylamine units)

    • Base (e.g., sodium hydroxide (B78521) or sodium carbonate) (2.2-3 equivalents)

    • Solvent (e.g., water, methanol, or a biphasic system)

  • Procedure:

    • In a round-bottom flask, prepare a solution or slurry of this compound and the base in the chosen solvent. Due to the lower solubility of this compound in organic solvents, a common approach is to use an aqueous solution or a slurry in methanol.[5][8]

    • Add the aldehyde or ketone to the mixture.

    • Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by TLC.

    • After the reaction is complete, the work-up procedure is similar to that for hydroxylamine hydrochloride, with attention to neutralizing any excess acid and separating the inorganic sulfate salts.

Logical Considerations for Reagent Selection

The decision to use this compound or hydroxylamine hydrochloride can be guided by several factors.

decision_tree start Choosing a Hydroxylamine Salt solvent_choice Is the reaction in an aprotic organic solvent? start->solvent_choice cost_consideration Is cost a primary concern? solvent_choice->cost_consideration No hcl_choice Use Hydroxylamine Hydrochloride solvent_choice->hcl_choice Yes sulfate_choice Consider Hydroxylamine Sulfate cost_consideration->sulfate_choice Yes aqueous_system Is an aqueous or biphasic system acceptable? cost_consideration->aqueous_system No aqueous_system->hcl_choice No aqueous_system->sulfate_choice Yes

Decision tree for selecting a hydroxylamine salt.

Conclusion

Both this compound and hydroxylamine hydrochloride are effective reagents for the synthesis of oximes and other derivatives. While hydroxylamine hydrochloride offers greater versatility due to its solubility in common organic solvents, this compound can be a cost-effective alternative, particularly for reactions that can be conducted in aqueous or biphasic systems. The optimal choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and economic considerations. Researchers should carefully evaluate these factors to achieve the most efficient and effective synthetic outcome.

References

A Researcher's Guide to Chemical Protein Cleavage: Validating the Specificity of Hydroxylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, protein chemistry, and drug development, the ability to specifically cleave proteins into smaller, manageable fragments is fundamental. This process is critical for protein sequencing, peptide mapping, and the production of recombinant proteins. While enzymatic methods are common, chemical cleavage offers a valuable, often complementary, approach. This guide provides an objective comparison of hydroxylamine (B1172632) sulfate (B86663) with other common chemical cleavage reagents, supported by experimental data and detailed protocols to aid in methodological validation.

Mechanism of Action: The Specificity of Hydroxylamine

Hydroxylamine sulfate is a chemical reagent valued for its high specificity, primarily targeting the peptide bond between Asparagine (Asn) and Glycine (Gly) residues.[1][2] The cleavage mechanism is initiated under alkaline conditions (pH 9.0), where the amide group of the asparagine side chain is deprotonated. This triggers a nucleophilic attack on the adjacent glycine's carbonyl group, forming a succinimide (B58015) intermediate. Hydroxylamine then selectively cleaves this intermediate, resulting in the scission of the Asn-Gly peptide bond.[3][4] This high degree of specificity for the Asn-Gly sequence makes it a powerful tool for generating a limited number of large peptide fragments.[1][3]

Comparative Analysis of Chemical Cleavage Reagents

While hydroxylamine is highly specific, its utility is dependent on the presence of the Asn-Gly motif. Several other chemical reagents provide alternative cleavage specificities, each with its own set of advantages and disadvantages. The following table summarizes the performance of this compound in comparison to other widely used reagents.

FeatureThis compoundCyanogen (B1215507) Bromide (CNBr)Formic AcidBNPS-Skatole
Cleavage Site Asparagine-Glycine (Asn-Gly)[5][6]C-terminus of Methionine (Met)[5][7]Aspartate-Proline (Asp-Pro)[5] & other Asp residuesC-terminus of Tryptophan (Trp)[5][8]
Typical Efficiency 60-90% (in-gel recovery)[2][3]; >70% for specific fusion proteins. Efficiency is highly protein-dependent.~90-100%[7]Variable; can be efficient but prone to non-specific degradation.[9]Up to 67.4% reported for β-lactoglobulin.[10]
Optimal pH 9.0[4][11]Acidic (e.g., 70% Formic Acid)[12]Highly Acidic (e.g., 2% at 108°C or 70% at RT)[12][13][14]Acidic (e.g., 70-88% Acetic Acid)[10][15]
Temperature (°C) 45[4][11]Room Temperature[16]Room Temperature to 108°C[12][13][14]Room Temperature to 47°C[10][15]
Reaction Time 4-8 hours[11]4-16 hours[12][16]Minutes to hours, depending on temperature.[13]48-60 minutes[10][15]
Key Side Reactions Modification of Asn and Gln to hydroxamates.[4][17][18]Oxidation of Met; Formylation; Bromination of Trp.[16]Non-specific degradation; Formylation.[9][14]Oxidation of Met; Modification of Tyr and His.[15][19]
Primary Use Case Cleavage of fusion proteins with engineered Asn-Gly sites; generating large, specific fragments.[4]Peptide mapping; protein sequencing; fragment generation for ligation.[7]Cleavage at acid-labile Asp-Pro bonds.[12]Cleavage at infrequent Trp residues to generate large fragments.[20]

Visualizing the Cleavage Process and Comparison

To better understand the workflows and logical relationships, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Chemical Cleavage Protein Protein Sample (in solution or gel) Reagent Add Cleavage Reagent (e.g., this compound) Protein->Reagent Incubate Incubate (Specific Temp & Time) Reagent->Incubate Terminate Terminate Reaction (e.g., pH adjustment) Incubate->Terminate Separate Separate Fragments (e.g., SDS-PAGE, HPLC) Terminate->Separate Analyze Analyze Peptides (e.g., Mass Spectrometry) Separate->Analyze

Caption: A generalized workflow for chemical protein cleavage and analysis.

G cluster_comparison Comparison of Chemical Cleavage Reagents Hydroxylamine Hydroxylamine Asn-Gly CNBr Cyanogen Bromide Met FormicAcid Formic Acid Asp-Pro BNPS BNPS-Skatole Trp Cleavage Target Residue Cleavage->Hydroxylamine High Specificity Cleavage->CNBr High Efficiency Cleavage->FormicAcid Acid Labile Cleavage->BNPS Infrequent Site

Caption: Logical comparison of common chemical cleavage reagents by target site.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to established protocols. Below are detailed methodologies for the key chemical cleavage agents discussed.

Protocol 1: this compound Cleavage in Solution

This protocol is adapted for the specific cleavage of Asn-Gly bonds.[4][11]

Materials:

  • Protein sample (1-5 mg/mL)

  • Hydroxylamine hydrochloride

  • Guanidine (B92328) HCl

  • Sodium Carbonate (Na₂CO₃)

  • Dithiothreitol (DTT)

  • Acetic Acid

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare Cleavage Buffer: Prepare a solution of 2 M hydroxylamine-HCl and 6 M Guanidine HCl. Adjust the pH to 9.0 using a 0.2 M Na₂CO₃ solution. This solution is highly acidic initially and requires careful pH adjustment.

  • Prepare Protein Sample: Dissolve the protein sample in a suitable buffer. If disulfide bonds are present, add DTT to a final concentration of 5 mM.

  • Initiate Reaction: Mix an equal volume of the protein solution with the prepared cleavage buffer. Ensure the final protein concentration is between 1-5 mg/mL. Verify and readjust the final pH to 9.0 if necessary.

  • Incubation: Incubate the reaction mixture for 4-8 hours at 45°C.

  • Terminate Reaction: Stop the reaction by neutralizing the pH with acetic acid.

  • Protein Precipitation: Precipitate the cleaved protein fragments using TCA.

  • Analysis: Wash the pellet and resuspend in a buffer suitable for downstream analysis such as SDS-PAGE or HPLC.

Protocol 2: Cyanogen Bromide (CNBr) Cleavage

This protocol is widely used for cleaving peptide bonds C-terminal to methionine residues.[12][16]

CAUTION: CNBr is highly toxic and volatile. All steps must be performed in a certified chemical fume hood.

Materials:

  • Protein sample

  • Formic acid (70% or 80% aqueous solution)

  • Cyanogen bromide (CNBr), solid

  • Guanidine HCl (6 M)

Procedure:

  • Solubilize Protein: Dissolve the protein sample (e.g., 3-10 mg) in a minimal volume (e.g., 1-2 mL) of 70% or 80% aqueous formic acid.

  • Add CNBr: Add a 50- to 100-fold molar excess of solid CNBr over the methionine content of the protein.

  • Incubation: Stir the reaction mixture for 4-16 hours at room temperature, protected from light. Do not heat the reaction, as this can lead to undesirable side reactions.[16]

  • Remove Reagent: Evaporate the reaction mixture to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend Fragments: Resuspend the dried peptide fragments in a suitable buffer, such as 6 M guanidine HCl, for subsequent purification or analysis. If formylation of serine or threonine residues is a concern, the formyl groups can be removed by incubation in dilute aqueous HCl (0.1 M).[16]

Protocol 3: BNPS-Skatole Cleavage

This protocol targets the C-terminus of tryptophan residues.[15]

Materials:

Procedure:

  • Prepare Cleavage Solution: Prepare a solution with a 10-fold molar excess of BNPS-skatole over the protein in 70% distilled acetic acid containing 0.1% phenol.

  • Incubation: Incubate the protein sample with the BNPS-skatole solution for 48 hours at room temperature.

  • Scavenge Bromine: Add a 10-fold molar excess of 2-mercaptoethanol and incubate for an additional 5 hours at 37°C to scavenge any remaining reactive bromine species.

  • Remove Reagent: Extract the excess BNPS-skatole with ethyl acetate.

  • Dry Sample: The resulting aqueous phase containing the peptide fragments can be freeze-dried or dried by evaporation for further analysis.

Conclusion

The validation of protein cleavage specificity is paramount for reliable downstream applications. This compound offers exceptional specificity for Asn-Gly bonds, making it an invaluable tool, particularly in the context of fusion protein technology. However, its effectiveness is contingent on the presence of this specific dipeptide sequence. For proteins lacking this motif, reagents such as cyanogen bromide, formic acid, and BNPS-skatole provide essential alternatives, each with a distinct cleavage profile and set of potential side reactions. By understanding the comparative performance, reaction conditions, and potential pitfalls of each method as outlined in this guide, researchers can select the most appropriate chemical cleavage strategy to achieve their experimental goals with precision and confidence.

References

A Comparative Guide to Quantitative Oxime Formation: Hydroxylamine Sulfate vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of oximes is a cornerstone of chemical synthesis, with broad applications in drug development, materials science, and analytical chemistry. The choice of oximation reagent is critical, influencing reaction efficiency, product yield, and overall process viability. This guide provides an objective, data-driven comparison of hydroxylamine (B1172632) sulfate (B86663) and its common alternative, hydroxylamine hydrochloride, for the quantitative formation of oximes.

Performance Comparison: Hydroxylamine Sulfate vs. Hydroxylamine Hydrochloride

Hydroxylamine is most commonly used as its hydrochloride or sulfate salt. While both are effective for oximation, their performance can differ based on the substrate and reaction conditions. The following tables summarize quantitative data compiled from various studies, showcasing the yield and reaction times for the formation of oximes from representative aldehydes and ketones.

Table 1: Oximation of Aldehydes

Carbonyl CompoundReagentBaseSolventTemperature (°C)TimeYield (%)Reference
Benzaldehyde (B42025)Hydroxylamine HydrochlorideSodium CarbonateEthanol90 (Microwave)5 min90.1 (Conversion)[1]
BenzaldehydeHydroxylamine HydrochlorideOxalic AcidAcetonitrileReflux60 min95[2]
SalicylaldehydeThis compound-Water/Toluene (B28343)5015 min>99 (Conversion)

Table 2: Oximation of Ketones

Carbonyl CompoundReagentBaseSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneThis compound-Water80-85--[3]
CyclohexanoneHydroxylamine HydrochlorideSodium Carbonate---Better yields than older methods[4]
AcetophenoneHydroxylamine HydrochloridePotassium CarbonateChloroform--Moderate[5]
AcetophenoneHydroxylamine HydrochlorideOxalic AcidAcetonitrileReflux90 min95[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for quantitative analysis. Below are standardized procedures for oxime formation using both this compound and hydroxylamine hydrochloride, followed by a general protocol for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Oximation using this compound (Aqueous Biphasic System)

This protocol is adapted for the oximation of a generic ketone/aldehyde in a two-phase system, which is particularly useful for water-insoluble carbonyl compounds.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • This compound ((NH₃OH)₂SO₄)

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

  • Sulfuric acid (H₂SO₄) solution (for pH adjustment)

  • Magnetic stirrer and heating plate

  • Reaction vessel with condenser

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the carbonyl compound (1.0 eq) in toluene.

  • Prepare Hydroxylamine Solution: In a separate beaker, prepare an aqueous solution of this compound (1.1 eq). Adjust the pH of this solution to the desired value (typically between 3 and 7) using NaOH or H₂SO₄.

  • Reaction: Add the aqueous this compound solution to the toluene solution of the carbonyl compound. Heat the biphasic mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with deionized water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude oxime.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Oximation using Hydroxylamine Hydrochloride (Classical Method)

This protocol describes a general method for oximation using hydroxylamine hydrochloride in an alcoholic solvent with a base.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (B92270) or Sodium Acetate (B1210297)

  • Ethanol or Methanol

  • Magnetic stirrer and heating plate

  • Reaction vessel with condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add Base: Add pyridine or sodium acetate (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent using a rotary evaporator.

  • Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl (to remove pyridine) and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

  • Purification: Purify the product as needed.

Protocol 3: Quantitative Analysis of Oxime Formation by GC-MS

This protocol outlines the general steps for the quantitative analysis of oxime products. A two-step derivatization (oximation followed by silylation) is often employed for the GC-MS analysis of polar compounds like sugars.[6]

Materials:

  • Crude oxime product

  • Internal standard (e.g., a compound with similar properties to the analyte but not present in the sample)

  • Derivatization reagents (e.g., hydroxylamine hydrochloride in pyridine for oximation, and a silylating agent like BSTFA with 1% TMCS for silylation)[6]

  • GC-grade solvents (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS instrument with a suitable capillary column

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the crude reaction mixture and dissolve it in a known volume of a suitable solvent containing a precise concentration of the internal standard.

  • Derivatization (if necessary): For polar analytes, perform a two-step derivatization. First, oximation is carried out by reacting with hydroxylamine hydrochloride in pyridine.[6] This is followed by silylation of hydroxyl groups using an agent like BSTFA with 1% TMCS.[6]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Separation: Use an appropriate temperature program for the GC oven to separate the components of the mixture.

    • Detection: The mass spectrometer will detect and fragment the eluting compounds.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions containing known concentrations of the pure oxime and the internal standard. Analyze these standards using the same GC-MS method to construct a calibration curve (peak area ratio of analyte to internal standard vs. concentration).

    • Calculation: Determine the concentration of the oxime in the sample by comparing its peak area ratio to the internal standard with the calibration curve. The yield can then be calculated based on the initial amount of the limiting reactant.

Visualizing the Process

To better understand the workflows, the following diagrams have been generated using the DOT language.

OximeFormationWorkflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Quantitative Analysis carbonyl Carbonyl Compound mixing Mixing in Solvent/Base carbonyl->mixing hydroxylamine Hydroxylamine (Sulfate or Hydrochloride) hydroxylamine->mixing heating Heating & Stirring mixing->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring product Crude Oxime monitoring->product Reaction Complete extraction Extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration pure_product Pure Oxime concentration->pure_product Purification gcms GC-MS Analysis quantification Quantification gcms->quantification product->extraction pure_product->gcms OximationMechanism carbonyl R-C(=O)-R' Carbonyl Compound intermediate R-C(OH)(NHOH)-R' Tetrahedral Intermediate carbonyl->intermediate + H₂N-OH hydroxylamine H₂N-OH Hydroxylamine hydroxylamine->intermediate oxime R-C(=NOH)-R' + H₂O Oxime + Water intermediate->oxime - H₂O

References

A Comparative Study of Hydroxylamine Salts for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three key hydroxylamine (B1172632) salts used in industrial applications: hydroxylamine sulfate (B86663), hydroxylamine hydrochloride, and hydroxylamine phosphate (B84403). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable salt for their specific needs, based on a range of physical, chemical, and performance characteristics.

Overview of Hydroxylamine Salts

Hydroxylamine and its salts are versatile reagents with significant roles in various industrial processes.[1] They are widely used as powerful reducing agents, for the synthesis of oximes in the production of polymers like Nylon-6, and as intermediates in the manufacturing of pharmaceuticals and agrochemicals.[2][3] The choice of a particular hydroxylamine salt often depends on factors such as solubility, stability, cost, and the nature of the desired reaction, including the tolerance for specific ionic byproducts. While pure hydroxylamine is unstable and can be explosive, its salts offer greater stability for handling and storage.[2][4]

Comparative Data of Hydroxylamine Salts

The following tables summarize the key physical, chemical, and performance characteristics of hydroxylamine sulfate, hydroxylamine hydrochloride, and hydroxylamine phosphate to facilitate a direct comparison.

Physical and Chemical Properties
PropertyThis compoundHydroxylamine HydrochlorideHydroxylamine Phosphate
Molecular Formula (NH₂OH)₂·H₂SO₄NH₂OH·HCl(NH₃OH)₃PO₄
Molecular Weight 164.14 g/mol 69.49 g/mol [5]197.08 g/mol [4]
Appearance White crystalline solid[1]Colorless or off-white crystalline solid[4]White powder[4]
Melting Point ~170 °C (decomposes)[1]~155-157 °C (decomposes)[6]169-171 °C (decomposes)[7]
Solubility in Water 58.7 g/100 mL (20 °C)[8]94 g/100 mL (25 °C)[4]Data not readily available
Solubility in Ethanol Slightly soluble[1]4.43 g/100 mL (20 °C)[9]Data not readily available
pH (of aqueous solution) Acidic2.5-3.5 (50 g/L at 20 °C)[6]Slightly acidic[10]
Typical Industrial Purity ≥99%≥98-99%[5][11]≥95%[12]
Performance in Key Applications
ApplicationThis compoundHydroxylamine HydrochlorideHydroxylamine Phosphate
Oxime Synthesis (e.g., Cyclohexanone (B45756) Oxime) Commonly used, but may require neutralization of sulfuric acid, leading to ammonium (B1175870) sulfate byproduct.[13]Widely used, often with a base like sodium hydroxide (B78521) or sodium acetate (B1210297) to liberate free hydroxylamine.[14] Yields are generally high.Used in the Hydroxylamine-Phosphate-Oxime (HPO) process, which avoids ammonium sulfate byproduct formation, leading to higher quality caprolactam.[3][13]
Reducing Agent Powerful reducing agent.[2]Powerful reducing agent used in various organic and inorganic reactions.[1]Effective reducing agent, particularly in metal phosphating and nanoparticle synthesis.[4][7]
Polymerization Inhibitor Used as a radical scavenger to terminate polymerization.Functions as a non-discoloring short-stopper in rubber synthesis.[15]Information on this specific application is less common.

Experimental Protocols

Comparative Synthesis of Cyclohexanone Oxime

This section provides detailed methodologies for the synthesis of cyclohexanone oxime using hydroxylamine hydrochloride and this compound, allowing for a comparative evaluation of their performance.

3.1.1. Synthesis using Hydroxylamine Hydrochloride

Objective: To synthesize cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride.

Materials:

  • Cyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Ethanol (optional, for recrystallization)

  • Ice bath

  • Beakers, flasks, and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2.0 g of hydroxylamine hydrochloride in 4 mL of water in a flask.

  • To this solution, add 4 mL of a 30% sodium hydroxide solution.

  • Cool the mixture in an ice-water bath.

  • Slowly add 3.5 mL of cyclohexanone to the cooled solution with vigorous shaking.

  • The mixture will warm up as the reaction proceeds. Continue shaking and cooling to maintain a moderate temperature.

  • After the initial reaction subsides, allow the mixture to stand at room temperature for a period to ensure complete reaction. Crystals of cyclohexanone oxime will precipitate.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

  • Dry the purified crystals and determine the melting point (literature value: 88-91 °C) and calculate the yield.

3.1.2. Synthesis using this compound

Objective: To synthesize cyclohexanone oxime from cyclohexanone and this compound.

Materials:

  • Cyclohexanone

  • This compound

  • Ammonia (B1221849) solution

  • Water

  • Ethanol (optional, for recrystallization)

  • Ice bath

  • Beakers, flasks, and stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare a solution of this compound in water. Due to its lower solubility compared to the hydrochloride salt, gentle warming may be required. For example, dissolve an equimolar amount of this compound corresponding to the hydrochloride in the previous protocol in an appropriate volume of warm water.

  • Cool the solution to room temperature.

  • Slowly add a concentrated ammonia solution to neutralize the sulfuric acid and liberate free hydroxylamine. The pH should be carefully monitored and adjusted to a neutral or slightly basic range.

  • Slowly add cyclohexanone to the solution with vigorous stirring.

  • Continue stirring the mixture. The reaction may be slower than with the hydrochloride salt. Gentle warming can be applied to facilitate the reaction.

  • Upon completion of the reaction (indicated by the disappearance of the cyclohexanone layer), cool the mixture in an ice bath to induce crystallization of the cyclohexanone oxime.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from water or an ethanol/water mixture.

  • Dry the purified crystals and determine the melting point and calculate the yield for comparison.

Comparative Determination of Reducing Power

Objective: To compare the reducing power of this compound, hydrochloride, and phosphate by titration with a standard solution of an oxidizing agent (e.g., potassium permanganate).

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Hydroxylamine phosphate

  • Standardized potassium permanganate (B83412) (KMnO₄) solution (e.g., 0.1 N)

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Burette, pipettes, and flasks

Procedure:

  • Accurately weigh an equivalent molar amount of each hydroxylamine salt and dissolve it in a known volume of distilled water to prepare solutions of the same molar concentration.

  • Pipette a known volume (e.g., 25 mL) of one of the hydroxylamine salt solutions into an Erlenmeyer flask.

  • Acidify the solution by adding a sufficient amount of dilute sulfuric acid.

  • Titrate the hydroxylamine salt solution with the standardized potassium permanganate solution from a burette. The permanganate solution is added dropwise with constant swirling.

  • The endpoint of the titration is reached when the faint pink color of the permanganate persists for at least 30 seconds, indicating that all the hydroxylamine has been oxidized.

  • Record the volume of KMnO₄ solution used.

  • Repeat the titration for the other two hydroxylamine salt solutions, ensuring identical conditions.

  • The reducing power can be compared by calculating the amount of KMnO₄ consumed per mole of each hydroxylamine salt. A higher volume of KMnO₄ consumed indicates a greater reducing capacity under the tested conditions.

Visualizations

The following diagrams illustrate key processes and logical relationships related to the industrial application of hydroxylamine salts.

Experimental_Workflow_Oxime_Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification Ketone Ketone/Aldehyde Reaction React with Ketone/Aldehyde with stirring Ketone->Reaction HydroxylamineSalt Hydroxylamine Salt (Sulfate, Hydrochloride, or Phosphate) Dissolution Dissolve Hydroxylamine Salt in Solvent (e.g., Water) HydroxylamineSalt->Dissolution BaseAddition Add Base (if necessary) to liberate free Hydroxylamine Dissolution->BaseAddition BaseAddition->Reaction Crystallization Cool to Induce Crystallization of Oxime Reaction->Crystallization Filtration Filter to Isolate Crude Oxime Crystallization->Filtration Recrystallization Recrystallize from Appropriate Solvent Filtration->Recrystallization Drying Dry Purified Oxime Product Recrystallization->Drying Product Pure Oxime Product Drying->Product

Generalized workflow for the synthesis of oximes using hydroxylamine salts.

Salt_Selection_Logic cluster_criteria Key Selection Criteria Start Industrial Application Requirement Cost Cost Sensitivity Start->Cost Byproduct Byproduct Tolerance (e.g., Ammonium Sulfate) Start->Byproduct Performance Required Performance (e.g., Reducing Strength, Purity) Start->Performance Sulfate This compound Cost->Sulfate Lower Cost Byproduct->Sulfate Ammonium Sulfate Byproduct Phosphate Hydroxylamine Phosphate Byproduct->Phosphate No Ammonium Sulfate Byproduct Hydrochloride Hydroxylamine Hydrochloride Performance->Hydrochloride High Purity Applications Performance->Phosphate High-Quality Oxime Production Recommendation1 Recommendation1 Sulfate->Recommendation1 Cost-effective choice where (NH₄)₂SO₄ byproduct is acceptable. Recommendation2 Recommendation2 Hydrochloride->Recommendation2 Versatile, high-purity option for various syntheses. Recommendation3 Recommendation3 Phosphate->Recommendation3 Ideal for high-value applications requiring no sulfate byproducts.

Decision framework for selecting an appropriate hydroxylamine salt.

Conclusion

The selection of an appropriate hydroxylamine salt is a critical decision in many industrial chemical processes. This compound often presents a cost-effective option, though the co-production of ammonium sulfate must be considered. Hydroxylamine hydrochloride is a versatile and widely used salt, offering high purity for a range of applications. For processes where the absence of sulfate byproducts is crucial, such as in the production of high-grade caprolactam, hydroxylamine phosphate, utilized in the HPO process, is the preferred choice despite its potentially higher cost. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed selection based on the specific requirements of their application.

References

A Researcher's Guide to Confirming Oxime Purity: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oximes using hydroxylamine (B1172632) sulfate, ensuring the purity of the final product is a critical step. The presence of impurities, such as unreacted starting materials, isomeric forms (syn/anti), or degradation products, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of the three most common and powerful analytical techniques for confirming the purity of synthesized oximes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a detailed examination of their respective strengths and limitations, supported by experimental protocols and comparative data to aid in the selection of the most appropriate method for your specific research needs.

The Importance of Orthogonal Purity Assessment

A multi-faceted analytical approach employing orthogonal techniques is highly recommended for a comprehensive purity assessment of synthesized oximes.[1] While HPLC and GC-MS are ideal for high-throughput screening and identification of volatile impurities, qNMR provides invaluable structural information and an absolute measure of purity without the need for a specific reference standard for the analyte.[2] This combined strategy ensures the quality and reliability of the synthesized oxime as a critical intermediate.

Comparative Analysis of Analytical Methods

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the oxime, the nature of potential impurities, the required sensitivity, and the availability of instrumentation.[2] The following table summarizes the performance of HPLC-UV, GC-MS, and qNMR in the analysis of a synthesized oxime.

ParameterHPLC-UVGC-MSqNMR
Purity Assessment (%) 99.699.899.5 (absolute)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.3%
Precision (RSD%) < 1%< 1.5%< 0.5%
Analysis Time per Sample 15-30 minutes20-40 minutes10-20 minutes
Strengths - High resolution for non-volatile and thermally labile compounds.[2] - Excellent for separating syn/anti isomers. - Widely available with various detection methods.- High sensitivity and specificity for volatile and thermally stable compounds. - Provides structural information of impurities through mass spectra. - Excellent for detecting residual solvents.- Absolute quantification without a specific reference standard.[2] - Provides detailed structural information of the analyte and impurities. - Non-destructive technique.
Limitations - Requires a chromophore for UV detection. - Potential for co-elution of impurities.[2]- Not suitable for non-volatile or thermally labile compounds.[2] - Derivatization may be required for polar analytes.- Lower sensitivity compared to chromatographic methods.[2] - Requires a high-field NMR spectrometer. - Signal overlap can complicate quantification.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for oxime analysis and can be adapted for specific oximes with appropriate validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity analysis of most oximes.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 20% acetonitrile and ramp to 95% over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm or another appropriate wavelength based on the oxime's UV absorbance.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized oxime in the initial mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for identifying volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at a rate of 15°C/min, and held for 5 minutes.

  • Detector (MS): Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Injection: 1 µL, with a split ratio of 50:1.

  • Sample Preparation: Dissolve approximately 10 mg of the oxime in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute measure of purity and detailed structural information.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized oxime and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure complete relaxation and accurate integration.

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizing the Workflow

To better understand the logical flow from synthesis to purity confirmation, the following diagrams illustrate the key stages.

Oxime_Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Ketone Ketone/Aldehyde Reaction Oximation Reaction (Base, Solvent) Ketone->Reaction Hydroxylamine Hydroxylamine Sulfate Hydroxylamine->Reaction Crude_Product Crude Oxime Reaction->Crude_Product Workup Aqueous Workup & Solvent Extraction Crude_Product->Workup Purification_Step Recrystallization or Column Chromatography Workup->Purification_Step Pure_Oxime Purified Oxime Purification_Step->Pure_Oxime Purity_Analysis_Workflow cluster_analysis Purity Assessment cluster_methods Analytical Methods cluster_results Data Analysis & Comparison Pure_Oxime Purified Oxime Sample HPLC HPLC-UV Pure_Oxime->HPLC GCMS GC-MS Pure_Oxime->GCMS qNMR qNMR Pure_Oxime->qNMR Purity_Data Purity Data (%, Impurity Profile) HPLC->Purity_Data GCMS->Purity_Data qNMR->Purity_Data Comparison Comparative Analysis Purity_Data->Comparison Final_Report Purity Confirmation Report Comparison->Final_Report

References

Assessing the performance of Hydroxylamine sulfate against alternative protein cleavage agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to strategically fragment proteins for analysis, the choice of a cleavage agent is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of Hydroxylamine (B1172632) sulfate (B86663) against other common chemical cleavage agents, supported by experimental data and detailed protocols. We will delve into the specifics of cleavage efficiency, specificity, and potential side reactions to empower you with the knowledge to select the optimal reagent for your research needs.

This guide will compare the performance of four chemical cleavage agents:

  • Hydroxylamine Sulfate: Cleaves at Asparagine-Glycine (Asn-Gly) peptide bonds.

  • Cyanogen Bromide (CNBr): Cleaves at the C-terminus of Methionine (Met) residues.

  • Formic Acid: Primarily cleaves at Aspartic acid-Proline (Asp-Pro) peptide bonds.

  • BNPS-Skatole: Cleaves at the C-terminus of Tryptophan (Trp) residues.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of this compound and its alternatives. The data presented is a synthesis of findings from multiple studies and should be considered in the context of the specific protein and experimental conditions.

FeatureThis compoundCyanogen Bromide (CNBr)Formic AcidBNPS-Skatole
Cleavage Site Asparagine-Glycine (Asn-Gly)[1][2]C-terminus of Methionine (Met)[1][2]Aspartic acid-Proline (Asp-Pro)[1][2]C-terminus of Tryptophan (Trp)[1][3]
Specificity High for Asn-Gly bonds, but some cleavage at other Asn-X sites can occur.[4]Highly specific for Methionine.[5]Primarily Asp-Pro, but can cleave other Asp-X bonds at higher temperatures.Primarily Tryptophan, but can also cleave at Tyrosine and Histidine.[3]
Cleavage Efficiency Variable (can be >90% under optimized conditions for fusion proteins, but also reported to be lower in other contexts).[6][7][8]Generally high (often >90%), but can be inefficient for certain fusion proteins.[5]Can reach up to 87.3% for specific engineered cleavage sites.[9]Reported up to 67.4% for bovine β-lactoglobulin.[10]
Reaction Conditions Alkaline pH (typically pH 9), elevated temperature (e.g., 45°C).[4]Acidic (e.g., 70% formic acid or trifluoroacetic acid), room temperature.[11]Acidic (e.g., 37-70% formic acid), elevated temperature (e.g., 45°C).[9]Acidic (e.g., 70% acetic acid), room temperature.[3]
Key Side Reactions Formation of hydroxamates at asparagine and glutamine residues.[12]Oxidation of methionine to methionine sulfoxide (B87167) (prevents cleavage), formylation of serine and threonine.Formylation of N-terminal residues and the side chains of Lys, Ser, and Thr.Oxidation of methionine, modification of tyrosine and histidine.
Safety Concerns Moderately toxic.Highly toxic and volatile, must be handled in a fume hood. Corrosive.Malodorous and toxic.

In-Depth Performance Analysis

A study directly comparing Hydroxylamine (NH₂OH) and Cyanogen Bromide (CNBr) for the analysis of the insoluble extracellular matrix (iECM) provided valuable quantitative insights.[4] In this research, both methods yielded a similar number of identified ECM proteins. However, the number of unique peptides generated varied between the two approaches, reflecting their different cleavage specificities.[4] For instance, in collagen alpha-1(I), CNBr has 8 potential cleavage sites at methionine residues, while hydroxylamine targets 6 Asn-Gly sites.[4]

Interestingly, the study found that hydroxylamine digestion resulted in more reproducible measurements between replicates across most tissues tested and yielded a higher concentration of ECM components compared to CNBr.[4] Furthermore, mass spectrometer performance was observed to decline after analyzing CNBr-digested samples, a phenomenon not noted with hydroxylamine-treated samples.[4]

While hydroxylamine is reported to be specific for Asn-Gly bonds, the same study revealed that cleavage can also occur at other Asn-X sites, with a preference for smaller amino acids in the "X" position.[4] This highlights the importance of verifying cleavage specificity, for instance, through mass spectrometry, when undertaking proteomic studies.

Experimental Protocols

Below are detailed methodologies for protein cleavage using each of the discussed agents. These protocols are generalized and may require optimization for specific proteins and downstream applications.

This compound Cleavage Protocol

This protocol is adapted from a study on the cleavage of fusion proteins.[6]

  • Protein Preparation: Dissolve the purified fusion protein in a denaturing buffer (e.g., 6 M guanidine-HCl).

  • Cleavage Reaction:

    • Prepare the cleavage solution consisting of 1 M hydroxylamine-HCl, 4.5 M guanidine-HCl, and 0.2 M K₂CO₃. Adjust the pH to 9.0 with NaOH.[4]

    • Add the cleavage solution to the protein sample.

    • Incubate the reaction mixture at 45°C for 4-17 hours.[4]

  • Reaction Termination: Stop the reaction by adjusting the pH to a lower value (e.g., pH 4-5) with an acid like acetic acid.

  • Sample Cleanup: Remove excess reagents and cleavage byproducts by dialysis or size-exclusion chromatography.

Cyanogen Bromide (CNBr) Cleavage Protocol

This protocol is a standard method for CNBr cleavage.[11]

  • Protein Preparation: Dissolve the protein in 70% (v/v) formic acid or 70% (v/v) trifluoroacetic acid.

  • Cleavage Reaction:

    • Add a 50- to 100-fold molar excess of CNBr over the methionine residues in the protein.

    • Incubate the reaction in the dark, under a fume hood, at room temperature for 24 hours.

  • Reaction Termination: Dilute the reaction mixture with 5-10 volumes of deionized water.

  • Sample Cleanup: Remove the reagents by lyophilization. Repeat the dilution and lyophilization steps 2-3 times to ensure complete removal of CNBr and acid.

Formic Acid Cleavage Protocol

This protocol is based on a study optimizing the cleavage of a fusion protein.[9]

  • Protein Preparation: Dissolve the purified protein in the desired concentration of formic acid (e.g., 37%).

  • Cleavage Reaction:

    • Incubate the protein solution at a specific temperature (e.g., 45°C) for a predetermined time (e.g., 2.5 hours).

  • Reaction Termination: Neutralize the reaction by adding a suitable buffer, such as Tris-HCl.

  • Sample Cleanup: Remove formic acid and smaller peptide fragments by dialysis or buffer exchange.

BNPS-Skatole Cleavage Protocol

This protocol is a general procedure for cleavage at tryptophan residues.[3]

  • Protein Preparation: Dissolve the protein in 70% (v/v) acetic acid.

  • Cleavage Reaction:

    • Add a 10- to 100-fold molar excess of BNPS-skatole over the tryptophan residues.

    • Incubate the reaction in the dark at room temperature for 24-48 hours.

  • Reaction Termination: Add a scavenger, such as a 10-fold molar excess of 2-mercaptoethanol, and incubate for an additional 5 hours at 37°C.

  • Sample Cleanup: Extract the excess BNPS-skatole with ethyl acetate. The aqueous phase containing the cleaved peptides can then be desalted.

Visualizing the Workflow: From Protein to Analysis

The following diagrams illustrate the general workflows for chemical protein cleavage and its application in protein analysis, including the investigation of signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleavage Chemical Cleavage cluster_separation Fragment Separation cluster_analysis Downstream Analysis Protein Purified Protein Cleavage Cleavage Reaction (e.g., Hydroxylamine SO₄) Protein->Cleavage Add Cleavage Agent Separation SDS-PAGE or Chromatography (HPLC) Cleavage->Separation Separate Fragments Analysis Mass Spectrometry (Peptide Mapping, Sequence Analysis) Separation->Analysis Analyze Peptides

Caption: A generalized workflow for chemical protein cleavage and analysis.

Signaling_Pathway_Analysis cluster_protein Protein of Interest cluster_cleavage Domain Mapping cluster_analysis Functional Analysis cluster_pathway Pathway Elucidation SignalingProtein Signaling Protein (e.g., Kinase, Receptor) Cleavage Chemical Cleavage (e.g., Hydroxylamine SO₄) SignalingProtein->Cleavage Fragments Generated Protein Fragments Cleavage->Fragments ActivityAssay Functional Assays (e.g., Kinase Assay, Binding Assay) Fragments->ActivityAssay MSAnalysis Mass Spectrometry (Identify Domains) Fragments->MSAnalysis Pathway Mapping Functional Domains to Signaling Pathway ActivityAssay->Pathway MSAnalysis->Pathway

Caption: Using chemical cleavage to map functional domains in signaling proteins.

Conclusion

The selection of a protein cleavage agent is a nuanced decision that depends on the specific research question, the amino acid composition of the protein of interest, and the downstream analytical methods. This compound offers a valuable tool for specific cleavage at Asn-Gly bonds, with the advantage of being less harsh than CNBr and potentially providing more reproducible results in certain applications. However, its variable cleavage efficiency and potential for side reactions necessitate careful optimization.

Cyanogen bromide remains a robust and highly specific method for cleavage at methionine residues, though its toxicity is a significant drawback. Formic acid and BNPS-skatole provide further options for targeting less frequent amino acid pairs, enabling the generation of larger peptide fragments. By carefully considering the data and protocols presented in this guide, researchers can make an informed choice to advance their protein analysis and drug development efforts.

References

Spectroscopic Sentinels: A Comparative Guide to Monitoring Hydroxylamine Sulfate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction conditions, and maintaining process safety. Reactions involving hydroxylamine (B1172632) sulfate (B86663), a key reagent in the synthesis of oximes, hydroxamic acids, and other valuable compounds, are no exception. This guide provides an objective comparison of common spectroscopic techniques for real-time monitoring of hydroxylamine sulfate reactions, supported by experimental protocols and data to aid in the selection of the most suitable method for your research needs.

The primary spectroscopic methods evaluated here are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. Each technique offers a unique window into the chemical transformations occurring within a reaction vessel.

A Comparative Overview of Spectroscopic Monitoring Techniques

The choice of a spectroscopic technique for monitoring a this compound reaction is a trade-off between the required level of structural detail, sensitivity, cost, and the practicalities of the experimental setup. The following table summarizes the key characteristics of each method for this application.

Spectroscopic MethodPrinciple of MonitoringKey AdvantagesKey DisadvantagesTypical Quantitative Parameters
UV-Vis Spectroscopy Monitors the change in absorbance of reactants or products that contain a chromophore.High sensitivity, relatively low cost, simple instrumentation, suitable for dilute solutions.[1][2]Provides limited structural information, potential for interference from other chromophores.Reaction Rate Constant (k), Molar Absorptivity (ε), Limit of Detection (LOD).
FTIR Spectroscopy Tracks changes in the vibrational modes of functional groups as the reaction progresses.[3]Provides real-time information on the disappearance of reactants and the appearance of products, applicable to a wide range of functional groups.Overlapping peaks can complicate analysis, sensitivity may be lower than other techniques.Peak Intensity/Area vs. Time, Reaction Half-life (t½).
NMR Spectroscopy Monitors the change in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) in reactants and products.[4]Provides detailed structural information, highly quantitative, excellent for mechanistic studies.[5]Higher equipment cost, may not be suitable for all in-situ applications, requires deuterated solvents for some setups.Chemical Shift (δ), Peak Integration (quantitative concentration), Spin-Spin Coupling Constants (J).
Raman Spectroscopy Measures the inelastic scattering of light to monitor changes in molecular vibrations.Can be used in aqueous solutions, minimal sample preparation, non-destructive.The Raman effect is inherently weak, potential for fluorescence interference.Peak Position (cm⁻¹), Peak Intensity vs. Time.

In-Depth Analysis and Experimental Protocols

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy is a valuable tool for monitoring reactions where either a reactant is consumed or a product is formed that absorbs light in the UV-visible range.[1][2] For instance, if this compound reacts with an aromatic aldehyde or ketone, the formation of the conjugated oxime product can be monitored by the appearance of a new absorbance band at a specific wavelength.

Experimental Protocol: Monitoring Oxime Formation

  • Wavelength Selection: Dissolve the reactant (e.g., an aromatic ketone) and the final oxime product in the reaction solvent. Scan the UV-Vis spectrum of each to identify the wavelength of maximum absorbance (λmax) for the product, where the reactant has minimal absorbance.

  • Reaction Setup: In a temperature-controlled cuvette holder within the spectrophotometer, add the solution of the ketone.

  • Initiation and Monitoring: Inject the this compound solution into the cuvette to initiate the reaction. Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By applying the Beer-Lambert law, absorbance can be converted to concentration to determine the reaction kinetics.

Workflow for UV-Vis Monitoring

cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Identify λmax Identify λmax Prepare Reactant Solutions Prepare Reactant Solutions Identify λmax->Prepare Reactant Solutions Initiate Reaction in Cuvette Initiate Reaction in Cuvette Prepare Reactant Solutions->Initiate Reaction in Cuvette Time-based Absorbance Measurement Time-based Absorbance Measurement Initiate Reaction in Cuvette->Time-based Absorbance Measurement Plot Absorbance vs. Time Plot Absorbance vs. Time Time-based Absorbance Measurement->Plot Absorbance vs. Time Determine Reaction Kinetics Determine Reaction Kinetics Plot Absorbance vs. Time->Determine Reaction Kinetics

Caption: Workflow for monitoring a reaction using UV-Vis spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful technique for monitoring the progress of a reaction by tracking the disappearance of vibrational bands corresponding to the functional groups of the reactants and the appearance of new bands from the product's functional groups. For a reaction involving this compound, one could monitor the disappearance of the N-H and S=O stretching vibrations and the appearance of C=N stretching of an oxime product.

Experimental Protocol: In-situ Monitoring with an ATR Probe

  • Background Spectrum: Record a background spectrum of the reaction solvent at the reaction temperature.

  • Reaction Setup: Assemble the reaction in a vessel equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe. Add the reactants and solvent to the vessel.

  • Data Acquisition: Begin acquiring FTIR spectra at regular intervals as the reaction proceeds.

  • Data Analysis: Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the spectral changes. Plot the intensity of a characteristic reactant peak (e.g., a ketone's C=O stretch) and a product peak (e.g., the oxime's C=N stretch) as a function of time to generate concentration profiles and determine reaction kinetics.

Workflow for FTIR Monitoring

cluster_prep Setup cluster_reaction Monitoring cluster_analysis Analysis Acquire Background Spectrum Acquire Background Spectrum Assemble Reaction with ATR Probe Assemble Reaction with ATR Probe Acquire Background Spectrum->Assemble Reaction with ATR Probe Initiate Reaction Initiate Reaction Assemble Reaction with ATR Probe->Initiate Reaction Collect Time-resolved Spectra Collect Time-resolved Spectra Initiate Reaction->Collect Time-resolved Spectra Identify Key Vibrational Bands Identify Key Vibrational Bands Collect Time-resolved Spectra->Identify Key Vibrational Bands Plot Peak Intensity vs. Time Plot Peak Intensity vs. Time Identify Key Vibrational Bands->Plot Peak Intensity vs. Time

Caption: General workflow for in-situ FTIR reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure and can be used to quantify the concentration of reactants and products over time.[4] By integrating the signals corresponding to specific protons or carbons in the reactants and products, a precise measure of the reaction progress can be obtained. For example, in the formation of an oxime, the disappearance of the aldehydic or ketonic proton/carbon signals and the appearance of new signals for the oxime can be monitored.[5]

Experimental Protocol: Monitoring Reaction in an NMR Tube

  • Sample Preparation: In an NMR tube, dissolve the limiting reactant in a suitable deuterated solvent.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation: Add a known amount of this compound to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Time-course Measurement: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis: For each spectrum, integrate the signals corresponding to a characteristic peak of a reactant and a product. Plot the normalized integral values versus time to determine the reaction kinetics.[5]

Logical Flow for NMR Monitoring

cluster_prep Preparation cluster_reaction Monitoring cluster_analysis Analysis Prepare Sample in NMR Tube Prepare Sample in NMR Tube Acquire Initial Spectrum (t=0) Acquire Initial Spectrum (t=0) Prepare Sample in NMR Tube->Acquire Initial Spectrum (t=0) Initiate Reaction Initiate Reaction Acquire Initial Spectrum (t=0)->Initiate Reaction Acquire Spectra Over Time Acquire Spectra Over Time Initiate Reaction->Acquire Spectra Over Time Integrate Reactant and Product Peaks Integrate Reactant and Product Peaks Acquire Spectra Over Time->Integrate Reactant and Product Peaks Plot Concentration vs. Time Plot Concentration vs. Time Integrate Reactant and Product Peaks->Plot Concentration vs. Time

Caption: Workflow for NMR-based reaction monitoring.

Raman Spectroscopy

Principle: Raman spectroscopy provides information about molecular vibrations, similar to FTIR. However, it is based on light scattering rather than absorption. This makes it particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer. For this compound reactions, one could monitor the symmetric stretch of the sulfate ion as an internal standard and track the disappearance of reactant peaks and the appearance of product peaks.

Experimental Protocol: In-situ Monitoring with a Raman Probe

  • Reference Spectra: Obtain Raman spectra of the pure reactants and the expected product to identify characteristic peaks for monitoring.

  • Reaction Setup: Place the reactants in a reaction vessel equipped with a non-contact Raman probe.

  • Data Acquisition: Initiate the reaction and begin collecting Raman spectra at set time intervals.

  • Data Analysis: Plot the intensity of the characteristic peaks of the reactants and products against time. The ratio of a product peak to a stable reactant or solvent peak can be used for quantitative analysis of the reaction progress.

Workflow for Raman Monitoring

cluster_prep Preparation cluster_reaction Monitoring cluster_analysis Analysis Obtain Reference Spectra Obtain Reference Spectra Set up Reaction with Raman Probe Set up Reaction with Raman Probe Obtain Reference Spectra->Set up Reaction with Raman Probe Initiate Reaction Initiate Reaction Set up Reaction with Raman Probe->Initiate Reaction Collect Time-resolved Spectra Collect Time-resolved Spectra Initiate Reaction->Collect Time-resolved Spectra Identify Characteristic Peaks Identify Characteristic Peaks Collect Time-resolved Spectra->Identify Characteristic Peaks Plot Peak Intensity vs. Time Plot Peak Intensity vs. Time Identify Characteristic Peaks->Plot Peak Intensity vs. Time

Caption: General workflow for in-situ Raman reaction monitoring.

Conclusion: Selecting the Right Tool for the Job

The optimal spectroscopic method for monitoring this compound reactions is contingent on the specific requirements of the study.

  • UV-Vis spectroscopy is an excellent choice for rapid, sensitive, and cost-effective monitoring, provided a suitable chromophore is involved in the reaction.

  • FTIR spectroscopy offers real-time functional group analysis and is broadly applicable, making it a workhorse for many reaction monitoring applications.

  • NMR spectroscopy is unparalleled in its ability to provide detailed structural information and accurate quantification, making it the gold standard for mechanistic studies, though with higher cost and setup complexity.

  • Raman spectroscopy shines in its ability to analyze aqueous solutions and offers the convenience of non-contact measurements, making it a strong candidate for in-situ monitoring in aqueous media.

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate spectroscopic tool to elucidate the kinetics and mechanisms of their this compound reactions, ultimately leading to more efficient and controlled chemical processes.

References

A Head-to-Head Battle for Amine Synthesis: Choosing the Right Reducing Agent for Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of reducing agents in reductive amination, with a focus on sodium cyanoborohydride and its safer alternative, sodium triacetoxyborohydride (B8407120).

Reductive amination stands as a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce amines from carbonyl compounds. The choice of reducing agent is paramount to the success of this transformation, directly influencing yield, selectivity, and operational safety. While various reagents can effect this reduction, this guide provides a detailed comparison between the historically prevalent sodium cyanoborohydride and a prominent, safer alternative.

It is a common misconception that hydroxylamine (B1172632) sulfate (B86663) can be employed as a reducing agent in reductive amination. Hydroxylamine sulfate and its free base, hydroxylamine, are primarily used to form oximes from aldehydes and ketones, or in the synthesis of hydroxylamines themselves. They do not possess the hydride-donating capability necessary to reduce the imine or iminium ion intermediate central to reductive amination. Therefore, a direct comparison of this compound with true reductive amination reagents is not chemically appropriate.

This guide will focus on a comparative analysis of two widely used hydride donors for one-pot reductive amination: sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) .

Mechanism and Workflow of Reductive Amination

Reductive amination is a two-step process that is often conveniently performed in a single reaction vessel ("one-pot"). The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[1]

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone Intermediate Imine/Iminium Ion Carbonyl->Intermediate + Amine - H₂O Amine Primary or Secondary Amine Product Final Amine Product Intermediate->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH₃CN or STAB)

Figure 1: General workflow of a one-pot reductive amination reaction.

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the imine or iminium ion intermediate over the starting carbonyl compound.[2] Both sodium cyanoborohydride and sodium triacetoxyborohydride exhibit this crucial selectivity.

Comparative Analysis of Sodium Cyanoborohydride and Sodium Triacetoxyborohydride

While both reagents are effective, they differ significantly in terms of reactivity, reaction conditions, and safety profiles.

FeatureSodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
Selectivity Excellent selectivity for iminium ions over carbonyls.Excellent selectivity for iminium ions; generally considered milder and more selective than NaBH₃CN.[3][4]
Reactivity Less reactive than NaBH₄, allowing for one-pot reactions.[5]A mild and selective reducing agent.[6]
Optimal pH Mildly acidic conditions (pH 4-7) are typically employed.[7]Often used with a stoichiometric amount of acetic acid, which catalyzes imine formation.[3]
Solvent Compatibility Soluble in protic solvents like methanol (B129727) and water.[8]Water-sensitive; typically used in aprotic solvents like dichloroethane (DCE), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM).[9]
Safety Profile Highly toxic. [10] Can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during acidic workup.[11]Less toxic and considered a safer alternative to NaBH₃CN as it does not produce cyanide byproducts.[1][2]
Substrate Scope Broad scope for various aldehydes, ketones, and amines.Very broad scope, including acid-sensitive substrates.[4][10] Particularly effective for weakly basic amines.[12]
Workup Requires careful quenching and potential neutralization of cyanide byproducts.Generally involves a straightforward aqueous workup.

Experimental Data: A Performance Snapshot

The following table summarizes representative yields for reductive amination reactions using both sodium cyanoborohydride and sodium triacetoxyborohydride.

Carbonyl CompoundAmineReducing AgentSolventYield (%)Reference
BenzaldehydeEthylamineNaBH₃CNMethanol91%[11]
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF77%
CycloheptanoneCycloheptylamineNaBH(OAc)₃DCE/AcOH96%[10]
5-α-Androstan-3,17-dioneAmmonium AcetateNaBH₃CNMethanol100%[11]
PhenylacetaldehydeBenzylamineNaBH(OAc)₃DCE88%[10]

Experimental Protocols

General Procedure for Reductive Amination using Sodium Cyanoborohydride

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium cyanoborohydride (1.1-1.5 equiv)

  • Methanol

  • Acetic acid (to adjust pH to ~6-7)

Protocol:

  • Dissolve the aldehyde or ketone and the amine in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of an aqueous acid (e.g., 1M HCl) in a well-ventilated fume hood to decompose excess hydride and protonate the amine product.

  • Basify the mixture with an aqueous base (e.g., NaOH) to a pH > 10.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.3-1.6 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, 1-2 equiv for less reactive substrates)[1]

Protocol:

  • To a solution of the aldehyde or ketone in the chosen solvent, add the amine. For less reactive substrates, acetic acid can be added at this stage.[1]

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as necessary.

Logical Relationships in Reagent Selection

The choice between NaBH₃CN and STAB is often dictated by a balance of factors including the substrate's nature, safety considerations, and solvent compatibility.

Reagent_Choice Start Choosing a Reducing Agent for Reductive Amination Safety Is safety a primary concern and cyanide waste an issue? Start->Safety Solvent Is a protic solvent (e.g., Methanol) preferred? Safety->Solvent No Use_STAB Use Sodium Triacetoxyborohydride (STAB) Safety->Use_STAB Yes Substrate Are acid-sensitive functional groups present? Solvent->Substrate No Use_NaBH3CN Use Sodium Cyanoborohydride (NaBH₃CN) Solvent->Use_NaBH3CN Yes Substrate->Use_STAB Yes Substrate->Use_STAB No (STAB is a good general choice)

Figure 2: Decision-making flowchart for selecting a reducing agent.

Conclusion

In the context of reductive amination, the question is not whether this compound is a better reducing agent than sodium cyanoborohydride, as it is not a reducing agent for this purpose at all. The relevant comparison is between viable hydride donors.

Sodium cyanoborohydride is a powerful and effective reagent for one-pot reductive aminations, particularly when using protic solvents. However, its high toxicity necessitates stringent safety precautions and careful waste management.

Sodium triacetoxyborohydride (STAB) has emerged as the reagent of choice for many applications due to its comparable reactivity, broad substrate scope, and significantly improved safety profile.[1] It is particularly advantageous for reactions involving acid-sensitive functional groups and is compatible with a range of aprotic solvents. For one-pot procedures with a wide variety of substrates and a high regard for safety, STAB is often the superior choice.[1]

References

Safety Operating Guide

Safe Disposal of Hydroxylamine Sulfate: A Detailed Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of hydroxylamine (B1172632) sulfate (B86663), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hydroxylamine sulfate is a versatile reagent in research and development; however, its disposal requires careful consideration due to its hazardous properties. It is harmful if swallowed or in contact with skin, causes serious eye irritation, may be corrosive to metals, and carries a risk of explosion if heated under confinement.[1][2][3][4] Adherence to proper disposal procedures is crucial to mitigate these risks. This guide provides detailed, step-by-step instructions for the safe neutralization and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all relevant safety precautions are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl, nitrile, or neoprene), safety goggles and a face shield, and a lab coat or chemical-resistant apron.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources. The spilled solid should be covered with a non-flammable absorbent material like sand or diatomaceous earth, collected into a sealed container, and disposed of as hazardous waste.[2] Do not wash spills into drains.[2]

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, metals, and metal salts, as these can cause violent decomposition.[2]

Recommended Disposal Procedure: Oxidation with Sodium Hypochlorite (B82951)

The most well-documented and controlled method for the disposal of this compound is through oxidation with sodium hypochlorite (bleach) in an alkaline solution. This process converts it into less harmful substances.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the sodium hypochlorite oxidation method.

ParameterValueNotes
pH of Waste Solution ≥ 8 (preferably ≥ 10)An alkaline environment is necessary for the effective decomposition by hypochlorite.
Oxidizing Agent Sodium Hypochlorite (NaOCl) solutionStandard household bleach (typically 5-6% NaOCl) can be used.[5]
Molar Ratio (NaOCl:HAS) Approximately 2:1 to 3:1An excess of hypochlorite ensures complete destruction of the this compound.
Quenching Agent Sodium bisulfite or Sodium thiosulfate (B1220275)Used to neutralize any remaining sodium hypochlorite before final disposal.
Final pH for Discharge 5.5 - 9.5The neutralized solution should be within this range before being discharged into the sanitary sewer.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the step-by-step procedure for neutralizing up to 10 grams of this compound. Adjust quantities proportionally for different amounts, and always start with a small-scale test reaction if you are unfamiliar with the procedure.

Materials:

  • This compound waste solution (or solid dissolved in water)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 1 M)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Beakers or flasks of appropriate size

  • Ice bath

Procedure:

  • Preparation and Dilution:

    • In a chemical fume hood, place a beaker containing the this compound waste solution on a stir plate and begin stirring. If the waste is solid, dissolve it in water to a concentration of no more than 5% (w/v).

    • Place the beaker in an ice bath to manage any heat generated during neutralization.

  • Alkalinization:

    • Slowly add the sodium hydroxide solution to the stirring this compound solution.

    • Monitor the pH using pH strips or a pH meter. Continue adding sodium hydroxide until the pH is stable at 10 or higher.

  • Oxidation:

    • While continuing to stir and cool the solution, slowly add the sodium hypochlorite (bleach) solution. A molar excess of hypochlorite is recommended. For every 1 mole of this compound, use at least 2-3 moles of sodium hypochlorite.

    • Observe the reaction. Foaming may occur.[6] Add the bleach at a rate that keeps the foaming under control.

    • After the addition is complete, continue stirring the solution at room temperature for at least 2 hours to ensure the reaction is complete.

  • Testing for Residual Hydroxylamine:

    • (Optional but recommended) Test for the presence of residual hydroxylamine using a suitable analytical method, such as a spot test with a specific indicator or an appropriate chromatographic technique.

  • Quenching Excess Hypochlorite:

    • Slowly add a solution of sodium bisulfite or sodium thiosulfate to the reaction mixture to neutralize any excess sodium hypochlorite.[7]

    • Test for the presence of residual hypochlorite using potassium iodide-starch test strips. The absence of a blue-black color indicates that all the hypochlorite has been quenched.

  • Final pH Adjustment and Disposal:

    • Check the pH of the final solution. If necessary, neutralize it to a pH between 5.5 and 9.5 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    • Once the solution is neutralized and free of hydroxylamine and hypochlorite, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[8] Always confirm your institution's specific disposal policies.

Alternative Disposal Considerations

While oxidation with sodium hypochlorite is the recommended procedure, other methods have been suggested in the literature, though with less detailed protocols for waste disposal:

  • Reaction with a Ketone: this compound reacts with ketones, such as acetone, to form an oxime.[9][10][11][12] This converts the hydroxylamine into a less hazardous derivative. However, the resulting oxime would still need to be treated as chemical waste and disposed of according to institutional guidelines.

  • Reduction with Zinc and Hydrochloric Acid: This method involves the reduction of hydroxylamine to ammonia.[13] While effective, this reaction can be vigorous and requires careful control of conditions.

These alternative methods are less straightforward for routine waste disposal and should only be considered by experienced chemists with a thorough understanding of the potential hazards.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

G cluster_prep Preparation & Safety cluster_neutralization Neutralization Protocol cluster_verification Verification & Final Disposal A Assess Waste (Solid/Liquid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Dissolve Solid Waste in Water (<5%) Place in Ice Bath C->D Begin Disposal E Adjust pH to ≥ 10 with Sodium Hydroxide D->E F Slowly Add Sodium Hypochlorite (Bleach) E->F G Stir for 2 Hours F->G H Quench Excess Hypochlorite with Sodium Bisulfite G->H I Test for Residual Hypochlorite H->I J Adjust Final pH to 5.5 - 9.5 I->J K Dispose via Sanitary Sewer with Copious Water J->K L Consult Local Regulations K->L

Caption: Workflow for the safe disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance in the laboratory.

References

Personal protective equipment for handling Hydroxylamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydroxylamine Sulfate

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Immediate Safety Information: Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. This substance is harmful if swallowed or in contact with skin, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[1][2]

The following table summarizes the required personal protective equipment.

PPE CategoryMinimum RequirementRecommended Specifications
Eye and Face Protection Safety glasses with side shieldsChemical safety goggles and/or a face shield.[3]
Hand Protection Chemical-resistant glovesGloves tested according to standards like EN 374. Inspect gloves for integrity before each use.[3][4]
Body Protection Laboratory coatA complete suit protecting against chemicals or protective clothing for use against solid particulates.[3][4] Antistatic clothing made from natural or heat-resistant synthetic fibers is also recommended.[5] Contaminated work clothing must not be allowed out of the workplace.[4]
Respiratory Protection Required when dust is generated or ventilation is inadequateFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Always use respirators and components tested and approved under appropriate government standards (e.g., NIOSH in the US, CEN in the EU).[3]
Toxicity Data

To underscore the importance of strict adherence to PPE protocols, the following toxicity data is provided for reference.

Toxicity MetricValueSpecies
LD50 (Oral) 842 mg/kgRat[6][7]
LD50 (Dermal) 1500 - 2000 mg/kgRabbit[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial. The following procedural steps provide a direct, step-by-step guide for laboratory operations involving this compound.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Obtain and Review SDS: Before beginning any work, obtain and thoroughly read the Safety Data Sheet (SDS) for this compound.[1][4][6]

    • Ensure Proper Ventilation: Always handle this substance in a well-ventilated area.[1][8] A chemical fume hood is strongly recommended.[6]

    • Assemble PPE: Don the appropriate PPE as specified in the table above.

    • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill control materials readily available.

  • During Handling:

    • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[9]

    • Dust and Aerosol Prevention: Avoid any actions that could generate dust, such as grinding.[1][6] If dust or aerosols are formed, ensure appropriate exhaust ventilation is in place.[3]

    • Prohibited Actions: Do not eat, drink, or smoke in the handling area.[1][2][6]

    • Grounding: For larger quantities, ensure proper grounding procedures are followed for containers and receiving equipment to prevent static electricity buildup.[1]

  • Post-Handling and Decontamination:

    • Hand Washing: Wash hands and face thoroughly with soap and water after handling and before breaks.[1][6][9]

    • Decontaminate PPE: Remove and properly store or dispose of PPE. Contaminated work clothing should be laundered separately before reuse.[1][9] Do not allow contaminated clothing to leave the workplace.[4]

    • Clean Work Area: Decontaminate the work surface upon completion of tasks.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[2] Seek medical attention if irritation or a rash occurs.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[9] Call a poison center or doctor for medical advice.[1]

  • Spills: Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[3] Cover drains to prevent environmental release.[6] Mechanically collect the spilled material (e.g., sweep or vacuum) and place it into suitable, closed containers for disposal.[1][3] Avoid generating dust.[6]

Storage and Disposal Plan
  • Storage:

    • Store in the original, tightly closed container in a dry, well-ventilated place.[1][3][6]

    • The storage area should be secure and locked.[1][4]

    • Store in a corrosive-resistant container with a resistant inner liner.[1][4]

    • Keep away from incompatible materials such as strong bases, oxidizing agents, powdered metals, nitrates, and nitrites.[2][8]

  • Disposal:

    • Dispose of waste and contaminated materials at an authorized waste disposal site.[1][4]

    • Do not allow the product to enter drains, surface water, or the sanitary sewer system.[3][10]

    • All disposal practices must be in accordance with local, state, and federal regulations.[7]

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

HydroxylamineSulfateWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Contingency A Receive & Log This compound B Review SDS & Prepare Work Area A->B D Handle in Ventilated Area (Fume Hood) C Don Appropriate PPE B->C C->D E Perform Experiment/Procedure D->E G Collect Contaminated Waste in Labeled Sealed Containers J Spill or Exposure Occurs D->J If Event Occurs F Post-Handling Decontamination E->F E->G F->G H Store Waste Securely G->H I Dispose via Authorized Waste Management H->I K Follow Emergency Procedures J->K K->G Collect Spill Waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.